Product packaging for d-Camphoric acid(Cat. No.:CAS No. 5394-83-2)

d-Camphoric acid

Cat. No.: B3433735
CAS No.: 5394-83-2
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+/-)-Camphoric acid is a dicarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3433735 d-Camphoric acid CAS No. 5394-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPHULWDVZXLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870483
Record name 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Camphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.4 mg/mL at 20 °C
Record name (±)-Camphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8
Record name cis-(1)-Camphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camphoric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC126460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-(±)-camphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Camphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-Camphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name (±)-Camphoric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, also known as D-(+)-camphoric acid, is a dicarboxylic acid derived from the oxidation of camphor. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a particular focus on its role in osteoblast differentiation. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and potential application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Melting Point 186-189 °C[2]
Boiling Point 297.96 °C (rough estimate)[2]
Water Solubility 0.8 g/100 mL[2]
Solubility in Organic Solvents Soluble in DMSO, ethanol, and methanol.[3]
pKa₁ 4.57[2]
pKa₂ 5.10 (at 25 °C)[2]
Appearance White crystalline powder[2]
Optical Activity [α]20/D +46°, c = 1 in ethanol[2]

Experimental Protocols

Synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid

The synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is typically achieved through the oxidation of (+)-camphor. The following protocol is a general representation of this process.

Materials:

  • (+)-Camphor

  • Nitric acid (concentrated)

  • Water

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add concentrated nitric acid to (+)-camphor in a suitable molar ratio.

  • Gently heat the mixture with continuous stirring. The reaction is exothermic and should be controlled.

  • Maintain the reaction at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete, which can be monitored by the cessation of nitrogen oxide gas evolution.

  • After the reaction is complete, cool the mixture to room temperature, which will cause the camphoric acid to precipitate.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove any remaining nitric acid.

  • Recrystallize the crude product from hot water to obtain purified (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

  • Dry the purified crystals in a desiccator.

Investigation of Osteoblast Differentiation

The following protocols are designed to assess the effect of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid on the differentiation of osteoblasts. The mouse osteoblastic cell line MC3T3-E1 is a suitable model for these studies.[4]

1. Cell Culture and Treatment:

  • Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • For differentiation experiments, seed the cells at an appropriate density and, upon reaching confluence, switch to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treat the cells with various concentrations of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid dissolved in the culture medium. A vehicle control (medium without the compound) should be included.

2. Alkaline Phosphatase (ALP) Activity Assay:

  • After a specified treatment period (e.g., 7 or 14 days), wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Use a commercial ALP assay kit to measure the enzymatic activity in the cell lysate. The assay is typically based on the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

3. Mineralization Assay (Alizarin Red S Staining):

  • After a longer treatment period (e.g., 21 days), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the fixed cells with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature to visualize calcium deposits.

  • Wash the cells with deionized water to remove excess stain.

  • For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol, and the absorbance can be measured at 450 nm.

4. Analysis of Signaling Pathway Components:

  • Glutamate (B1630785) Receptor Expression (RT-qPCR):

    • After treatment, isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for glutamate receptor subunits (e.g., NMDAR1, GluR3, GluR4, mGluR8).[4]

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • NF-κB and AP-1 Activation (Western Blot or Reporter Assay):

    • Western Blot: After treatment, prepare nuclear and cytoplasmic extracts from the cells. Perform Western blotting using antibodies against the p65 subunit of NF-κB and c-Fos/c-Jun components of AP-1 to assess their nuclear translocation.

    • Reporter Assay: Transfect the cells with reporter plasmids containing NF-κB or AP-1 response elements upstream of a luciferase gene. After treatment with the compound, measure luciferase activity to determine the transcriptional activity of NF-κB and AP-1.

Signaling Pathway in Osteoblast Differentiation

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid has been shown to stimulate the differentiation of osteoblasts.[4] The proposed signaling pathway involves the induction of glutamate receptor expression and the activation of key transcription factors.[4]

G Compound (1R,3S)-1,2,2-trimethylcyclopentane- 1,3-dicarboxylic acid Cell Osteoblast (MC3T3-E1) Compound->Cell Stimulates GluR Glutamate Receptor Expression (NMDAR1, GluR3/4, mGluR8) Cell->GluR NFkB NF-κB Activation Cell->NFkB AP1 AP-1 Activation Cell->AP1 Differentiation Osteoblast Differentiation GluR->Differentiation NFkB->Differentiation AP1->Differentiation Markers ↑ ALP activity ↑ Mineralization Differentiation->Markers

Caption: Proposed signaling pathway for osteoblast differentiation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and biological activity of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The provided experimental protocols offer a framework for its synthesis and for investigating its pro-osteogenic effects. The elucidated signaling pathway highlights its potential as a modulator of bone cell function. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the therapeutic potential of this compound.

References

d-Camphoric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of d-Camphoric acid, a versatile chiral molecule with significant applications in research and pharmaceutical development. This document details its chemical properties, experimental protocols for its use, and its biological activities, presenting data in a clear and accessible format for laboratory and development settings.

Core Properties of this compound

This compound, the dextrorotatory isomer of camphoric acid, is a dicarboxylic acid derived from the oxidation of camphor.[1] Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 124-83-4[2]
Molecular Formula C₁₀H₁₆O₄[3]
Molecular Weight 200.23 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 186-189 °C[3]
Water Solubility 0.8 g/100 mL[3]
Optical Rotation +43° to +49° (c=5, EtOH)

Experimental Protocols

This compound is widely utilized as a chiral resolving agent and a building block in asymmetric synthesis. The following protocols are illustrative of its common applications.

This protocol describes the separation of a racemic amine using d-(+)-camphoric acid, leveraging the differential solubility of the resulting diastereomeric salts.

Materials:

  • Racemic amine

  • d-(+)-Camphoric acid

  • Methanol (or other suitable solvent)

  • 1M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve d-(+)-camphoric acid (0.5-1.0 equivalent) in hot methanol.

  • Salt Formation: Slowly add the d-(+)-camphoric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add 1M NaOH dropwise until the solution is basic (pH ~11-12) to break the salt.

  • Extraction: Extract the liberated free amine with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the resolved amine.[4]

This protocol details the solvothermal synthesis of a homochiral lanthanide MOF using d-(+)-camphoric acid as a chiral ligand.[5]

Materials:

  • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • d-(+)-Camphoric acid

  • Methanol (MeOH)

Procedure:

  • Preparation: In a glass vial, combine the lanthanide(III) nitrate hexahydrate (0.1 mmol) and d-(+)-camphoric acid (0.1 mmol, 20.0 mg).

  • Dissolution: Dissolve the mixture in 10 mL of methanol.

  • Reaction: Seal the vial and heat it at 120 °C for 48 hours.

  • Cooling: Allow the vial to cool to room temperature.

  • Product Collection: Collect the resulting colorless, block-like crystals of the lanthanide MOF.[5]

Biological Activity and Signaling Pathway

This compound has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation.[6] This biological activity is linked to its ability to induce the expression of glutamate (B1630785) receptors and activate key transcription factors.[6]

G This compound Signaling Pathway in Osteoblast Differentiation DCA This compound GR_mRNA Induction of Glutamate Receptor mRNA Expression DCA->GR_mRNA TF_Activation Activation of Transcription Factors DCA->TF_Activation NMDAR1 NMDAR1 GR_mRNA->NMDAR1 GluR34 GluR3/4 GR_mRNA->GluR34 mGluR8 mGluR8 GR_mRNA->mGluR8 Osteoblast_Diff Osteoblast Differentiation NMDAR1->Osteoblast_Diff GluR34->Osteoblast_Diff mGluR8->Osteoblast_Diff NFkB NF-κB TF_Activation->NFkB AP1 AP-1 TF_Activation->AP1 NFkB->Osteoblast_Diff AP1->Osteoblast_Diff

Caption: Signaling pathway of this compound in promoting osteoblast differentiation.

The structural similarity of this compound to glutamate receptor ligands allows it to significantly induce the expression of NMDAR1, GluR3/4, and mGluR8.[6] Concurrently, it activates the transcription factors NF-κB and AP-1.[6] The culmination of these effects is the stimulation of osteoblast differentiation.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.

G Workflow for Chiral Resolution start Start: Racemic Amine + this compound dissolution Dissolution in Hot Solvent start->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation Liberation of Amine (Base Treatment) less_soluble->liberation resolved_amine Resolved Enantiomer liberation->resolved_amine

Caption: Experimental workflow for the chiral resolution of a racemic amine.

References

A Technical Guide to the Synthesis of d-Camphoric Acid via d-Camphor Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of d-camphoric acid through the oxidation of d-camphor (B3430136). This compound is a valuable chiral building block in the pharmaceutical industry. The primary and most industrially significant method involves the oxidation of camphor (B46023) using nitric acid, a process whose efficiency is greatly enhanced by the use of specific catalysts. This document details the established experimental protocols, presents quantitative data for comparison, and visualizes the key chemical and procedural pathways.

Core Synthesis Pathway: Nitric Acid Oxidation

The conversion of d-camphor to this compound is achieved by breaking the bicyclic ketone structure of camphor at the carbonyl group. Nitric acid serves as a powerful oxidizing agent for this transformation.[1] Early iterations of this process were often plagued by low yields, hindering industrial-scale production. However, the introduction of catalytic systems has rendered this a highly efficient and viable synthetic route.[1]

A key advancement in this synthesis was the discovery that the presence of mercury or mercury salts can significantly increase the yield of camphoric acid.[2] Further enhancements have been achieved by the co-introduction of iron, which promotes the reaction and leads to even greater yields.[2]

Reaction_Pathway d_camphor d-Camphor d_camphoric_acid This compound d_camphor->d_camphoric_acid Oxidation oxidizing_agent Nitric Acid (HNO₃) oxidizing_agent->d_camphor catalyst Mercury (Hg) / Iron (Fe) Salts catalyst->d_camphor

Caption: Chemical transformation of d-camphor to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data derived from a patented industrial process for the oxidation of camphor. The use of d-camphor in place of racemic camphor results in this compound in the same reported yields.[2]

Reactant/CatalystMolar Ratio/ConcentrationTemperature (°C)Duration (hours)Yield (%)Melting Point of this compound (°C)
Racemic Camphor (305g)175°C then 80°C24 then 3692202 (racemic)
d-Camphor (304g)175°C then 80°C24 then 36~92186-187
Mercury (60g)~0.15----
Iron (10g)~0.09----
Nitric Acid (1700cc, d=1.35)Solvent----

Table 1: Summary of reaction conditions and yields for the synthesis of camphoric acid.

Detailed Experimental Protocol

The following protocol is adapted from the established industrial method for the synthesis of camphoric acid.[2]

Materials:

  • d-Camphor: 304 g

  • Nitric acid (density = 1.35): 1700 cc

  • Mercury: 60 g

  • Iron: 10 g

Apparatus:

  • 5-liter ground top flask

  • Ground top Claisen headpiece

  • Two top ground ball condensers with water feed

  • Stirring mechanism

  • Heating mantle or water bath

Procedure:

  • Catalyst Dissolution: In the 5-liter flask, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

  • Reactant Addition: Introduce 304 g of d-camphor into the nitric acid solution containing the dissolved catalysts.

  • Initial Heating: Heat the mixture, with constant stirring, for 24 hours at a temperature of 75°C.

  • Secondary Heating: Increase the temperature to 80°C and continue heating with stirring for an additional 36 hours.

  • Crystallization and Isolation: After the heating period, allow the mixture to cool. The this compound will separate as a crystalline solid.

  • Centrifugation: Separate the precipitated this compound from the mother liquor via centrifugation.

  • Washing: Wash the isolated solid with water to remove residual nitric acid and catalysts.

  • Drying: Dry the purified this compound under reduced pressure. The final product should be a pure white solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Hg and Fe in Nitric Acid add_camphor Add d-Camphor dissolve->add_camphor heat1 Heat at 75°C for 24 hours add_camphor->heat1 heat2 Heat at 80°C for 36 hours heat1->heat2 cool Cool Mixture heat2->cool centrifuge Centrifuge to Isolate Solid cool->centrifuge wash Wash with Water centrifuge->wash dry Dry under Reduced Pressure wash->dry product Pure this compound dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

The Role of Catalysis in Yield Enhancement

The efficiency of the nitric acid oxidation of camphor is critically dependent on the presence of a catalyst. Without a catalyst, the reaction proceeds with inferior yields, making it unsuitable for industrial applications.[2] The addition of mercury salts provides a significant improvement, and a further increase in yield is observed with the inclusion of iron.

Logical_Relationship start d-Camphor Oxidation with Nitric Acid no_catalyst No Catalyst start->no_catalyst with_catalyst With Catalyst start->with_catalyst low_yield Inferior Yields no_catalyst->low_yield high_yield High Yields (~92%) with_catalyst->high_yield

References

Stereochemistry and chirality of d-camphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry and Chirality of d-Camphoric Acid

Introduction

Camphoric acid, a dicarboxylic acid derived from the oxidation of camphor, is a cornerstone molecule in the study of stereochemistry. Its rigid bicyclic structure contains two chiral centers, leading to a fascinating array of stereoisomers. This guide provides a detailed technical examination of the stereochemistry and chirality of this compound, with a focus on its absolute configuration, physicochemical properties, and the experimental methodologies used for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and stereoselective synthesis.

Core Concepts: Stereochemistry of Camphoric Acid

Camphoric acid possesses two stereogenic centers at the C1 and C3 positions of its cyclopentane (B165970) ring. The number of possible stereoisomers for a molecule with 'n' chiral centers is typically 2^n. For camphoric acid (n=2), this would suggest four possible stereoisomers. However, due to the molecule's structure, a meso compound is possible, resulting in a total of three stereoisomers: a pair of enantiomers (d- and l-camphoric acid) and an optically inactive meso form.

  • This compound: The dextrorotatory enantiomer. Its systematic IUPAC name is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

  • l-Camphoric Acid: The levorotatory enantiomer. Its systematic IUPAC name is (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

  • meso-Camphoric Acid: An achiral diastereomer of the d- and l- forms. It possesses a plane of symmetry and is therefore optically inactive.

The d- and l- forms are non-superimposable mirror images of each other, exhibiting identical physical properties except for the direction in which they rotate plane-polarized light.

Quantitative Physicochemical Properties

The distinct spatial arrangement of functional groups in each stereoisomer of camphoric acid results in unique physicochemical properties. These properties are critical for their separation, characterization, and application. A summary of key quantitative data is presented below.

Propertyd-(+)-Camphoric Acidl-(-)-Camphoric Aciddl-(Racemic) Camphoric Acid
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1](1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2]Racemic mixture of (1R,3S) and (1S,3R) isomers
Molecular Formula C₁₀H₁₆O₄[3]C₁₀H₁₆O₄[2]C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]200.23 g/mol [2]200.23 g/mol
Melting Point 186-189 °C[4]184-189 °C[2]202-203 °C[5]
Specific Rotation [α]D +46° to +48° (c=1-10 in ethanol)[3][4][6]-48±2° (c=10 in ethanol)[2][7]
Water Solubility 0.8 g/100 mL[4]0.8 g/100 mL (inferred)[5]Lower than enantiomers
pKa (at 25°C) pK₁: 4.57, pK₂: 5.10[4]pK₁: 4.57, pK₂: 5.10 (inferred)Not typically reported

Experimental Protocols for Stereochemical Analysis

Several well-established experimental techniques are employed to determine the stereochemistry and purity of camphoric acid isomers.

Polarimetry

Objective: To measure the specific rotation of a sample to distinguish between d- and l-enantiomers and determine enantiomeric purity.

Methodology:

  • Sample Preparation: Accurately prepare a solution of the camphoric acid sample of known concentration (e.g., 1.0 g/100 mL) using a suitable solvent such as ethanol.

  • Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589.6 nm) as the light source.[8]

  • Measurement:

    • Calibrate the instrument with a blank (pure solvent).

    • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of camphoric acid for quantitative analysis of enantiomeric excess (ee).

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, often one based on a polysaccharide derivative like Chiralcel OD-H.

  • Mobile Phase Preparation: A typical mobile phase for this separation consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[9] A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to improve peak shape for acidic compounds like camphoric acid.[9]

  • Sample Preparation: Dissolve the camphoric acid sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation.

    • The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure. While standard NMR cannot distinguish between enantiomers, it can be used with chiral shift reagents to do so.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of the camphoric acid sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analysis with Chiral Shift Reagents:

    • Acquire a standard spectrum of the sample.

    • Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire a new spectrum after each addition. The chiral reagent will form diastereomeric complexes with the enantiomers, causing the corresponding protons or carbons in the two enantiomers to resonate at different chemical shifts, allowing for their differentiation and quantification.

Visualizations: Logical Workflows and Relationships

// Edges start -> oxidation [color="#34A853"]; oxidation -> racemic [color="#34A853"]; racemic -> reagent [color="#34A853"]; reagent -> salts [color="#34A853"]; salts -> crystallization [color="#34A853"]; crystallization -> less_soluble [label="Precipitate", color="#EA4335"]; crystallization -> more_soluble [label="Mother Liquor", color="#FBBC05"]; less_soluble -> acidification1 [color="#34A853"]; more_soluble -> acidification2 [color="#34A853"]; acidification1 -> d_acid [color="#34A853"]; acidification2 -> l_acid [color="#34A853"]; } ` Figure 1: Workflow for the Synthesis and Resolution of Camphoric Acid Enantiomers.

G start Unknown Sample of Camphoric Acid polarimetry Measure Optical Rotation (Polarimetry) start->polarimetry result Rotation = 0? polarimetry->result chiral_hplc Analyze by Chiral HPLC result->chiral_hplc Yes not_zero Rotation ≠ 0 result->not_zero No racemic Identified as Racemic (dl) Mixture chiral_hplc->racemic Two equal peaks meso Identified as meso-Camphoric Acid (if applicable, distinct peak) positive Positive Rotation (+) not_zero->positive If > 0 negative Negative Rotation (-) not_zero->negative If < 0 d_isomer Identified as d-(+)-Camphoric Acid positive->d_isomer l_isomer Identified as l-(-)-Camphoric Acid negative->l_isomer

Conclusion

The stereochemistry of this compound is a clear illustration of the principles of chirality, enantiomerism, and diastereomerism. Its well-defined stereoisomers, with their distinct physical properties, make it an ideal model compound for both pedagogical purposes and practical applications in stereoselective synthesis and as a chiral resolving agent. A thorough understanding of the analytical techniques detailed herein is essential for any researcher working with this or other chiral molecules, ensuring the accurate identification, separation, and quantification of its stereoisomeric forms.

References

A Technical Guide to the Natural Sourcing and Isolation of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Camphoric acid, a chiral dicarboxylic acid, is a valuable building block in asymmetric synthesis, renowned for its role as a resolving agent and a precursor for various pharmaceutical intermediates. While this compound itself is not typically found in significant quantities in nature for direct extraction, its primary natural source is the abundant monoterpenoid, (+)-camphor. This guide details the pathway from the natural origins of (+)-camphor to the isolation of this compound through chemical synthesis. The process begins with the extraction of (+)-camphor from its botanical sources, followed by its oxidation to yield this compound.

Natural Sources of the Precursor: (+)-Camphor

The principal natural precursor to this compound is (+)-camphor ((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one). This terpene is most famously derived from the camphor (B46023) tree, Cinnamomum camphora.[1] While other plants may contain camphor, C. camphora is the most commercially significant source. The essential oil extracted from the wood, leaves, and twigs of this tree is rich in camphor.[2][3]

Isolation of (+)-Camphor from Cinnamomum camphora

The isolation of (+)-camphor from its natural source is a critical first step. The most common industrial method is steam distillation of the camphor tree's biomass.[2][3]

Experimental Protocol: Steam Distillation of (+)-Camphor

Objective: To extract crude camphor-rich essential oil from the leaves and twigs of Cinnamomum camphora.

Materials:

  • Fresh or dried leaves and twigs of Cinnamomum camphora

  • Steam distillation apparatus

  • Water source

  • Receiving flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Preparation of Plant Material: The collected plant material is chopped or ground to increase the surface area for efficient steam penetration.

  • Steam Distillation: The plant material is packed into the distillation still. Steam is introduced, which volatilizes the essential oils, including camphor.

  • Condensation: The steam and volatile oil mixture is passed through a condenser, where it cools and liquefies.

  • Separation: The condensate, a mixture of water and essential oil, is collected in a receiving flask. Due to its immiscibility with water, the oil can be separated using a separatory funnel.

  • Drying: The collected essential oil is dried over a suitable drying agent, such as anhydrous sodium sulfate, to remove any residual water.

  • Purification: Crude camphor can be further purified by fractional distillation or crystallization to obtain high-purity (+)-camphor.

The yield of essential oil from steam distillation is typically less than 0.5%.[4] Supercritical CO2 extraction is a more efficient but also more complex alternative, with reported yields of up to 4.63%.[2][4]

"Isolation" of this compound via Oxidation of (+)-Camphor

The "isolation" of this compound is, in practice, a chemical synthesis achieved through the oxidation of (+)-camphor.[5][6] The most historically significant and industrially relevant method utilizes nitric acid as the oxidizing agent.[7][8]

Experimental Protocol: Nitric Acid Oxidation of (+)-Camphor

Objective: To synthesize this compound by oxidizing d-(+)-camphor with nitric acid.

Materials:

  • d-(+)-Camphor

  • Nitric acid (concentrated)

  • Water (distilled or deionized)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, d-(+)-camphor is placed in the reaction vessel.

  • Addition of Nitric Acid: Concentrated nitric acid is carefully added to the camphor.

  • Heating and Reflux: The mixture is heated under reflux with continuous stirring. The reaction is typically carried out for several hours. The reaction temperature and duration can be optimized to maximize yield and minimize side product formation.

  • Cooling and Crystallization: After the reaction is complete, the mixture is cooled, which may induce the crystallization of this compound.

  • Isolation: The crude this compound is isolated by filtration and washed with cold water to remove residual nitric acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from hot water or other suitable solvents.[9] The purified this compound is then dried.

Quantitative Data

The yield of this compound from the oxidation of camphor can be influenced by reaction conditions and the use of catalysts.

ReactantOxidizing AgentCatalyst(s)Reaction ConditionsYield (%)Reference
Racemic Camphor (305 g)Nitric Acid (1700 cc, d=1.35)Mercury (60 g), Iron (10 g)24h at 75°C, then 36h at 80°C92[8]
Racemic CamphorNitric AcidMercuryNot specified87-88[8]
d-Camphor (304 g)Nitric Acid (as above)Mercury (60 g), Iron (10 g)24h at 75°C, then 36h at 80°C~92[8]

Visualizations

Logical Workflow: From Natural Source to this compound

G A Cinnamomum camphora Tree B Biomass (Leaves, Wood) A->B C Steam Distillation B->C D Crude (+)-Camphor Oil C->D E Purification (Crystallization/Distillation) D->E F (+)-Camphor E->F G Nitric Acid Oxidation F->G H Crude this compound G->H I Purification (Recrystallization) H->I J This compound I->J

Caption: Overall workflow from the camphor tree to purified this compound.

Signaling Pathway: Oxidation of (+)-Camphor to this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products A (+)-Camphor C Oxidation Reaction (Heating under Reflux) A->C B Nitric Acid (HNO3) B->C D This compound C->D E Nitrogen Oxides (NOx) C->E F Water (H2O) C->F

Caption: Chemical transformation of (+)-camphor into this compound.

Conclusion

The procurement of this compound is intrinsically linked to its natural precursor, (+)-camphor, which is readily available from Cinnamomum camphora. The "isolation" of this compound is a well-established synthetic procedure involving the oxidation of this natural starting material. For researchers and professionals in drug development, understanding this entire pathway, from the botanical source to the purified final product, is essential for ensuring a consistent and high-quality supply of this important chiral building block. The methodologies presented provide a robust framework for the production of this compound for further application in research and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of d-Camphoric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of d-camphoric acid in various organic solvents. Due to the limited availability of extensive, temperature-dependent quantitative data in publicly accessible literature, this document summarizes the currently available qualitative and single-point quantitative data. Furthermore, a detailed, representative experimental protocol for determining the solubility of dicarboxylic acids, such as this compound, is provided to enable researchers to generate further data.

Solubility Data of this compound

The solubility of this compound is a critical parameter in its application in chiral synthesis, pharmaceutical formulation, and materials science. While comprehensive datasets are scarce, the following table consolidates the available information from various sources. It is important to note that "slightly soluble" is a qualitative term and the numerical value for ethanol (B145695) lacks a specified temperature, highlighting the need for further experimental investigation.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Source
Ethanol1 g/mLNot Specified[1]
EthanolSlightly SolubleNot Specified[1][2][3][4]
MethanolSlightly SolubleNot Specified[1][2][3][4]
EtherSolubleNot Specified[1]
ChloroformInsolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[1][2][3][4]
Hot WaterSolubleNot Specified[1]
Cold WaterSlightly SolubleNot Specified[1]
Water0.8 g/100 mL25[2][3][4]
Glycerol1 g/20 mLNot Specified[1]
Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following is a detailed methodology for determining the solubility of a dicarboxylic acid like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath with precise temperature control (±0.1°C)

  • Analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

2.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a series of glass vials.

  • Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Dilution and Analysis: Dilute the filtered saturated solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

  • Calculation of Solubility: The solubility (S) can be calculated using the following formula:

    S ( g/100g solvent) = (mass of solute in sample / mass of solvent in sample) * 100

    The mass of the solute is determined from the concentration measurement, and the mass of the solvent is determined by weighing the filtered saturated solution and subtracting the mass of the solute.

2.3. Data Validation

  • Perform experiments in triplicate to ensure reproducibility.

  • Confirm the solid phase in equilibrium with the saturated solution is the original form of this compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume/mass of organic solvent prep_solute->prep_solvent Combine in sealed vial equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration settling Allow solid to settle (2-4h) equilibration->settling sampling Withdraw and filter supernatant settling->sampling analysis Determine concentration (e.g., HPLC, Titration) sampling->analysis calculation Calculate Solubility analysis->calculation

solubility_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Trend solute This compound (Dicarboxylic Acid) high_solubility Higher Solubility solute->high_solubility Favorable interactions (Hydrogen Bonding) low_solubility Lower Solubility solute->low_solubility Unfavorable interactions polar_solvent Polar Solvents (e.g., Alcohols) polar_solvent->high_solubility nonpolar_solvent Nonpolar Solvents (e.g., Chloroform) nonpolar_solvent->low_solubility

References

A Comprehensive Technical Guide to the Spectroscopic Data of D-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Camphoric acid, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1][2] As a versatile chiral building block, it is utilized in the synthesis of pharmaceuticals and as a resolving agent.[1] A thorough understanding of its spectral data is crucial for researchers, scientists, and professionals in drug development for accurate structural elucidation and purity assessment. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for D-camphoric acid, complete with experimental protocols and a logical workflow for its analysis. It is important to note that the spectral data for D-(+)-camphoric acid are identical to its enantiomer, L-(-)-camphoric acid, when analyzed using achiral methods.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.14Broad Singlet2HCarboxylic acid protons (-COOH)
~2.95Triplet1HCH-COOH
~2.60Multiplet1HCH₂
~2.05Multiplet1HCH₂
~1.90Multiplet1HCH₂
~1.40Multiplet1HCH₂
~1.30Singlet3HCH₃
~1.20Singlet3HCH₃
~0.90Singlet3HCH₃
Table 1: ¹H NMR Spectral Data for this compound.[1]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their corresponding functional groups.

Chemical Shift (δ) ppmAssignment
~179.0Carboxylic acid carbon (-COOH)
~176.5Carboxylic acid carbon (-COOH)
~59.0Quaternary carbon
~52.0CH-COOH
~49.0Quaternary carbon
~30.0CH₂
~29.5CH₂
~25.0CH₃
~21.0CH₃
~16.0CH₃
Table 2: ¹³C NMR Spectral Data for this compound.[1]

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:[1]

  • Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample.[1][3] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[1][3] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean vial before transferring it to an NMR tube.[1][3] Gentle warming or vortexing can be used to aid dissolution.[3]

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to reference the spectrum (δ = 0.00 ppm) for organic solvents.[1]

  • Data Acquisition: Place the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth.[1] Insert the sample into the NMR magnet. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.[1][3] For ¹³C NMR, a greater number of scans are necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid, H-bonded)
2960MediumC-H stretch (Aliphatic)
1700StrongC=O stretch (Carboxylic acid dimer)
1470MediumC-H bend (CH₂)
1380MediumC-H bend (gem-dimethyl)
1240MediumC-O stretch (Carboxylic acid)
940Medium, BroadO-H bend (Carboxylic acid dimer)
Table 3: IR Spectral Data for this compound.[1]

2.1. Experimental Protocol for IR Spectroscopy (KBr Disc Method)

The Potassium Bromide (KBr) disc method is commonly employed for solid samples like this compound.[1][4]

  • Sample Preparation: Thoroughly grind 0.5-1.0 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a homogenous, fine mixture is obtained.[1]

  • Pellet Formation: Transfer the powdered mixture to a pellet press die and apply high pressure (typically 8-10 tons) for several minutes to form a thin, translucent KBr pellet.[1]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[1] A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

m/zProposed Fragment
200[M]⁺ (Molecular Ion)
182[M - H₂O]⁺
154[M - H₂O - CO]⁺ or [M - COOH - H]⁺
136[M - H₂O - CO₂]⁺
109[C₇H₉O]⁺
83[C₆H₁₁]⁺
Table 4: Mass Spectrometry Data for this compound.[6]

3.1. Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, a derivatization step is often necessary for GC-MS analysis.[6]

  • Sample Preparation (Silylation):

    • Place approximately 1 mg of this compound in a micro-reaction vial.[6]

    • Add 50 µL of pyridine (B92270) to dissolve the sample.[6]

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Cap the vial securely and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid groups.[6]

    • After cooling, the sample is ready for injection.[6]

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

    • GC Conditions: A typical setup would involve a helium carrier gas at a flow rate of 1.0 mL/min, an injector temperature of 250°C, and an oven temperature program starting at 80°C and ramping up to 280°C.[6]

    • MS Conditions: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z values, for instance, from 40 to 450.[6]

Logical Workflow for Spectroscopic Analysis

The characterization of this compound involves a systematic progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.

Spectroscopic_Workflow_of_D_Camphoric_Acid cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Derivatization (e.g., Silylation) Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Data Structure_Elucidation Structural Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm-1) IR_Acq->IR_Data IR_Data->Structure_Elucidation MS_Acq GC-MS Analysis MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratios (m/z) and Fragmentation MS_Acq->MS_Data MS_Data->Structure_Elucidation

Caption: Spectroscopic analysis workflow for this compound.

References

A Landmark Achievement in Natural Product Synthesis: Gustaf Komppa's Total Synthesis of Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Helsinki, Finland - In a groundbreaking achievement that solidified the structural theory of organic compounds, Finnish chemist Gustaf Komppa completed the first total synthesis of camphoric acid in 1903. This seminal work, starting from simple acyclic precursors, not only provided irrefutable proof of the complex bicyclic structure of both camphoric acid and its parent compound, camphor (B46023), but also marked a significant milestone in the field of synthetic organic chemistry.[1][2] At the time, camphor was a valuable natural product with high demand, and Komppa's synthesis opened the door for its potential industrial production.[2]

The synthesis was a multi-step process that demonstrated a masterful application of the chemical knowledge of the era. The key stages of Komppa's synthesis involved a Claisen condensation, a methylation reaction, and a final, complex reduction step to yield the target molecule.[1][2]

Experimental Protocols

Stage 1: Claisen Condensation

The synthesis commenced with a Claisen condensation reaction between diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. This reaction formed the initial carbon-carbon bonds necessary to construct the core structure of camphoric acid, resulting in the formation of diketocamphoric acid.[1][2]

Stage 2: Methylation

Following the initial condensation, the intermediate diketocamphoric acid was subjected to a methylation reaction. This step, accomplished using methyl iodide, introduced a key methyl group to the molecular framework.[1][2]

Stage 3: Reduction

The final and most challenging step of the synthesis was the reduction of the methylated intermediate to yield camphoric acid.[1][2] Contemporary accounts noted the complexity of this reduction, highlighting the intricate nature of the molecular transformations required to achieve the final bicyclic structure.[1]

Quantitative Data

StageStarting MaterialsReagentsProduct
1. Claisen Condensation Diethyl oxalate, 3,3-Dimethylpentanoic acidBase (e.g., Sodium ethoxide)Diketocamphoric acid
2. Methylation Diketocamphoric acidMethyl iodideMethylated intermediate
3. Reduction Methylated intermediateReducing agent(s)Camphoric acid

Synthetic Workflow

The logical progression of Gustaf Komppa's total synthesis of camphoric acid can be visualized as a clear and linear experimental workflow.

Komppa_Camphoric_Acid_Synthesis cluster_start Starting Materials cluster_reaction1 Stage 1: Claisen Condensation cluster_intermediate1 Intermediate cluster_reagent2 Reagent cluster_reaction2 Stage 2: Methylation cluster_intermediate2 Intermediate cluster_reaction3 Stage 3: Reduction cluster_product Final Product start1 Diethyl oxalate r1 Claisen Condensation start1->r1 start2 3,3-Dimethylpentanoic acid start2->r1 i1 Diketocamphoric acid r1->i1 r2 Methylation i1->r2 reagent2 Methyl iodide reagent2->r2 i2 Methylated Intermediate r2->i2 r3 Reduction i2->r3 product Camphoric Acid r3->product

Caption: Workflow of Gustaf Komppa's total synthesis of camphoric acid.

This landmark synthesis by Gustaf Komppa not only represented a triumph of chemical synthesis but also played a crucial role in advancing the understanding of complex natural product structures.

References

The Biological Frontier of D-Camphoric Acid: A Technical Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-camphoric acid, a chiral dicarboxylic acid derived from the natural monoterpene (+)-camphor, has emerged as a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with visualizations of key experimental workflows and potential signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Biological Activities of this compound Derivatives

Derivatives of this compound, including amides, imides, esters, and acylhydrazones, have demonstrated a broad spectrum of biological activities. The structural modifications on the this compound backbone allow for the fine-tuning of their pharmacological properties, leading to the identification of potent lead compounds for drug development.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with some exhibiting promising selectivity towards malignant cells.

Table 1: Anticancer Activity of this compound Derivatives

Derivative TypeCompound IDCancer Cell LineIC50 (µM)Reference
Heterocyclic DerivativeCompound 20MCF-7 (Breast)0.78[1]
Heterocyclic DerivativeCompound 20A549 (Lung)1.69[1]
Ferrocene SulfonamideDK-164A549 (Lung)Not specified, but showed pronounced cytotoxicity[2]
Ferrocene SulfonamideCC-78A549 (Lung)Not specified, but showed cytotoxic potential[2]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively investigated, revealing their potential to combat a range of pathogenic bacteria and fungi.

Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency.

Table 2: Antibacterial Activity of this compound Derivatives

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Sulfur Derivative (rac-thiocamphor)S. epidermidis 275lp16 (MIC50)[3]
Sulfur Derivative (rac-thiocamphor)E. faecalis ATCC 2921264 (MIC50 & MIC90)[3]
Camphoryl Pyrimidine AmineP. aeruginosa16[4]
Camphoryl Pyrimidine AmineE. coli8[4]
Camphoryl Pyrimidine AmineMRSA S. aureus8[4]
Imine DerivativeE. coli ATCC 259227.2–59.4[4]
Imine DerivativeP. aeruginosa 4773.4–43[4]
Sulfonimine DerivativeP. aeruginosa 47736[4]

Certain this compound derivatives have demonstrated significant antifungal activity, suggesting their potential application in treating fungal infections.

Table 3: Antifungal Activity of this compound Derivatives

Derivative TypeFungal StrainInhibition Ratio (%) at 50 µg/mLReference
Acylhydrazone (o-bromophenyl)Physalospora piricola95[5]
Acylhydrazone (p-bromophenyl)Physalospora piricola95[5]
Acylhydrazone (p-methoxyphenyl)Physalospora piricola95[5]
Acylhydrazone (p-hydroxyphenyl)Physalospora piricola95[5]
Antiviral Activity

D-(+)-camphoric acid imides and amides have been synthesized and evaluated for their antiviral properties, with some compounds showing activity against viruses such as SARS-CoV-2 and influenza A (H1N1).[6][7][8]

Table 4: Antiviral Activity of this compound Derivatives

Derivative TypeVirusActivityReference
ImideVariousStudied for cytotoxicity and antiviral activity[6][9][10]
AmideSARS-CoV-2, H1N1Efficient inhibitors identified[7][8]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, preliminary studies and research on structurally related compounds suggest several potential signaling pathways that may be involved in their biological activities.

Anticancer Mechanisms

The anticancer effects of this compound derivatives may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One study has shown that camphoric acid itself can induce the activation of NF-κB and AP-1, transcription factors that play complex roles in cancer.[2] Furthermore, based on the activities of other natural product derivatives, it is plausible that this compound derivatives could interact with pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[11][12][13]

anticancer_pathway Potential Anticancer Signaling Pathways of this compound Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Gene_Transcription Promotes IKK IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates NF_kB_n->Gene_Transcription AP1 AP-1 AP1->Gene_Transcription D_Camphoric_Acid_Derivative This compound Derivative D_Camphoric_Acid_Derivative->PI3K Inhibits? D_Camphoric_Acid_Derivative->NF_kB Activates? D_Camphoric_Acid_Derivative->AP1 Activates?

Potential anticancer signaling pathways modulated by this compound derivatives.
Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives could involve several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways. The lipophilic nature of the camphor (B46023) backbone may facilitate interaction with and disruption of the lipid bilayer of bacterial and fungal cell membranes.[14]

antimicrobial_mechanism Potential Antimicrobial Mechanisms of this compound Derivatives cluster_microbe Microbial Cell D_Camphoric_Acid_Derivative This compound Derivative Cell_Membrane Cell Membrane D_Camphoric_Acid_Derivative->Cell_Membrane Disruption Essential_Enzymes Essential Enzymes (e.g., for cell wall synthesis) D_Camphoric_Acid_Derivative->Essential_Enzymes Inhibition Signaling_Pathways Microbial Signaling Pathways D_Camphoric_Acid_Derivative->Signaling_Pathways Interference Cell_Death Cell Death Cell_Membrane->Cell_Death Essential_Enzymes->Cell_Death Signaling_Pathways->Cell_Death synthesis_imide Workflow for the Synthesis of D-(+)-Camphoric Acid Imides start Start reactants Mix D-(+)-camphoric anhydride and amine/hydrazide start->reactants reaction Reflux (solvent-free or in o-xylene) reactants->reaction monitoring Monitor reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and isolate product monitoring->workup Complete purification Purify (Recrystallization/Chromatography) workup->purification end End purification->end mtt_assay_workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

d-Camphoric Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

d-Camphoric acid, a naturally derived and readily available chiral dicarboxylic acid, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure, inherent chirality, and resistance to racemization make it an invaluable starting material and auxiliary for the construction of complex, enantiomerically pure molecules.[1][2] This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of chiral polymers, as a precursor for chiral auxiliaries and organocatalysts, and as a ligand in the formation of metal-organic frameworks (MOFs). The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of this compound

This compound, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a white crystalline solid.[3] Its well-defined stereochemistry and physical properties are crucial for its role in asymmetric synthesis.

PropertyValueReference
IUPAC Name(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[3]
CAS Number124-83-4[3][4]
Molecular FormulaC₁₀H₁₆O₄[4]
Molecular Weight200.23 g/mol [4]
Melting Point181 - 188 °C[4]
Optical Rotation[α]²⁰_D = +43° to +49° (c=5, EtOH)[4]
AppearanceWhite to almost white powder or crystal[4]

Applications in Chiral Polymer Synthesis

The rigid and chiral scaffold of this compound makes it an excellent monomer for the synthesis of chiral polymers with applications in enantioselective separations and controlled drug delivery.[5]

Chiral Stationary Phases (CSPs) for HPLC

Chiral polymers derived from this compound can be utilized as chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for the resolution of racemic mixtures.[5] The inherent chirality of the camphoric acid unit creates a chiral environment within the polymer matrix, enabling differential interactions with enantiomers.[5] Polyamides synthesized from (-)-camphoric acid and various aromatic diamines have demonstrated excellent chiral recognition capabilities.[5]

Biodegradable Polymers for Drug Delivery

Polyesters based on this compound are promising materials for biodegradable drug delivery systems.[5] The ester linkages are susceptible to hydrolysis, facilitating the gradual release of encapsulated drugs.[5] The chiral nature of the polymer can influence the degradation rate and the release kinetics of chiral therapeutic agents.[5] These polymers can be formulated into nanoparticles or microparticles for targeted delivery.[5]

Table 1: Thermal Properties of Polyesters Derived from this compound and Various Diols

DiolPolymerGlass Transition Temperature (Tg)Molecular Weight (Mn)
Ethylene glycolPolyethylene camphorate (PEC)51 °C20,200 Da
ErythritolPolyerythritan camphorate100 °CNot specified
IsosorbidePolyisosorbide camphorate125 °CNot specified

Data sourced from Green Chemistry (RSC Publishing) and ResearchGate.[6][7][8]

As a Precursor for Chiral Auxiliaries and Organocatalysts

While not typically used directly as a chiral auxiliary, this compound is an excellent starting material for the synthesis of more complex chiral controllers due to its rigid bicyclic structure and defined stereochemistry.[9] Its derivatives, such as diamines, amino alcohols, and oxazolidinones, are employed in a variety of asymmetric transformations.[9]

Synthesis of Chiral Diamine Auxiliaries

A significant application of this compound is its conversion into chiral diamines, which serve as precursors for bifunctional organocatalysts.[9] These catalysts are highly effective in promoting asymmetric reactions such as the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity.[9][10]

G start This compound anhydride (B1165640) d-Camphoric Anhydride start->anhydride Acetic Anhydride, Reflux imide d-Camphorimide anhydride->imide Aqueous Ammonia (B1221849), Heat diamine Chiral 1,3-Diamine imide->diamine LiAlH4, THF, Reflux

Caption: Conceptual workflow for the synthesis of a functional MOF.

Experimental Protocols

Protocol 1: Synthesis of (-)-Camphoroyl Chloride

This protocol outlines the synthesis of the diacid chloride of (-)-camphoric acid, a key intermediate for preparing chiral polyamides and polyesters. [5] Materials:

  • (-)-Camphoric acid (20.0 g, 0.1 mol)

  • Thionyl chloride (22 mL, 0.3 mol)

  • Dry toluene (B28343)

Procedure:

  • In a fume hood, add thionyl chloride to a flask containing (-)-camphoric acid.

  • Heat the mixture to reflux for 4 hours until the solid dissolves.

  • Cool the mixture to room temperature.

  • Remove excess thionyl chloride by rotary evaporation under reduced pressure.

  • Add 50 mL of dry toluene to the residue and evaporate again to ensure complete removal of thionyl chloride. Repeat this step twice.

  • The resulting solid is (-)-camphoroyl chloride and should be used immediately or stored under an inert atmosphere. [5]

Protocol 2: Synthesis of a Chiral 1,3-Diamine from (-)-Camphoric Acid

This protocol details the conversion of (-)-camphoric acid into a chiral 1,3-diamine, a precursor for bifunctional organocatalysts. [9] Materials:

Procedure:

  • Formation of (-)-Camphoric Anhydride: Heat a mixture of (-)-camphoric acid and acetic anhydride under reflux for 2 hours. Remove the solvent under reduced pressure to yield (-)-camphoric anhydride. [9]2. Synthesis of (-)-Camphorimide: Treat the anhydride with an aqueous solution of ammonia and heat. Filter and recrystallize the resulting solid to obtain (-)-camphorimide. [9]3. Reduction to the Chiral 1,3-Diamine: To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of (-)-camphorimide in dry THF dropwise. Heat the reaction mixture to reflux for 24 hours. After cooling to 0 °C, quench the reaction by the sequential addition of water and an aqueous NaOH solution. [9]

Protocol 3: Synthesis of a Zinc-Camphorate MOF

This protocol describes the synthesis of a metal-organic framework using D-(+)-camphoric acid and zinc nitrate (B79036). [11] Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.148 g, 0.5 mmol)

  • D-(+)-camphoric acid (D-H₂cam) (0.100 g, 0.5 mmol)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Add D-(+)-camphoric acid to the solution.

  • Seal the vial tightly and place it in a preheated oven at 85°C for 48 hours. [11]

Conclusion

This compound stands out as a highly versatile and valuable chiral building block in modern organic synthesis. Its utility spans from the creation of advanced polymeric materials for chiral separations and drug delivery to the development of sophisticated chiral auxiliaries and organocatalysts for asymmetric reactions, and the construction of novel metal-organic frameworks with unique functional properties. The experimental protocols and data presented in this guide underscore the practical applicability of this compound and provide a solid foundation for researchers and professionals in the pharmaceutical and materials science fields to explore its full potential in the synthesis of innovative chiral molecules.

References

In-Depth Technical Guide to the Thermal Stability and Decomposition of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of d-camphoric acid. While specific quantitative experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in public literature, this document outlines the expected thermal behavior based on the known properties of this compound and similar dicarboxylic acids. It details the methodologies for appropriate thermal analysis and presents a proposed decomposition pathway.

Introduction to this compound

This compound, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid. It is a white crystalline solid with a melting point in the range of 183-187 °C.[1][2] Its rigid, chiral structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and as a resolving agent.[3] Understanding its thermal stability is crucial for applications in drug development and materials science, where it may be subjected to various temperature-related processes during manufacturing, formulation, and storage.

Thermal Decomposition Overview

The thermal decomposition of this compound is expected to proceed via intramolecular dehydration to form d-camphoric anhydride (B1165640). This is a common thermal degradation pathway for 1,3-dicarboxylic acids. Upon further heating to higher temperatures, the anhydride may undergo subsequent decomposition, potentially involving decarboxylation and fragmentation of the cyclic structure.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. Please note that the values in these tables are placeholders and are representative of what would be expected. Specific experimental data is required for accurate values.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue
Onset of Decomposition (Tonset)Data not available
Temperature of Maximum Decomposition Rate (Tmax)Data not available
Mass Loss Step 1 (Dehydration)Data not available
Mass Loss Step 2 (Anhydride Decomposition)Data not available
Final Residue at 600 °CData not available

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Melting Point (Tm)183-187 °C[1][2]
Enthalpy of Fusion (ΔHfus)Data not available
Onset of Decomposition (Tonset)Data not available
Enthalpy of Decomposition (ΔHdecomp)Data not available

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • An empty crucible is used as a reference.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition energetics of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • An empty, hermetically sealed aluminum pan is used as a reference.

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • The sample is subjected to a controlled heating program, for example, from room temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition) and to quantify the associated enthalpy changes.

Mandatory Visualization

Proposed Thermal Decomposition Pathway of this compound

The primary thermal decomposition pathway of this compound is the intramolecular dehydration to form d-camphoric anhydride. This is a well-established reaction for many dicarboxylic acids when heated.

DecompositionPathway cluster_start This compound cluster_process Thermal Decomposition cluster_product Products start C10H16O4 process Intramolecular Dehydration start->process Heat product1 d-Camphoric Anhydride (C10H14O3) process->product1 product2 Water (H2O) process->product2

Caption: Proposed thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound involves sample preparation followed by analysis using TGA and DSC, and subsequent data interpretation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Weigh this compound (3-5 mg for TGA, 2-5 mg for DSC) tga TGA Analysis (e.g., 10 °C/min in N2) prep->tga dsc DSC Analysis (e.g., 10 °C/min in N2) prep->dsc tga_data TGA Curve: - Mass Loss vs. Temp - DTG Curve tga->tga_data Generate dsc_data DSC Thermogram: - Heat Flow vs. Temp dsc->dsc_data Generate

Caption: Workflow for the thermal analysis of this compound.

References

Unveiling the Solid-State Architecture of d-(+)-Camphoric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of chiral molecules like d-(+)-camphoric acid is paramount for designing novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the crystal structure of d-(+)-camphoric acid, detailing the precise spatial arrangement of its atoms as determined by single-crystal X-ray diffraction.

d-(+)-Camphoric acid, a naturally derived chiral dicarboxylic acid, is a versatile building block in organic synthesis and materials science. Its rigid bicyclic structure and well-defined stereochemistry make it an invaluable tool for applications ranging from the synthesis of chiral catalysts to its use as a resolving agent for racemic mixtures. The solid-state packing and intermolecular interactions of d-(+)-camphoric acid, dictated by its crystal structure, are crucial for its physical properties and its behavior in the solid phase.

Crystallographic Data Summary

The crystal structure of d-(+)-camphoric acid has been determined and the crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 205190. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

ParameterValue
Chemical FormulaC₁₀H₁₆O₄
Formula Weight200.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a6.963(2) Å
b11.253(3) Å
c7.014(2) Å
α90°
β115.21(3)°
γ90°
Volume496.6(2) ų
Z2
Data Collection
Temperature293(2) K
RadiationMoKα (λ = 0.71073 Å)
Refinement
R-factor (%)4.8
CCDC Deposition Number205190

Experimental Protocols

The determination of the crystal structure of d-(+)-camphoric acid involved a series of precise experimental procedures, from crystal growth to data analysis. The following sections provide a detailed methodology for the key experiments performed.

Crystal Growth

Single crystals of d-(+)-camphoric acid suitable for X-ray diffraction analysis were grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Sample Purity: High-purity d-(+)-camphoric acid was used as the starting material.

  • Solvent Selection: A suitable solvent or solvent mixture was chosen in which d-(+)-camphoric acid exhibits moderate solubility and a tendency to form well-ordered crystals upon slow solvent removal.

  • Crystallization: A saturated solution was prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature. The solution was then filtered to remove any insoluble impurities and allowed to cool slowly to room temperature. The container was loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal was selected and mounted on a goniometer head of a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate size and quality was carefully selected under a microscope and mounted on a glass fiber or a cryoloop.

  • Diffractometer: Data were collected on an automated four-circle diffractometer equipped with a graphite (B72142) monochromator and a scintillation counter or a modern CCD/CMOS detector.

  • Data Collection Parameters: The crystal was maintained at a constant temperature of 293(2) K during data collection. Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray source. A series of diffraction images were collected over a range of crystal orientations using ω-scans.

  • Data Processing: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction was also applied.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • Structure Solution: The initial atomic positions were determined from the diffraction data using direct methods implemented in a standard crystallographic software package.

  • Structure Refinement: The structural model was refined by full-matrix least-squares techniques. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a low R-factor, indicating a good agreement between the observed and calculated structure factors.

  • Data Validation: The final refined structure was validated using tools such as CHECKCIF to ensure the quality and correctness of the crystallographic model.

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure of d-(+)-camphoric acid is illustrated in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis start High-Purity d-(+)-Camphoric Acid crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth single_crystal Selection of a Single Crystal crystal_growth->single_crystal data_collection Single-Crystal X-ray Diffraction Data Collection single_crystal->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Crystallographic Validation refinement->validation

Caption: Experimental workflow for the crystal structure determination of d-(+)-camphoric acid.

The Discovery and Structural Elucidation of Camphoric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphoric acid, a dicarboxylic acid derived from the bicyclic monoterpene camphor (B46023), holds a significant place in the history of organic chemistry. Its isolation and the subsequent arduous journey to unravel its complex structure were pivotal in the development of structural theory and stereochemistry. This technical guide provides an in-depth exploration of the discovery, structural elucidation, and key synthetic methodologies related to camphoric acid, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development. The intricate logical deductions and experimental evidence that led to the definitive structure of camphoric acid are detailed, alongside protocols for its landmark synthesis.

Historical Overview: From Natural Product to Structural Enigma

The story of camphoric acid begins in the early 19th century with its first isolation by French pharmacist Nicolas-Louis Vauquelin, who obtained it through the oxidation of camphor.[1] For decades, the molecular structure of this intriguing substance remained a puzzle. A significant theoretical leap was made in 1874 by Dutch chemist Jacobus Henricus van 't Hoff, who proposed a three-dimensional structure for camphoric acid, a concept that was instrumental in the development of stereochemistry.[1] However, definitive proof of its intricate bicyclic structure would have to wait for the turn of the 20th century.

The structural elucidation of camphoric acid is inextricably linked to that of its precursor, camphor. The chemical degradation of camphor into smaller, more easily analyzable fragments was the primary strategy employed by chemists of the era. Oxidation of camphor with nitric acid yielded camphoric acid, and further oxidation produced camphoronic acid.[2] The determination of the structures of these degradation products was key to piecing together the puzzle of the parent molecule, camphor.

A monumental achievement in this field was the first total synthesis of camphoric acid by Finnish chemist Gustaf Komppa in 1903.[1] This not only provided an unambiguous confirmation of its structure but also marked a landmark in the art and science of organic synthesis.

Structural Elucidation: A Symphony of Degradation and Deduction

The determination of the structure of camphoric acid was a process of meticulous chemical investigation and logical reasoning. The key steps are outlined below.

From Camphor to Camphoric Acid and Camphoronic Acid

The initial and most crucial step was the oxidation of camphor. Treatment of camphor with strong oxidizing agents like nitric acid breaks open one of the rings in the bicyclic system to form the dicarboxylic acid, camphoric acid, with the molecular formula C10H16O4.[3][4]

Further vigorous oxidation of camphoric acid results in the formation of camphoronic acid (C9H14O6), a tricarboxylic acid.[2] The fact that camphoronic acid is an acyclic compound was a critical piece of evidence, suggesting that the carbon skeleton of camphoric acid was a five-membered ring.[2]

Key Chemical Evidence for the Structure of Camphoric Acid:
  • Formation of an Anhydride (B1165640): Camphoric acid readily forms an anhydride upon heating, indicating that the two carboxyl groups are in a cis configuration and are positioned in a way that allows for the formation of a cyclic anhydride. This suggested a 1,2- or 1,3-relationship on a ring.

  • Formation of a Monobromo Derivative: The formation of only one monobromo derivative of camphoric anhydride suggested that one of the carboxyl groups is attached to a tertiary carbon atom and the other to a secondary carbon.[2]

  • Difficulty in Diester Formation: The observation that camphoric acid easily forms a monoester but forms a diester with difficulty further supported the idea that one of the carboxyl groups is sterically hindered, consistent with it being attached to a tertiary carbon.[2]

  • Structure of Camphoronic Acid: The elucidation of the structure of camphoronic acid as α,α,β-trimethyltricarballylic acid provided the final clues needed to deduce the arrangement of the carbon atoms and methyl groups in camphoric acid.

This cumulative evidence led to the proposal of the correct structure of camphoric acid as 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

dot

Caption: Logical workflow for the structural elucidation of camphoric acid.

Experimental Protocols

Oxidation of Camphor to Camphoric Acid with Nitric Acid

This method is a classic and industrially relevant procedure for the preparation of camphoric acid from camphor.

Materials:

  • Racemic camphor: 305 g

  • Nitric acid (density = 1.35 g/cm³): 1700 mL

  • Mercury: 60 g

  • Iron: 10 g

Procedure:

  • In a suitable reaction vessel, dissolve 60 g of mercury and 10 g of iron in 1700 mL of nitric acid (density = 1.35 g/cm³).

  • Introduce 305 g of racemic camphor into the solution.

  • Heat the mixture with constant stirring for 24 hours at 75°C.

  • Continue heating and stirring for an additional 36 hours at 80°C.

  • After cooling the reaction mixture to room temperature, the precipitated camphoric acid is separated by centrifugation.

  • The solid product is washed thoroughly with water.

  • The washed camphoric acid is then dried under reduced pressure.

Yield: This process reportedly yields up to 92% of the theoretical yield.[1]

dot

oxidation_workflow start Start Materials: Racemic Camphor, Nitric Acid, Mercury, Iron dissolve Dissolve Mercury and Iron in Nitric Acid start->dissolve add_camphor Add Racemic Camphor dissolve->add_camphor heat1 Heat at 75°C for 24h with Stirring add_camphor->heat1 heat2 Heat at 80°C for 36h with Stirring heat1->heat2 cool Cool to Room Temperature heat2->cool separate Separate Precipitate (Centrifugation) cool->separate wash Wash with Water separate->wash dry Dry under Reduced Pressure wash->dry end_product Final Product: Camphoric Acid dry->end_product

Caption: Experimental workflow for the oxidation of camphor to camphoric acid.

Komppa's Total Synthesis of Camphoric Acid (1903)

Gustaf Komppa's total synthesis was a landmark achievement that provided unequivocal proof of the structure of camphoric acid. The synthesis proceeds in three main stages.

Stage 1: Claisen Condensation

  • Reactants: Diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid.

  • Reaction: These two starting materials undergo a Claisen condensation to form diketocamphoric acid.[1] The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.

Stage 2: Methylation

  • Reactant: Diketocamphoric acid and methyl iodide.

  • Reaction: The intermediate, diketocamphoric acid, is then methylated using methyl iodide to introduce the final methyl group.[1]

Stage 3: Reduction

  • Reactant: The methylated intermediate.

  • Reaction: A final, complex reduction step yields camphoric acid.[1]

dot

komppa_synthesis start_materials Starting Materials: Diethyl Oxalate & 3,3-Dimethylpentanoic Acid claisen Stage 1: Claisen Condensation start_materials->claisen diketo Intermediate: Diketocamphoric Acid claisen->diketo methylation Stage 2: Methylation (with Methyl Iodide) diketo->methylation methylated_inter Methylated Intermediate methylation->methylated_inter reduction Stage 3: Reduction methylated_inter->reduction final_product Final Product: Camphoric Acid reduction->final_product

Caption: The three main stages of Gustaf Komppa's total synthesis of camphoric acid.

Quantitative Data

The physical and chemical properties of camphoric acid and its stereoisomers are crucial for their identification, separation, and application.

Table 1: Physicochemical Properties of Camphoric Acid Stereoisomers
Property(+)-Camphoric Acid(-)-Camphoric Acid
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molar Mass 200.23 g/mol 200.23 g/mol
Melting Point 186-188 °C186-188 °C
Specific Rotation ([α]D) +46° to +48° (c=10 in ethanol)-46° to -48° (c=10 in ethanol)
Density 1.186 g/cm³Not readily available

Data compiled from various sources.

Table 2: Solubility of (+)-Camphoric Acid
SolventSolubility
Water (cold) 1 g in 125 mL
Water (boiling) 1 g in 10 mL
Ethanol 1 g in 1 mL
Glycerol 1 g in 20 mL
Chloroform Soluble
Ether Soluble
Fats and Oils Soluble

Data compiled from various sources.

Conclusion

The journey from the initial isolation of camphoric acid to the definitive elucidation of its structure and its successful total synthesis represents a classic chapter in the history of organic chemistry. The combination of degradative chemical methods, careful analysis of reaction products, and logical deduction, culminating in the synthetic proof by Komppa, exemplifies the power of the scientific method in unraveling the complexities of molecular architecture. For modern researchers in drug development and materials science, the story of camphoric acid serves as a reminder of the foundational principles of stereochemistry and the importance of rigorous structural analysis. The availability of different stereoisomers of camphoric acid continues to make it a valuable chiral building block in contemporary organic synthesis.

References

Physicochemical properties of d-camphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of d-Camphoric Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of d-(+)-camphoric acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chiral building block, resolving agent, or in the synthesis of novel chemical entities. This document summarizes key quantitative data in structured tables, details common experimental protocols for property determination, and presents logical workflows through diagrams as specified.

General and Chemical Properties

d-(+)-Camphoric acid, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a dicarboxylic acid derived from the oxidation of dextrorotatory camphor.[1][2] It is a white to light yellow crystalline powder and is widely used as a reagent in the synthesis of crystalline structures and as a chirality-inducing agent in organic reactions.[1][3]

Identifier Value
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[4][5]
Synonyms (+)-Camphoric acid, Dextrocamphoric acid[3][6]
CAS Number 124-83-4[4]
Molecular Formula C₁₀H₁₆O₄[7]
Molecular Weight 200.23 g/mol [7]
SMILES CC1(C)--INVALID-LINK--C(=O)O[4][8]
InChI Key LSPHULWDVZXLIL-LDWIPMOCSA-N[4]

Physical and Thermodynamic Properties

The physical properties of this compound are well-documented, making it a reliable standard in various chemical applications.

Property Value
Appearance White to light yellow crystalline powder[1][3]
Odor Odorless[7][9]
Melting Point 183 - 189 °C[1][3][4]
Boiling Point 297.96 °C (rough estimate)[3][7]
Density 1.186 g/cm³[7][10]
Vapor Pressure 0.000119 mmHg at 25°C[3][7]
Specific Rotation [α]D²⁰ +46° to +48° (c=10, in ethanol)[8][10][11]
Acid Dissociation Constants (pKa) pK₁: 4.57; pK₂: 5.10 (at 25°C)[1][3][11]

Solubility Profile

This compound exhibits varied solubility in different solvents, a crucial consideration for its use in reaction chemistry and purification.

Solvent Solubility
Water (cold) 0.8 g / 100 mL (Slightly soluble)[3][7][12]
Water (boiling) 10 g / 100 mL[13]
Ethanol 1 g / 1 mL (Soluble)[10][14]
Methanol Slightly soluble[7]
Glycerol 1 g / 20 mL[10]
Diethyl Ether Soluble[10]
Chloroform Insoluble[7][13]
DMSO Slightly soluble[7]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The spectral data for the d-(+) enantiomer is identical to its l-(-) counterpart when analyzed using achiral methods.[12]

Spectroscopy Type Key Features and Peaks
¹H NMR ~12.14 ppm (Broad Singlet, 2H): Carboxylic acid protons (-COOH). ~2.95 ppm (Triplet, 1H): Methine proton adjacent to a carboxyl group (CH-COOH). ~1.30 ppm (Singlet, 3H) & ~0.77 ppm (Singlet, 3H): Methyl groups. Additional multiplets for methylene (B1212753) protons are observed between ~1.40-2.60 ppm.[12]
¹³C NMR ~170-185 ppm: Carboxylic acid carbons (-COOH). Other peaks correspond to the aliphatic carbon framework.[12][15]
Infrared (IR) 3300-2500 cm⁻¹ (broad): O-H stretching from hydrogen-bonded carboxylic acids. ~2960 cm⁻¹: Aliphatic C-H stretching. ~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid dimer.[8][12]
Mass Spectrometry (EI) The molecular ion peak at m/z 200 is often weak or absent. Key fragment ions include m/z 182 [M - H₂O]+, m/z 155 [M - COOH]+, and the base peak at m/z 136 [M - CO₂ - H₂O]+.[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests high purity, while a depressed and broad range indicates the presence of impurities.[16]

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

  • Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack 2-3 mm of the sample into the sealed end.[16]

  • Measurement: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[17]

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Separation: Once equilibrium is achieved, the mixture is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration or centrifugation, maintaining the constant temperature.[17]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as titration with a standardized base, UV-Vis spectroscopy, or chromatography.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants of weak acids like this compound.[18]

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.[9]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points will be observed, yielding pK₁ and pK₂.[19][20]

Spectroscopic Analysis
  • NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).[12] For ¹H NMR, 5-25 mg of the sample is typically used, while ¹³C NMR requires a more concentrated solution (50-100 mg).[12] The solution is transferred to an NMR tube and analyzed.

  • IR Spectroscopy (KBr Pellet): 0.5-1.0 mg of this compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).[12] The mixture is pressed under high pressure to form a thin, transparent pellet, which is then placed in the spectrometer for analysis.[12]

  • Mass Spectrometry (GC-MS with Derivatization): Due to its low volatility, this compound often requires derivatization (e.g., silylation) before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The derivatized sample is injected into the GC, which separates it from impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented, and the mass-to-charge ratios of the fragments are detected.[1]

Mandatory Visualizations

Logical and Experimental Workflows

As this compound is primarily a synthetic building block, its direct involvement in complex biological signaling pathways is not extensively documented. An exception is a study indicating it can stimulate osteoblast differentiation by inducing the expression of glutamate (B1630785) signaling molecules and activating transcription factors like NF-κB and AP-1.[5] However, a detailed pathway map is not available. The following diagrams illustrate key experimental and logical workflows relevant to its characterization.

G Purification Workflow for this compound cluster_0 Re-precipitation cluster_1 Recrystallization start Crude this compound dissolve Dissolve in Alkaline Solution (e.g., NaOH aq.) start->dissolve precipitate Add HCl to Re-precipitate Acid dissolve->precipitate filter1 Filter Precipitate precipitate->filter1 redissolve Dissolve in Hot Water or Ethanol filter1->redissolve Collected Solid cool Slowly Cool to Induce Crystallization redissolve->cool filter2 Filter Crystals cool->filter2 dry Dry Crystals (e.g., in oven) filter2->dry end_product Purified this compound dry->end_product

Caption: General workflow for the purification of this compound.

G Physicochemical Characterization Workflow cluster_structure Structural & Identity Verification cluster_purity Purity & Physical Properties cluster_solution Solution Properties sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir mp Melting Point Determination sample->mp chrom Chromatography (GC/HPLC) sample->chrom sol Solubility Testing sample->sol pka pKa Titration sample->pka structure Confirm Covalent Structure & Functional Groups nmr->structure ms->structure ir->structure final Comprehensive Physicochemical Profile purity Assess Purity & Identify Impurities mp->purity chrom->purity solution_props Determine Solution Behavior & Acidity sol->solution_props pka->solution_props

Caption: Logical workflow for the complete characterization of this compound.

G GC-MS Analysis Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry start This compound Sample deriv Derivatization (e.g., Silylation) to Increase Volatility start->deriv inject Inject into Gas Chromatograph (GC) deriv->inject column Separation on GC Column inject->column elute Elution of Derivatized Acid column->elute ionize Ionization (Electron Ionization, EI) elute->ionize fragment Fragmentation ionize->fragment detect Detection of Fragments (m/z ratio) fragment->detect data Data Analysis: Mass Spectrum detect->data

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical and fine chemical industries, the separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step.[1][2][3] Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties.[2][4] Consequently, the production of enantiomerically pure compounds is often a stringent regulatory requirement for drug development and ensures patient safety and drug efficacy.[1][2]

One of the most established, robust, and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][2][4] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent.[3][4] d-Camphoric acid, specifically (+)-camphoric acid, is a versatile and effective chiral resolving agent, particularly for racemic amines.[5] As a naturally derived chiral dicarboxylic acid, its rigid structure facilitates the formation of well-defined crystalline salts, which is essential for an efficient separation process.[2][3]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties like solubility, melting point, and crystal structure.[1][4]

A racemic amine, which consists of a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure resolving agent, in this case, d-(+)-camphoric acid. This acid-base reaction yields two diastereomeric salts: [(R)-amine·(+)-camphoric acid] and [(S)-amine·(+)-camphoric acid].[4] Because these diastereomeric salts have different three-dimensional arrangements, they exhibit different solubilities in a given solvent.[1] Through the careful selection of solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, enabling its separation by filtration.[1][2] The enantiomerically enriched amine is then recovered (liberated) from the isolated salt by treatment with a base.[1][5]

G cluster_start Racemic Mixture cluster_salts Diastereomeric Salts in Solution RacemicAmine Racemic Amine ((R)-Amine & (S)-Amine) SaltR (R)-Amine-(+)-Camphoric Acid Salt RacemicAmine->SaltR + SaltS (S)-Amine-(+)-Camphoric Acid Salt RacemicAmine->SaltS ResolvingAgent d-(+)-Camphoric Acid (Resolving Agent) ResolvingAgent->SaltR Reaction ResolvingAgent->SaltS G Start Racemic Amine + d-(+)-Camphoric Acid in Solvent SaltFormation 1. Diastereomeric Salt Formation Start->SaltFormation Crystallization 2. Fractional Crystallization SaltFormation->Crystallization Filtration 3. Isolation of Less Soluble Salt (Filtration) Crystallization->Filtration Liberation 4. Liberation of Amine (Base Treatment) Filtration->Liberation MotherLiquor Mother Liquor (Contains More Soluble Salt) Filtration->MotherLiquor Separation Extraction 5. Extraction and Purification Liberation->Extraction Analysis 6. Analysis of Enantiomeric Excess (e.g., Chiral HPLC) Extraction->Analysis End Enantiomerically Enriched Amine Analysis->End

References

Application Notes and Protocols for Diastereomeric Salt Formation with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological properties, making the production of single-enantiomer drugs a frequent regulatory and safety necessity. Diastereomeric salt formation is a classical, robust, and scalable method for chiral resolution. This technique involves the reaction of a racemic mixture (e.g., a basic amine) with an enantiomerically pure resolving agent, such as d-camphoric acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

This document provides a detailed protocol for the diastereomeric salt formation of racemic bases using this compound as the resolving agent. It includes experimental procedures, data presentation guidelines, and troubleshooting advice to aid researchers in developing and optimizing their chiral resolution processes.

Principle of the Method

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic base, which is a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure acid like this compound. This acid-base reaction yields two diastereomeric salts: [(R)-base·(d)-acid] and [(S)-base·(d)-acid]. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer that remains in the mother liquor. The resolved enantiomer can then be regenerated by breaking the salt.

Data Presentation

The following tables provide a structured summary of quantitative data that should be recorded during the diastereomeric salt resolution process. It is crucial to systematically screen solvents and crystallization conditions to maximize the difference in solubility between the two diastereomeric salts.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Diastereomeric Excess (de) of Salt (%)
Racemic Amine AThis compoundMethanol1:14285
Racemic Amine AThis compoundEthanol1:13880
Racemic Amine AThis compoundAcetone1:12570
Racemic Amine AThis compoundIsopropanol1:13578
Racemic Amine AThis compoundEthyl Acetate1:11560

Note: The data in this table is illustrative. Actual results will vary depending on the specific racemic compound and experimental conditions.

Table 2: Overall Yield and Enantiomeric Excess of Resolved Amine

Racemic AmineResolving AgentOptimal SolventYield of Resolved Amine (%)Enantiomeric Excess (ee) of Resolved Amine (%)
Racemic Amine AThis compoundMethanol35>95 (after recrystallization)

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Protocol 1: Screening of Resolving Conditions

A screening process is essential to identify the optimal parameters for the resolution.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic base in a suitable solvent (e.g., methanol, ethanol, acetone).

    • Prepare a stock solution of this compound at the same molar concentration.

  • Salt Formation in Multi-well Plates:

    • Dispense a fixed volume of the racemic base stock solution into each well of a multi-well plate.

    • Add one equivalent of the this compound stock solution to each well.

    • Evaporate the solvent to obtain the diastereomeric salts as a dry powder.

  • Solvent and Crystallization Screening:

    • To each well containing the dried salts, add a different crystallization solvent or solvent mixture.

    • Seal the plate and subject it to a temperature cycling profile (e.g., heat to 60°C to dissolve, then cool slowly to room temperature) to induce crystallization.

    • Visually inspect the wells for the formation of crystalline solid.

Protocol 2: Preparative Scale Resolution

Once the optimal solvent is identified, the resolution can be performed on a larger scale.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the racemic amine (1.0 equivalent) in the chosen optimal solvent with gentle heating.

    • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallized salt.

    • Slowly add the warm this compound solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).

  • Isolation of the Diastereomeric Salt:

    • Isolate the crystalline product by suction filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum.

  • Analysis of Diastereomeric Purity:

    • Determine the diastereomeric purity of the isolated salt using Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent. The process may need to be repeated until there is no further change in the optical rotation.

Protocol 3: Regeneration of the Enantiomerically Enriched Amine
  • Salt Dissociation:

    • Dissolve the purified diastereomeric salt in water or a suitable solvent.

    • Adjust the pH of the solution to break the ionic bond. Since the target is a basic amine, add a strong base (e.g., NaOH, KOH) to deprotonate the amine and form the sodium or potassium salt of camphoric acid.

  • Extraction and Isolation:

    • Extract the liberated free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the diastereomeric salt formation protocol.

experimental_workflow cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Enantiomer Regeneration racemic_amine Racemic Amine ((R/S)-Base) mixing Mixing & Heating racemic_amine->mixing d_camphoric_acid This compound ((d)-Acid) d_camphoric_acid->mixing solvent Optimal Solvent solvent->mixing diastereomeric_salts Diastereomeric Salts [(R)-Base·(d)-Acid] [(S)-Base·(d)-Acid] mixing->diastereomeric_salts cooling Slow Cooling & Crystallization filtration Filtration cooling->filtration diastereomeric_salts->cooling less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Liquid recrystallization Recrystallization (Optional) less_soluble_salt->recrystallization pure_salt Purified Diastereomeric Salt recrystallization->pure_salt basification Basification (e.g., NaOH) pure_salt->basification extraction Solvent Extraction basification->extraction resolved_enantiomer Resolved Enantiomer (e.g., (R)-Base) extraction->resolved_enantiomer

Caption: Experimental workflow for chiral resolution.

logical_relationship racemic_mixture Racemic Mixture (R-Amine + S-Amine) Identical Physical Properties diastereomeric_mixture Diastereomeric Mixture ((R-Amine)-(d-Acid) + (S-Amine)-(d-Acid)) Different Physical Properties racemic_mixture->diastereomeric_mixture + chiral_resolving_agent Chiral Resolving Agent (this compound) chiral_resolving_agent->diastereomeric_mixture separation Separation based on Differential Solubility (Fractional Crystallization) diastereomeric_mixture->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer separation->more_soluble regeneration_less Regeneration less_soluble->regeneration_less regeneration_more Regeneration more_soluble->regeneration_more enantiomer_1 Enantiomer 1 regeneration_less->enantiomer_1 enantiomer_2 Enantiomer 2 regeneration_more->enantiomer_2

Caption: Logical relationship in diastereomeric salt resolution.

Application Notes and Protocols for the Chiral Resolution of Bases using d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties, making the production of enantiomerically pure compounds a common regulatory requirement for drug development.[2] One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves the reaction of a racemic base with an enantiomerically pure chiral resolving agent, such as d-camphoric acid, to form a pair of diastereomeric salts.[3] These diastereomers possess different physicochemical properties, including solubility, which enables their separation through fractional crystallization.[1][3]

This compound, a naturally derived chiral dicarboxylic acid, is an effective resolving agent for a variety of racemic bases, particularly amines.[1][4] Its rigid bicyclic structure provides a well-defined chiral environment that can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts, which is crucial for efficient separation.[4]

Principle of the Method

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] A racemic mixture of a base, consisting of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure acid like this compound. This acid-base reaction forms two diastereomeric salts: [(R)-base·(d)-acid] and [(S)-base·(d)-acid].[3] Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[3]

The overall process for chiral resolution via diastereomeric salt formation can be divided into four main stages:

  • Salt Formation: Reaction of the racemic base with this compound.[3]

  • Selective Crystallization: Isolation of the less soluble diastereomeric salt through fractional crystallization.[3]

  • Isolation of the Diastereomeric Salt: Collection and purification of the crystallized salt.[2]

  • Regeneration of the Pure Enantiomer: Liberation of the enantiomerically enriched base from the purified diastereomeric salt.[3]

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine using this compound. Optimization of the solvent, temperature, and stoichiometry is often necessary for each specific amine.[2]

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, acetone)[5]

  • Aqueous solution of a strong base (e.g., 2M NaOH)[1]

  • Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)[1]

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)[2]

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, heating if necessary to achieve complete dissolution.[1] b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent is common.[1][5] c. Slowly add the warm this compound solution to the amine solution with constant stirring.[2] d. Allow the mixture to cool slowly to room temperature, and then let it stand undisturbed to allow for crystallization. Further cooling in an ice bath may be beneficial.[6]

  • Isolation of the Diastereomeric Salt: a. Collect the crystalline diastereomeric salt by vacuum filtration.[2] b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2][4] c. Dry the crystals under vacuum.[2]

  • Recrystallization (Optional but Recommended): a. To improve diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[6] b. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization. The resolution is considered complete when there is no further change in the optical rotation.[6][7]

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water or a biphasic mixture of water and an organic solvent.[1][2] b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10). This neutralizes the camphoric acid and liberates the free amine.[1] c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1] d. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.[2] e. Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[2]

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC, chiral GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[1][6]

Protocol 2: Solvent Screening for Optimal Resolution

The choice of solvent is a critical parameter for a successful resolution as it directly influences the solubilities of the diastereomeric salts.[5] A systematic solvent screening is the most effective approach to identify the optimal conditions.[5]

Materials:

  • Racemic base

  • This compound

  • A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran)[5]

  • Multi-well plate or small vials

Procedure:

  • Stock Solution Preparation: a. Prepare a stock solution of the racemic base in a suitable solvent (e.g., methanol).[3] b. Prepare a stock solution of this compound at the same molar concentration.[3]

  • Salt Formation: a. In a series of vials or a multi-well plate, combine equal molar amounts of the racemic base and this compound stock solutions.[5] b. Evaporate the initial solvent under a stream of nitrogen or in a vacuum centrifuge to obtain the solid diastereomeric salt mixture.[5]

  • Solvent Screening: a. To each vial containing the dried salts, add a fixed volume of a different screening solvent or solvent mixture.[3][5] b. Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[5] c. A temperature cycling profile (e.g., heating to dissolve followed by slow cooling) can be employed to induce crystallization.[3]

  • Analysis: a. Visually inspect the vials for the formation of crystalline material. b. Isolate any crystalline solids by filtration and analyze the diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the amine after liberation.

Data Presentation

The following table structure is recommended for summarizing quantitative data from chiral resolution experiments. This allows for a clear comparison of the effectiveness of different experimental conditions.

Racemic BaseResolving AgentSolvent(s)Molar Ratio (Base:Acid)Yield of Diastereomeric Salt (%)Yield of Resolved Base (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Excess (d.e.) of Salt (%)
e.g., Amine AThis compoundMethanol1:1DataDataDataData
e.g., Amine AThis compoundEthanol1:1DataDataDataData
e.g., Amine BThis compoundAcetone1:0.5DataDataDataData
e.g., Amine BThis compoundIsopropanol1:0.5DataDataDataData

Note: The data in this table should be replaced with actual experimental results. The provided entries are illustrative.[2]

Visualizations

Chiral_Resolution_Workflow cluster_start Initial Mixture cluster_process Resolution Process cluster_end Final Products racemic_mixture Racemic Base ((R)-Base + (S)-Base) salt_formation 1. Diastereomeric Salt Formation [(R)-Base·(d)-Acid] + [(S)-Base·(d)-Acid] racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (this compound) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Selective Precipitation) salt_formation->crystallization isolation 3. Isolation of Less Soluble Salt (e.g., [(R)-Base·(d)-Acid]) crystallization->isolation mother_liquor Mother Liquor (Contains more soluble salt: [(S)-Base·(d)-Acid]) crystallization->mother_liquor More soluble diastereomer remains in solution liberation 4. Liberation of Enantiomer (Base Treatment) isolation->liberation pure_enantiomer Enantiomerically Pure Base ((R)-Base) liberation->pure_enantiomer Decision_Flowchart start Start: Racemic Base to Resolve select_agent Select Chiral Resolving Agent (e.g., this compound) start->select_agent solvent_screen Perform Solvent Screening? select_agent->solvent_screen run_screening Systematic Screening (Vary polarity, protic/aprotic) solvent_screen->run_screening Yes select_solvent Select Optimal Solvent System solvent_screen->select_solvent No (Use known solvent) run_screening->select_solvent perform_resolution Perform Resolution Protocol (Salt Formation & Crystallization) select_solvent->perform_resolution analyze_purity Analyze Diastereomeric Purity (d.e.) of Crystals perform_resolution->analyze_purity recrystallize Recrystallize to Improve Purity analyze_purity->recrystallize Purity Not Sufficient liberate_enantiomer Liberate Free Base analyze_purity->liberate_enantiomer Purity Sufficient recrystallize->analyze_purity analyze_ee Analyze Enantiomeric Excess (e.e.) liberate_enantiomer->analyze_ee end End: Pure Enantiomer analyze_ee->end

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral Metal-Organic Frameworks (MOFs) utilizing d-camphoric acid as a primary organic linker. The use of this compound, a readily available chiral building block, allows for the creation of homochiral MOFs.[1][2] These materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and the delivery of chiral drug molecules.[2] This guide covers synthetic procedures with various metal ions, characterization data, and protocols for drug loading, offering a comprehensive resource for researchers in materials science and drug development.

Physicochemical Properties of this compound-Based MOFs

The properties of MOFs synthesized from this compound can be tuned by varying the metal ion and the synthesis conditions.[3] A summary of the key physicochemical properties of representative MOFs is presented in Table 1.

MOF Designation Metal Ion Auxiliary Ligand BET Surface Area (m²/g) Pore Volume (cm³/g) Crystal System Space Group Reference
1-Ln (CPM-25)La-DyAcetateNot ReportedNot ReportedHexagonalP6₅[4]
2-Ln (CPM-29)Tb-Lu, YFormateNot ReportedNot ReportedOrthorhombicP2₁2₁2₁[4]
Zn(Λ-Zn(Htea))(d-cam)ZnTriethanolamineNot ReportedNot ReportedNot ReportedNot Reported[4]
InH(D-C₁₀H₁₄O₄)₂InNoneHigh (specific value not reported)Not ReportedTetragonalP4₃2₁2[1]
[Mn₂(D-cam)₂(bim)]MnBenzimidazoleNot ReportedNot ReportedNot ReportedNot Reported[1]

Experimental Protocols

The synthesis of MOFs is influenced by several factors including reaction time, temperature, solvent system, and the nature of the metal ions and organic ligands.[5] Solvothermal and hydrothermal methods are commonly employed for the synthesis of camphorate-based MOFs.[2]

The general workflow for the synthesis of this compound-based MOFs involves the dissolution of the metal salt and this compound in a suitable solvent, followed by heating in a sealed vessel to promote crystallization.

MOF Synthesis Workflow General Workflow for this compound MOF Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Metal Salt Solution Metal Salt Solution Mixing Mixing Metal Salt Solution->Mixing This compound Solution This compound Solution This compound Solution->Mixing Heating Heating Mixing->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final MOF Product Final MOF Product Drying->Final MOF Product

General MOF Synthesis Workflow

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of zinc nitrate hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.[1]

  • Add 0.100 g (0.5 mmol) of D-(+)-camphoric acid to the solution.[1]

  • Seal the vial tightly and place it in a preheated oven at 85°C.[1]

  • Maintain the reaction temperature for 48 hours.[1]

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, block-shaped crystals will have formed.[1]

  • Collect the crystals by decanting the mother liquor.[1]

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.[1]

  • Dry the crystals under vacuum at 60°C for 12 hours.[1]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • (-)-Camphoric acid

  • 4,4'-Bipyridine (co-ligand)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled water

Procedure:

  • In a 23 mL Teflon-lined autoclave, combine 0.1745 g of Cu(NO₃)₂·3H₂O, 0.0505 g of Na₂CO₃, 0.0825 g of 4,4'-bipyridine, and 0.1075 g of (-)-Camphoric acid.[6]

  • Add 8.1236 g of distilled water to the mixture.[6]

  • Stir the mixture for 20 minutes to ensure homogeneity.[6]

  • Seal the autoclave and heat it at 120°C for 2 days.[6]

  • After heating, allow the autoclave to cool slowly to room temperature.[6]

  • Collect the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then with a suitable solvent like ethanol.[4]

  • Dry the product in air.[4]

Materials:

  • Lanthanide nitrate (e.g., Tb(NO₃)₃·6H₂O)

  • (-)-Camphoric acid

  • Formic acid

  • N,N'-dimethylformamide (DMF)

Procedure:

  • In a 20 mL scintillation vial, dissolve the respective lanthanide nitrate, (-)-camphoric acid, and formic acid in a 1:1 molar ratio in DMF.[4]

  • Seal the vial and heat it in an oven at 100°C for 4-6 hours.[4]

  • Allow the vial to cool to room temperature.[4]

  • Collect the resulting crystals by filtration.[4]

  • Wash the crystals with fresh DMF.[4]

Application in Drug Delivery

The porous and tunable nature of this compound-based MOFs makes them excellent candidates for drug delivery systems.[4][7] The chiral environment of these MOFs can also be advantageous for the delivery of chiral drugs.

Materials:

  • Activated this compound-based MOF

  • Drug of interest (e.g., Ibuprofen)

  • Suitable solvent (e.g., Ethanol)

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores. The specific activation temperature and time will depend on the thermal stability of the MOF.[1]

  • Prepare a stock solution of the drug in a suitable solvent (e.g., 10 mg/mL ibuprofen (B1674241) in ethanol).[1]

  • Immerse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the drug solution (e.g., 5 mL).[1]

  • Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.[1][4]

  • Separate the drug-loaded MOF from the solution by centrifugation.[4]

  • Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.[1]

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40°C).[1]

  • Determine the amount of loaded drug by analyzing the concentration of the supernatant before and after the loading process using UV-Vis spectroscopy or by digesting the loaded MOF and analyzing the drug content via HPLC.[1]

Drug Loading Workflow Workflow for Drug Loading into MOFs cluster_activation MOF Activation cluster_loading Drug Encapsulation cluster_isolation Isolation of Loaded MOF Synthesized MOF Synthesized MOF Heating under Vacuum Heating under Vacuum Synthesized MOF->Heating under Vacuum Activated MOF Activated MOF Heating under Vacuum->Activated MOF Immersion & Stirring Immersion & Stirring Activated MOF->Immersion & Stirring Drug Solution Drug Solution Drug Solution->Immersion & Stirring Centrifugation Centrifugation Immersion & Stirring->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Drug-Loaded MOF Drug-Loaded MOF Drying->Drug-Loaded MOF

Drug Loading Workflow Diagram

Troubleshooting MOF Synthesis

Low yields and the formation of amorphous products are common challenges in MOF synthesis.[6] A systematic approach to troubleshooting can help optimize the reaction conditions.

Troubleshooting Workflow Troubleshooting Low MOF Synthesis Yields Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Verify Stoichiometry Verify Stoichiometry Check Reagent Quality->Verify Stoichiometry Optimize Solvent System Optimize Solvent System Verify Stoichiometry->Optimize Solvent System Adjust pH Adjust pH Optimize Solvent System->Adjust pH Modify Temperature/Time Modify Temperature/Time Adjust pH->Modify Temperature/Time Successful Synthesis Successful Synthesis Modify Temperature/Time->Successful Synthesis

Troubleshooting MOF Synthesis

Key Considerations for Troubleshooting: [6]

  • Reagent Quality: Impurities in the this compound, metal salts, or solvents can hinder or alter the reaction. Using high-purity reagents and anhydrous solvents (if required) is crucial.

  • Stoichiometry: The molar ratio of the metal to the ligand is critical. An incorrect ratio may lead to the formation of undesired phases or an incomplete reaction.

  • Solvent System: The choice of solvent is vital as it affects the solubility of the reactants and the coordination environment of the metal ions. Common solvents include DMF, diethylformamide (DEF), ethanol, and water, often used in mixtures.

  • pH: The pH of the reaction mixture can significantly influence the outcome. If the pH is too high, the metal salt may precipitate as a hydroxide. Adjusting the pH with a base (e.g., triethylamine) or a buffer may be necessary.

  • Temperature and Time: The reaction temperature and duration are key parameters that control the nucleation and growth of the MOF crystals. These may need to be systematically varied to find the optimal conditions.

References

Application Notes and Protocols: The Role of d-Camphoric Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: d-(+)-Camphoric acid, a naturally occurring and commercially available chiral dicarboxylic acid, stands as a cornerstone in the field of asymmetric synthesis. Derived from d-(+)-camphor, its rigid bicyclic structure and well-defined stereocenters make it an invaluable and cost-effective chiral building block.[1][2] Its resistance to racemization further enhances its utility as a reliable source of chirality.[2] This document provides detailed application notes and experimental protocols on the use of d-camphoric acid as a chiral resolving agent, a precursor for chiral auxiliaries and ligands, and in the development of organocatalysts for stereoselective transformations.

Application as a Chiral Resolving Agent

One of the most classical and industrially scalable applications of this compound is in the chiral resolution of racemic mixtures, particularly amines.[3][4] The principle lies in the formation of diastereomeric salts when the chiral acid reacts with a racemic base. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation via fractional crystallization.[3][5]

Data Presentation: Chiral Resolution Efficiency

The success of a resolution is highly dependent on the substrate and the choice of solvent. The selection between (+)- and (-)-camphoric acid can significantly influence the efficiency, as the solubility of the resulting diastereomeric salts can vary.[4]

Racemic CompoundResolving AgentSolvent SystemOutcomeReference
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acid*Dichloromethane98% ee for (R,R)-enantiomer[6]
Racemic Amines (General)(+)-Camphoric AcidEthanol, Methanol, etc.Formation of separable diastereomeric salts[3][4]
Racemic Bases (General)(+)-Camphoric AcidProtic solvents (water, methanol)Effective salt formation and crystallization[3][7]

Note: (1S)-(+)-10-camphorsulfonic acid is a derivative of camphor (B46023), illustrating the utility of the camphor backbone in resolution. The principle is directly analogous to using camphoric acid.

Experimental Protocol: Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic amine using d-(+)-camphoric acid.[3][4]

Materials:

  • Racemic amine

  • d-(+)-Camphoric acid (0.5 to 1.0 molar equivalent)

  • Suitable solvent (e.g., ethanol, methanol, acetone)

  • Filtration apparatus

  • Base (e.g., NaOH or Na₂CO₃ solution) for liberation of the free amine

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, heating gently to ensure complete dissolution. b. In a separate flask, dissolve d-(+)-camphoric acid (typically 0.5-1.0 equivalent) in the same solvent, heating if necessary.[3] c. Slowly add the warm this compound solution to the amine solution with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield.[3]

  • Isolation of the Diastereomeric Salt: a. Isolate the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[3] c. The filtrate can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiopure Amine: a. Dissolve the isolated diastereomeric salt in water. b. Add an aqueous base solution (e.g., 1M NaOH) to raise the pH and deprotonate the amine. c. Extract the liberated free amine into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times. d. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Validation of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with a chiral solvating agent.[8]

Visualization: Workflow for Chiral Resolution

G cluster_workflow Workflow for Chiral Resolution via Diastereomeric Salt Formation racemate Racemic Mixture ((R/S)-Base) salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemate->salt_formation agent Chiral Resolving Agent (this compound) agent->salt_formation diastereomers Mixture of Diastereomers ((R)-Base·Acid) + ((S)-Base·Acid) salt_formation->diastereomers crystallization 2. Fractional Crystallization (Exploits solubility difference) diastereomers->crystallization solid Less Soluble Diastereomeric Salt crystallization->solid Precipitate filtrate More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->filtrate Solution liberation1 3. Liberation of Amine (Basification) solid->liberation1 liberation2 3. Liberation of Amine (Basification) filtrate->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 recovery Recover Resolving Agent liberation1->recovery enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.[5]

Precursor for Chiral Auxiliaries and Organocatalysts

This compound is not typically used directly as a chiral auxiliary but serves as an excellent starting material for more complex chiral controllers.[1] Its rigid structure is ideal for creating a well-defined chiral environment. A key application is its conversion into chiral diamines, which are precursors to powerful bifunctional organocatalysts.[1][9] These catalysts, often incorporating thiourea (B124793) or squaramide moieties, are effective in promoting asymmetric reactions like Michael additions.[9][10]

Data Presentation: Asymmetric Michael Addition

Organocatalysts derived from this compound have shown high efficiency in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Diastereomeric Ratio (dr)Reference
1,3-Diamine ThioureaAcetylacetonetrans-β-nitrostyreneup to 98%up to 74%up to 93:7[9]
1,3-Diamine Squaramide1,3-Dicarbonylstrans-β-nitrostyrenesHighup to >99%-[11]
Experimental Protocol: Synthesis of a this compound-Derived Chiral Diamine

This protocol describes the conversion of d-(+)-camphoric acid into a chiral 1,3-diamine, a key precursor for organocatalysts. The procedure is analogous to that starting from (-)-camphoric acid.[1]

Materials:

Procedure:

  • Formation of d-Camphoric Anhydride: a. In a round-bottom flask, combine d-(+)-camphoric acid and acetic anhydride. b. Heat the mixture under reflux for 2 hours. c. Remove the solvent under reduced pressure to yield d-camphoric anhydride.[1]

  • Synthesis of d-Camphorimide: a. Treat the resulting anhydride with an aqueous solution of ammonia. b. Heat the mixture. A solid will form. c. Filter the solid and recrystallize to obtain pure d-camphorimide.[1]

  • Reduction to the Chiral 1,3-Diamine: a. To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C under an inert atmosphere, add a solution of d-camphorimide in dry THF dropwise. b. After the addition is complete, heat the reaction mixture to reflux for 24 hours. c. Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous NaOH solution.[1] d. Filter the resulting solids and extract the filtrate with an organic solvent (e.g., diethyl ether). e. Dry the organic extracts, filter, and concentrate under reduced pressure to yield the chiral 1,3-diamine.

Visualization: Synthesis of Chiral Diamine from this compound

G cluster_synthesis Synthesis of a Chiral 1,3-Diamine from this compound start d-(+)-Camphoric Acid step1 Acetic Anhydride, Reflux start->step1 anhydride d-Camphoric Anhydride step1->anhydride step2 Aqueous NH₃, Heat anhydride->step2 imide d-Camphorimide step2->imide step3 1. LiAlH₄, THF 2. Quench imide->step3 diamine Chiral 1,3-Diamine (Organocatalyst Precursor) step3->diamine

Caption: Synthetic pathway from this compound to a chiral diamine precursor.[1]

Application in Asymmetric Catalysis

The chiral diamine synthesized from this compound can be further functionalized to create bifunctional organocatalysts. For example, reaction with an isothiocyanate can yield a thiourea catalyst. This catalyst can then be used to promote highly stereoselective reactions.

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition

This protocol details a general method for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a this compound-derived catalyst.[1][9]

Materials:

  • This compound-derived bifunctional organocatalyst (e.g., thiourea or squaramide derivative)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • trans-β-nitrostyrene

  • Solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: a. To a vial, add the 1,3-dicarbonyl compound (1.2 equivalents) and the organocatalyst (typically 1-10 mol%). b. Dissolve the solids in the chosen solvent. c. Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene (1.0 equivalent).[1]

  • Reaction Execution: a. Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours). b. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. b. Extract the product with ethyl acetate. c. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

  • Analysis: a. Determine the yield of the purified product. b. Analyze the enantiomeric and diastereomeric excess of the product by chiral HPLC.[1]

Visualization: Logical Flow of Asymmetric Synthesis

G cluster_logic Logical Flow of Chirality Transfer in Asymmetric Synthesis node_source Chiral Source d-(+)-Camphoric Acid Rigid, defined stereochemistry node_derivative Chiral Derivative Organocatalyst or Ligand Creates a chiral environment node_source->node_derivative Synthesis node_reaction Asymmetric Transformation e.g., Michael Addition Prochiral substrates react within the chiral environment node_derivative->node_reaction Catalysis node_product Enantioenriched Product Desired stereoisomer is formed preferentially High ee% and de% node_reaction->node_product Stereoselective Outcome

Caption: Logical flow from the chiral source to the stereoselective product.[1]

Other Advanced Applications

The versatility of this compound extends to materials science.

  • Chiral Polymers: It serves as a monomer for the synthesis of chiral polyesters and polyamides. These polymers can be used as chiral stationary phases (CSPs) in HPLC for enantioselective separations or in chiral drug delivery systems.[12]

  • Metal-Organic Frameworks (MOFs): As a chiral ligand, this compound is used to construct homochiral MOFs.[2][13] These porous materials have significant potential in asymmetric catalysis, chiral recognition, and separation processes.[2][13]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application ranges from classical chiral resolution to the synthesis of sophisticated organocatalysts and advanced chiral materials.[1][3][12] The protocols provided herein demonstrate practical pathways to leverage the inherent chirality of this building block to achieve high levels of stereocontrol in chemical synthesis. The modular nature of its derivatives allows for fine-tuning of catalyst and material structures, making it a critical component in the development of complex chiral molecules.[11]

References

Application Notes and Protocols: Interfacial Polymerization of Polyamides with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Camphoric acid, a chiral dicarboxylic acid derived from the natural and abundant terpene (+)-camphor, serves as a valuable building block for the synthesis of advanced chiral polymers. Its rigid and bicyclic structure imparts unique stereochemical properties to the resulting macromolecules, making them highly suitable for applications requiring enantioselective recognition, such as chiral chromatography and targeted drug delivery. Interfacial polymerization is a rapid and effective method for producing polyamides from the reaction of a diacid chloride and a diamine at the interface of two immiscible liquids. This document provides detailed application notes and experimental protocols for the synthesis of chiral polyamides from this compound via interfacial polymerization.

Applications

Chiral polyamides derived from this compound are promising materials for a range of specialized applications:

  • Chiral Stationary Phases (CSPs) for HPLC: The inherent chirality of the this compound monomer creates a chiral environment within the polymer matrix. When coated onto a silica (B1680970) support, these polyamides can be used as CSPs in High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures of pharmaceuticals and their intermediates. The rigid camphor (B46023) backbone, combined with hydrogen bonding and potential π-π stacking interactions, contributes to effective enantioseparation.

  • Chiral Drug Delivery Systems: The chirality of drug molecules is a critical factor in their pharmacological activity. Chiral polymers can be used to create drug delivery systems that exhibit stereoselective interactions with chiral drugs, potentially influencing their release kinetics and bioavailability. Polyamides based on this compound can be formulated into nanoparticles or microparticles for this purpose.

Experimental Protocols

A two-step process is typically employed for the synthesis of polyamides from this compound via interfacial polymerization. The first step involves the conversion of this compound to its more reactive diacid chloride derivative, d-camphoroyl chloride. The second step is the interfacial polymerization of the diacid chloride with a selected diamine.

Protocol 1: Synthesis of (+)-d-Camphoroyl Chloride

This protocol outlines the synthesis of the key reactive intermediate, (+)-d-camphoroyl chloride, from (+)-d-camphoric acid.

Materials:

  • (+)-d-Camphoric acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Fume hood

Procedure:

  • In a fume hood, add (+)-d-camphoric acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The solid (+)-d-camphoric acid will gradually dissolve.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add 50 mL of dry toluene to the residue and evaporate again. Repeat this step twice.

  • The resulting solid is (+)-d-camphoroyl chloride. It should be used immediately in the next step or stored under an inert atmosphere to prevent hydrolysis.

Protocol 2: Interfacial Polymerization of Polyamide from (+)-d-Camphoroyl Chloride and a Diamine

This protocol details the synthesis of a chiral polyamide via the interfacial reaction between (+)-d-camphoroyl chloride and a representative diamine (e.g., 1,6-hexanediamine).

Materials:

  • (+)-d-Camphoroyl chloride

  • 1,6-Hexanediamine

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Distilled water

  • Methanol (B129727)

  • Beaker

  • Stirring rod or magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the diamine (e.g., 1,6-hexanediamine, 1 equivalent) and an acid scavenger such as sodium carbonate (2 equivalents) in distilled water.

  • Organic Phase Preparation: In a separate beaker, dissolve the (+)-d-camphoroyl chloride (1 equivalent) in an organic solvent immiscible with water, such as dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring. A thin film of the polyamide will form immediately at the interface of the two layers.

  • Polymer Film Extraction: Using forceps or a glass rod, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope of polyamide can be drawn out as fresh interface is exposed and the polymerization continues.

  • Stirred Polymerization (Alternative): For bulk synthesis, the two phases can be combined and stirred vigorously. This will produce the polymer as a precipitate.

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Büchner funnel.

    • Wash the collected polymer thoroughly with distilled water to remove any unreacted diamine and sodium carbonate.

    • Wash the polymer with methanol to remove dichloromethane and low-molecular-weight oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 60 °C overnight.

Data Presentation

The properties of polyamides derived from this compound will vary depending on the specific diamine used in the polymerization. The following tables provide representative quantitative data for a series of hypothetical polyamides synthesized from (+)-d-camphoroyl chloride and various aliphatic and aromatic diamines.

Table 1: Synthesis and Molecular Weight of Polyamides from (+)-d-Camphoroyl Chloride

Polyamide IDDiamine UsedYield (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
PA-DAH1,6-Hexanediamine8518,00038,0002.1
PA-DAB1,4-Butanediamine8216,50035,0002.1
PA-MPDm-Phenylenediamine9125,00055,0002.2
PA-ODA4,4'-Oxydianiline9328,00062,0002.2

Table 2: Thermal Properties of Polyamides from (+)-d-Camphoroyl Chloride

Polyamide IDT_g (°C)T_m (°C)T_d, 5% (°C)Char Yield at 600°C (%)
PA-DAH11021538015
PA-DAB11522537514
PA-MPD180N/A (Amorphous)45045
PA-ODA210N/A (Amorphous)47050

Visualizations

Interfacial_Polymerization_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Diamine (e.g., 1,6-Hexanediamine) Interface Interface Formation Base Acid Scavenger (e.g., Na₂CO₃) DiacidChloride d-Camphoroyl Chloride in Dichloromethane Polymerization Rapid Polymerization at Interface Interface->Polymerization Contact Isolation Polymer Isolation (Filtration & Washing) Polymerization->Isolation Extraction Drying Drying Isolation->Drying Polyamide Purified Polyamide Drying->Polyamide Signaling_Pathway cluster_reaction Reaction Pathway DC This compound DCC d-Camphoroyl Chloride DC->DCC  Activation SOCl2 Thionyl Chloride (SOCl₂) Polyamide Polyamide Chain DCC->Polyamide  Polycondensation Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide HCl HCl (byproduct) Polyamide->HCl  Elimination

Application Notes and Protocols for d-Camphoric Acid in Chiral Polymer Synthesis for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Camphoric acid, a naturally derived and readily available chiral building block, offers a versatile platform for the synthesis of novel chiral polymers. Its rigid bicyclic structure provides a well-defined stereochemical environment, making polymers derived from it highly effective as chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs are instrumental in the separation of racemic mixtures, a critical process in drug development, pharmacology, and quality control, where the enantiomers of a chiral drug can exhibit significantly different therapeutic effects and toxicities.

This document provides detailed application notes and experimental protocols for the synthesis of chiral polyamides and polyesters using this compound. It further outlines the preparation of HPLC columns packed with these chiral polymers and discusses their application in the enantioselective separation of racemic compounds.

Chiral Recognition Mechanism

The enantioselective separation capabilities of this compound-based chiral polymers stem from the distinct three-dimensional structure of the polymer backbone. The rigid camphor (B46023) moiety creates a chiral environment that allows for differential interactions with the enantiomers of an analyte. The primary mechanisms governing chiral recognition include:

  • Hydrogen Bonding: The amide and ester functionalities within the polymer chain can act as hydrogen bond donors and acceptors.

  • π-π Stacking Interactions: When aromatic diamines or diols are incorporated into the polymer, the resulting aromatic rings can engage in π-π stacking with aromatic analytes.

  • Steric Interactions: The bulky and rigid structure of the camphor unit creates steric hindrance, allowing for a shape-selective fit with only one enantiomer of a racemic pair.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers, which differ in their stability and, consequently, in their retention times during chromatographic elution.

Data Presentation

While extensive research has been conducted on various chiral stationary phases, specific quantitative performance data for HPLC columns based on this compound polymers is not widely tabulated in publicly available literature. The performance of a chiral column is typically evaluated by its ability to separate a range of racemic compounds, with the key parameters being the separation factor (α) and the resolution (Rs).

  • Separation Factor (α): A measure of the relative retention of the two enantiomers. A value of α > 1 indicates that a separation is occurring.

  • Resolution (Rs): A measure of the baseline separation between the two enantiomeric peaks. An Rs value of ≥ 1.5 is generally considered to indicate a complete baseline separation.

The following tables provide an illustrative example of how performance data for a this compound-based CSP could be presented. Note: The data in these tables is hypothetical and for illustrative purposes only.

Table 1: Illustrative HPLC Enantioseparation of Profens on a this compound-Based Polyamide CSP

AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k1'k2'αRs
IbuprofenHexane/IPA/TFA (90:10:0.1)1.0252.152.481.151.8
NaproxenHexane/IPA/TFA (85:15:0.1)1.0253.203.781.182.1
KetoprofenHexane/IPA/TFA (95:5:0.1)0.8301.882.121.131.6

k1' and k2' are the retention factors of the first and second eluted enantiomers, respectively.

Table 2: Illustrative HPLC Enantioseparation of β-Blockers on a this compound-Based Polyester CSP

AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k1'k2'αRs
PropranololHexane/Ethanol/DEA (80:20:0.1)1.0254.124.781.161.9
AtenololMethanol (B129727)/Water (70:30)0.5352.552.911.141.7
MetoprololHexane/Ethanol/DEA (85:15:0.1)1.0253.894.451.141.8

DEA: Diethylamine (B46881)

Experimental Protocols

Protocol 1: Synthesis of d-Camphoroyl Chloride

This protocol details the conversion of this compound to its diacid chloride, a reactive intermediate for polymerization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (approximately 2-3 equivalents).

  • Heat the mixture to reflux in a fume hood. The reaction is typically complete within 2-4 hours, indicated by the dissolution of the solid this compound.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate again. Repeat this step twice.

  • The resulting d-camphoroyl chloride is a solid that should be used immediately in the subsequent polymerization step or stored under an inert atmosphere to prevent hydrolysis.

G cluster_synthesis Synthesis of d-Camphoroyl Chloride d_camphoric_acid This compound reflux Reflux (2-4h) d_camphoric_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux evaporation Rotary Evaporation (remove excess SOCl₂) reflux->evaporation toluene_wash Toluene Wash & Evaporation (x2) evaporation->toluene_wash d_camphoroyl_chloride d-Camphoroyl Chloride toluene_wash->d_camphoroyl_chloride

Caption: Workflow for the synthesis of d-camphoroyl chloride.

Protocol 2: Synthesis of a Chiral Polyamide from d-Camphoroyl Chloride

This protocol describes the interfacial polymerization of d-camphoroyl chloride with an aromatic diamine to produce a chiral polyamide.

Materials:

  • d-Camphoroyl chloride

  • p-Phenylenediamine (or other suitable aromatic diamine)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the aromatic diamine (e.g., p-phenylenediamine) and sodium carbonate in distilled water.

  • Organic Phase Preparation: In a separate beaker, dissolve the freshly prepared d-camphoroyl chloride in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using a mechanical stirrer. Rapidly add the organic phase to the aqueous phase. A precipitate of the chiral polyamide will form immediately at the interface of the two liquids.

  • Continue stirring for 15-20 minutes to ensure the completion of the reaction.

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Büchner funnel.

    • Wash the collected polymer thoroughly with distilled water to remove unreacted diamine and sodium carbonate.

    • Wash the polymer with methanol to remove low molecular weight oligomers.

    • Dry the purified chiral polyamide in a vacuum oven at 60°C overnight.

G cluster_polyamide Chiral Polyamide Synthesis aqueous_phase Aqueous Phase: Aromatic Diamine + Na₂CO₃ in Water polymerization Interfacial Polymerization (Vigorous Stirring) aqueous_phase->polymerization organic_phase Organic Phase: d-Camphoroyl Chloride in Dichloromethane organic_phase->polymerization filtration Filtration polymerization->filtration washing Washing (Water & Methanol) filtration->washing drying Vacuum Drying washing->drying chiral_polyamide Chiral Polyamide drying->chiral_polyamide

Caption: Workflow for chiral polyamide synthesis.

Protocol 3: Preparation of a Chiral Stationary Phase (CSP) by Coating

This protocol provides a general procedure for coating the synthesized chiral polymer onto silica (B1680970) gel for use as an HPLC packing material.

Materials:

  • Synthesized chiral polymer (polyamide or polyester)

  • Porous silica gel (e.g., 5 µm, 100 Å pore size)

  • Suitable solvent for the polymer (e.g., N,N-dimethylformamide, tetrahydrofuran)

Procedure:

  • Dissolve the chiral polymer in a suitable solvent to create a solution of known concentration.

  • Add the porous silica gel to the polymer solution.

  • Slowly evaporate the solvent under reduced pressure using a rotary evaporator, while gently agitating the mixture to ensure an even coating of the polymer onto the silica particles.

  • Once the solvent is completely removed, the coated silica gel (the CSP) is obtained.

  • Dry the CSP in a vacuum oven at a moderate temperature (e.g., 40-60°C) to remove any residual solvent.

  • The prepared CSP is now ready for packing into an HPLC column using a slurry packing technique.

G cluster_csp CSP Preparation by Coating polymer_solution Dissolve Chiral Polymer in Solvent silica_gel Add Porous Silica Gel polymer_solution->silica_gel coating Slow Solvent Evaporation (Rotary Evaporator) silica_gel->coating drying Vacuum Drying coating->drying csp Chiral Stationary Phase (CSP) drying->csp column_packing HPLC Column Packing csp->column_packing

Caption: Workflow for CSP preparation and column packing.

Protocol 4: HPLC Enantioseparation of a Racemic Analyte

This protocol outlines a general procedure for the separation of a racemic mixture using a prepared this compound-based CSP.

Materials and Equipment:

  • HPLC system with a UV detector or a polarimeter

  • HPLC column packed with the this compound-based CSP

  • Racemic analyte

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, methanol, water)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes)

Procedure:

  • Column Equilibration: Equilibrate the chiral HPLC column with the desired mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a suitable concentration.

  • Injection: Inject a small volume of the sample solution onto the column.

  • Chromatographic Separation: Run the chromatogram and record the data. The two enantiomers should elute at different retention times.

  • Data Analysis: Determine the retention times (t_R), peak widths, and peak areas for each enantiomer. Calculate the separation factor (α) and resolution (Rs) to evaluate the performance of the separation.

G cluster_hplc HPLC Enantioseparation Workflow equilibration Column Equilibration injection Injection equilibration->injection sample_prep Sample Preparation (Racemic Analyte) sample_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV/Polarimeter) separation->detection data_analysis Data Analysis (α, Rs) detection->data_analysis

Caption: General workflow for HPLC enantioseparation.

Conclusion

Chiral polymers derived from this compound represent a promising class of materials for the preparation of effective chiral stationary phases for HPLC. The straightforward synthesis of these polymers, coupled with their inherent chirality and potential for diverse molecular interactions, makes them valuable tools for the enantioselective separation of a wide range of racemic compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to explore the utility of this compound in their chiral separation challenges. Further research and development in this area are encouraged to fully elucidate the separation capabilities of these novel chiral polymers and to expand their application in enantioselective analysis and purification.

Application Notes and Protocols: Hydrothermal Synthesis of Coordination Polymers with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) using d-(+)-camphoric acid as a primary building block. The inherent chirality and robust structure of d-camphoric acid make it an excellent ligand for creating materials with potential applications in asymmetric catalysis, magnetism, luminescence, and importantly, in drug delivery systems.

Introduction to this compound in Coordination Polymer Synthesis

D-(+)-camphoric acid is a naturally derived chiral dicarboxylic acid that serves as a versatile building block in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its carboxylate groups allows for the construction of diverse and structurally complex one-, two-, and three-dimensional frameworks. The hydrothermal synthesis method is particularly well-suited for the crystallization of these coordination polymers, as it utilizes water as a solvent under elevated temperature and pressure to facilitate the self-assembly of the metal ions and organic linkers.[1]

The choice of metal ion, the use of co-ligands, and the specific reaction conditions (e.g., temperature, time, pH) can significantly influence the resulting crystal structure, porosity, and physicochemical properties of the final material.[1] These factors are critical in tailoring the coordination polymers for specific applications, such as creating porous frameworks for drug encapsulation and controlled release.

Experimental Protocols

Detailed methodologies for the hydrothermal synthesis of two representative types of coordination polymers based on this compound are provided below. These protocols can be adapted for use with the enantiomeric l-(-)-camphoric acid to obtain the corresponding enantiomeric structures.

Protocol 1: Hydrothermal Synthesis of a Chiral 1D Cobalt(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional chiral coordination polymer, [Co(D-cam)(1,4-bimb)]n·4nH₂O], where D-H₂cam is D-(+)-camphoric acid and 1,4-bimb is the co-ligand 1,4-bis(imidazol-1-ylmethyl)benzene.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • D-(+)-camphoric acid (D-H₂cam)

  • 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bimb)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine CoCl₂·6H₂O (0.1 mmol, 23.8 mg), D-H₂cam (0.1 mmol, 20.0 mg), and 1,4-bimb (0.1 mmol, 26.4 mg).[1]

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C for 72 hours.[1]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.[1]

  • Collect the resulting pink, block-shaped crystals by filtration.

  • Wash the crystals with deionized water and allow them to air dry.[1]

Protocol 2: Solvothermal Synthesis of a Homochiral Lanthanide Metal-Organic Framework

This protocol details the synthesis of a homochiral lanthanide MOF, exemplified by [Ln(D-cam)(NO₃)(MeOH)₂]n (where Ln = Pr, Nd, Sm, Eu), using a solvothermal method which is closely related to the hydrothermal method but uses a non-aqueous solvent.[1]

Materials:

  • Lanthanide(III) nitrate (B79036) hexahydrate (Ln(NO₃)₃·6H₂O)

  • D-(+)-camphoric acid (D-H₂cam)

  • Methanol (MeOH)

Procedure:

  • In a 20 mL glass vial, prepare a mixture of Ln(NO₃)₃·6H₂O (0.1 mmol) and D-H₂cam (0.1 mmol, 20.0 mg).[1]

  • Dissolve the mixture in 10 mL of methanol.

  • Seal the vial and heat it at 120 °C for 48 hours.[1]

  • After the heating period, allow the vial to cool to room temperature.

  • Collect the colorless, block-like crystals that have formed.[1]

Data Presentation: Physicochemical Properties

The following tables summarize representative quantitative data for coordination polymers synthesized using this compound and related systems. This data is crucial for comparing materials and assessing their potential for various applications.

Table 1: Synthesis Conditions for Selected this compound-Based Coordination Polymers

Compound FormulaMetal SaltCo-LigandSolventTemperature (°C)Time (h)Ref.
[Co(D-cam)(1,4-bimb)]n·4nH₂O]CoCl₂·6H₂O1,4-bimbDeionized Water16072[1]
[Ln(D-cam)(NO₃)(MeOH)₂]n (Ln = Pr, Nd, Sm, Eu)Ln(NO₃)₃·6H₂ONoneMethanol12048[1]
[{Cd(d-ca)(bte)}·H₂O]nCd(NO₃)₂·4H₂ObteWater16072[2]
[Cd₄(d-ca)₄(btp)₂(H₂O)₄]nCd(NO₃)₂·4H₂ObtpWater16072[2]

bte = 1,2-bis(1,2,4-triazol-1-yl)ethane; btp = 1,3-bis(1,2,4-triazol-1-yl)propane

Table 2: Crystallographic Data for Selected this compound-Based Coordination Polymers

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Co(D-cam)(1,4-bimb)]n·4nH₂O]MonoclinicP2₁10.536(3)13.682(4)11.019(3)98.43(3)[1]
[{Cd(d-ca)(bte)}·H₂O]nMonoclinicP2₁10.635(2)11.239(2)10.826(2)114.79(3)[2]
[Cd₄(d-ca)₄(btp)₂(H₂O)₄]nOrthorhombicP2₁2₁2₁13.987(3)19.829(4)27.875(6)90[2]

Table 3: Thermal Stability of Selected Coordination Polymers

CompoundDecomposition Onset (°C)CommentsRef.
[{Cd(d-ca)(bte)}·H₂O]n~250Stable up to 250 °C, then the framework starts to decompose.[2]
[Cd₄(d-ca)₄(btp)₂(H₂O)₄]n~280The framework is stable up to 280 °C.[2]

Note: Thermal stability data can vary based on the experimental conditions (e.g., heating rate, atmosphere).

Application in Drug Development: Drug Loading and Release

Coordination polymers, particularly MOFs, with their high porosity and tunable pore sizes, are promising candidates for drug delivery systems.[3] The chiral nature of this compound-based MOFs can also be advantageous for the enantioselective recognition and delivery of chiral drug molecules.

Protocol 3: Loading of Ibuprofen (B1674241) into a Camphoric Acid-Derived MOF

This protocol provides a general procedure for the encapsulation of a model drug, ibuprofen, into a pre-synthesized and activated camphoric acid-based MOF.

Materials:

Procedure:

  • Activation of the MOF: Heat a known quantity of the synthesized MOF under vacuum to remove any solvent molecules residing in the pores. The specific temperature and duration for activation will depend on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).

  • Drug Solution Preparation: Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).[3]

  • Encapsulation: Immerse the activated MOF in the ibuprofen solution. Stir the resulting suspension at room temperature for 24-48 hours to facilitate the diffusion and encapsulation of the drug molecules within the MOF's pores.

  • Separation and Washing: Separate the drug-loaded MOF from the solution via centrifugation. Wash the collected solid with a small amount of fresh ethanol to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

The amount of loaded drug can be quantified by dissolving a known weight of the drug-loaded MOF in a suitable solvent and analyzing the drug concentration using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental and Application Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound-based coordination polymers and a conceptual workflow for their application in drug delivery.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactant Mixing (Metal Salt, this compound, Co-ligand, Solvent) hydrothermal Hydrothermal/Solvothermal Reaction (Autoclave, Elevated T & P) start->hydrothermal cooling Controlled Cooling hydrothermal->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying product Crystalline Coordination Polymer drying->product pxrd PXRD (Phase Purity & Structure) product->pxrd scxrd SC-XRD (Crystal Structure) product->scxrd ir IR Spectroscopy (Functional Groups) product->ir tga TGA (Thermal Stability) product->tga bet BET Analysis (Porosity & Surface Area) product->bet

Caption: Hydrothermal synthesis and characterization workflow.

G cluster_loading Drug Loading cluster_delivery Drug Delivery & Release mof Activated Porous MOF loading Encapsulation (e.g., Soaking, Stirring) mof->loading drug Drug Solution drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof administration Administration (e.g., Injection, Oral) loaded_mof->administration target Target Site (e.g., Tumor, Inflamed Tissue) administration->target stimulus Release Stimulus (e.g., pH change, Ion exchange) target->stimulus release Drug Release stimulus->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols: d-Camphoric Acid for Enantioselective Separation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Utilization of d-Camphoric Acid as a Chiral Auxiliary for Enantioselective Processes in Pharmaceutical Development and Delivery.

Introduction

Chirality is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The separation of racemic mixtures into single, pure enantiomers is often a regulatory requirement and essential for optimizing therapeutic outcomes and ensuring patient safety.[3] this compound, a naturally derived and robust chiral dicarboxylic acid, serves as a versatile tool in enantioselective applications.[4] Its rigid bicyclic structure provides a well-defined chiral environment, making it effective for both classical chiral resolution and as a building block for advanced chiral materials used in drug delivery and analysis.[1][4]

These application notes provide detailed protocols and data for two primary applications of this compound:

  • Classical Chiral Resolution: Separation of racemic drugs or intermediates through the formation of diastereomeric salts.

  • Chiral Polymer-Based Drug Delivery: Synthesis of this compound-based polymers for creating drug delivery systems with enantioselective recognition and release capabilities.

Application 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

One of the most established methods for separating enantiomers on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the different physicochemical properties, particularly solubility, of diastereomers, which allows for their separation by fractional crystallization.[3] this compound is highly effective for resolving racemic bases, such as amines, which are common functional groups in active pharmaceutical ingredients (APIs).[5]

Principle of Resolution

The process involves reacting a racemic base, (R/S)-Drug, with an enantiomerically pure chiral acid, such as (+)-camphoric acid (this compound). This acid-base reaction yields a pair of diastereomeric salts: [(R)-Drug-(+)-Camphorate] and [(S)-Drug-(+)-Camphorate].[1] Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct properties, allowing one to be selectively crystallized from a suitable solvent.

G cluster_process Resolution Process cluster_end Final Products racemic_drug Racemic Drug ((R/S)-Amine) dissolve 1. Dissolve in Suitable Solvent resolving_agent This compound (Chiral Resolving Agent) mix 2. Mix Solutions dissolve->mix salt_formation 3. Diastereomeric Salt Formation mix->salt_formation Acid-Base Reaction crystallization 4. Fractional Crystallization salt_formation->crystallization Cooling / Evaporation filtration 5. Isolate Crystals (Less Soluble Salt) crystallization->filtration liberation 6. Liberate Free Amine (Add Base) filtration->liberation recovery 7. Recover Chiral Drug & Resolving Agent liberation->recovery enantiopure_drug Enantiopure Drug ((R)- or (S)-Amine) recovery->enantiopure_drug recovered_agent Recovered This compound recovery->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol

This protocol provides a general framework for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.

Materials:

  • Racemic amine (1.0 equivalent)

  • This compound (0.5 - 1.0 equivalent)

  • Crystallization solvent (e.g., ethanol, methanol, acetone (B3395972), or mixtures)

  • Strong base (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: a. In a flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen crystallization solvent, heating if necessary to achieve full dissolution.[1] b. In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, also with heating.[3] c. Slowly add the warm this compound solution to the amine solution with continuous stirring.[1] d. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization. The formation of crystals may take several hours.

  • Isolation and Purification: a. Isolate the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.[1] b. Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomeric salt.[1] c. To enhance purity, recrystallize the isolated salt from a fresh portion of the appropriate solvent.

  • Liberation of the Enantiopure Amine: a. Suspend the purified diastereomeric salt in water. b. Add a strong base (e.g., 2M NaOH) dropwise until the pH is >10. This deprotonates the amine and converts the camphoric acid to its water-soluble salt.[1] c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple times. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[1]

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Data Presentation

The efficacy of a chiral resolution process is evaluated by its yield and the enantiomeric purity of the product.

ParameterDescriptionTypical Value Range
Yield of Diastereomeric Salt The mass of the isolated, less soluble salt relative to the theoretical maximum.30% - 45% (per cycle)
Diastereomeric Excess (d.e.) The excess of one diastereomer in the crystallized salt, often measured by NMR.>95% (after recrystallization)
Yield of Resolved Enantiomer The final mass of the pure enantiomer relative to its initial amount in the racemate.35% - 48%
Enantiomeric Excess (e.e.) The excess of the desired enantiomer in the final product, measured by chiral HPLC.>99%
Note: Values are representative and highly dependent on the specific substrate and optimized conditions.

Application 2: this compound-Based Chiral Polymers for Drug Delivery

This compound can be used as a chiral monomer to synthesize polymers like polyesters and polyamides.[4] These chiral polymers can be formulated into nanoparticles or microparticles for enantioselective drug delivery. The chiral polymer matrix can interact differently with drug enantiomers, potentially leading to selective loading or differential release rates.[4]

Synthesis of Chiral Polyesters

Chiral polyesters derived from this compound are promising for biodegradable drug delivery systems, as their ester linkages are susceptible to hydrolysis.[4]

G cluster_process Synthesis Protocol cluster_end Product camphoric_acid This compound combine 1. Combine Reactants in Toluene (B28343) diol Diol (e.g., 1,4-Butanediol) catalyst Catalyst (e.g., p-TSA) reflux 2. Heat to Reflux (Dean-Stark Trap) combine->reflux polymerization 3. Monitor Water Removal (Polycondensation) reflux->polymerization Water is removed, driving the reaction cool 4. Cool Reaction polymerization->cool purify 5. Purify Polymer (Precipitation) cool->purify Dissolve in Chloroform, Precipitate in Methanol dry 6. Dry Under Vacuum purify->dry polyester (B1180765) Chiral Polyester dry->polyester

Caption: Workflow for the synthesis of a chiral polyester via polycondensation.

Protocol for Chiral Polyester Synthesis

Materials:

  • This compound (1.0 equivalent)

  • Diol (e.g., 1,4-butanediol, 1.0 equivalent)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalent)

  • Toluene

  • Solvent for purification (e.g., chloroform)

  • Non-solvent for precipitation (e.g., cold methanol)

Procedure:

  • Reaction Setup: a. Place this compound, the diol, and the catalyst in a round-bottom flask equipped with a Dean-Stark trap and a condenser. b. Add toluene to the flask.

  • Polycondensation: a. Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.[4] b. Continue the reaction for 12-24 hours or until no more water is collected.

  • Polymer Isolation and Purification: a. Cool the reaction mixture to room temperature and remove the toluene via rotary evaporation. b. Dissolve the resulting viscous residue in a minimal amount of a suitable solvent like chloroform. c. Precipitate the polymer by slowly adding the solution to a stirred beaker of a non-solvent, such as cold methanol.[4] d. Collect the purified polymer precipitate by filtration. e. Dry the chiral polyester in a vacuum oven at 50 °C until a constant weight is achieved.[4]

Formulation of Enantioselective Drug-Loaded Nanoparticles

The synthesized chiral polymer can be used to encapsulate a racemic drug, potentially showing selectivity in loading or release.

Protocol: Nanoprecipitation for Nanoparticle Formulation

  • Polymer & Drug Solution: Dissolve the chiral polyester and the racemic drug in a water-miscible organic solvent (e.g., acetone or THF).

  • Precipitation: Add this organic solution dropwise into a vigorously stirred aqueous solution, which may contain a surfactant (e.g., Poloxamer 188) to prevent aggregation.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess surfactant.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

Data Presentation: Nanoparticle Characterization and Release

The performance of the drug delivery system is assessed by its physical characteristics and drug release profile.

ParameterDescriptionS-EnantiomerR-Enantiomer
Drug Loading Content (DLC %) (Mass of drug / Mass of nanoparticles) x 1008.2%6.5%
Encapsulation Efficiency (EE %) (Mass of loaded drug / Initial mass of drug) x 10075%61%
Particle Size (nm) Hydrodynamic diameter measured by DLS.180 ± 15 nm185 ± 20 nm
Cumulative Release at 24h (%) Percentage of loaded drug released after 24 hours in PBS (pH 7.4).45%65%
Note: These are hypothetical data illustrating a scenario where the chiral polymer matrix shows preferential loading and slower release for the S-enantiomer due to stronger stereospecific interactions.
Mechanism of Enantioselective Recognition and Release

The enantioselectivity of the polymer arises from the chiral environment created by the this compound units. One drug enantiomer may form more stable interactions (e.g., hydrogen bonding, hydrophobic interactions) with the polymer matrix compared to the other. This can lead to higher encapsulation of the preferred enantiomer and a slower, more sustained release profile.

References

Application Notes and Protocols for the Fractional Crystallization of d-Camphoric Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for the fractional crystallization of d-camphoric acid salts, a crucial technique for the resolution of racemic camphoric acid. The protocols outlined herein are designed to be a practical resource for laboratory professionals engaged in chiral separation and the synthesis of enantiomerically pure compounds.

Principle of Resolution

Fractional crystallization of diastereomeric salts is a classical and effective method for separating the enantiomers of a racemic mixture.[1] Since enantiomers possess identical physical properties, direct separation is not feasible.[2] This method circumvents this by reacting the racemic mixture, in this case, (±)-camphoric acid, with an enantiomerically pure chiral resolving agent.[3] For the resolution of a racemic acid like camphoric acid, a chiral base is employed.[4]

The reaction yields a pair of diastereomeric salts which, unlike enantiomers, have different physical and chemical properties, most notably different solubilities in a given solvent.[3] This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor.[4] After separation, the desired enantiomer of camphoric acid can be regenerated from the isolated diastereomeric salt by treatment with an acid.[3]

Experimental Workflow

The overall process for the chiral resolution of racemic camphoric acid via diastereomeric salt formation can be broken down into four key stages: salt formation, fractional crystallization, isolation of the diastereomeric salt, and regeneration of the pure enantiomer.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Isolation cluster_3 Stage 4: Regeneration racemic_acid Racemic (±)-Camphoric Acid dissolve_solvent Dissolve in Suitable Solvent (e.g., Methanol) racemic_acid->dissolve_solvent resolving_agent Chiral Resolving Agent (e.g., (+)-α-phenylethylamine) resolving_agent->dissolve_solvent mix_solutions Mix Solutions dissolve_solvent->mix_solutions cool_crystallize Controlled Cooling to Induce Crystallization mix_solutions->cool_crystallize filtration Vacuum Filtration cool_crystallize->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Filtrate recrystallize Recrystallization (Optional, for higher purity) less_soluble_salt->recrystallize acidification Acidification (e.g., with HCl) recrystallize->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure this compound extraction->pure_enantiomer G cluster_0 Problem cluster_1 Potential Cause & Solution low_ee Low Enantiomeric Excess (ee) low_ee_cause1 Cause: Inefficient separation of diastereomers. Solution: Recrystallize the diastereomeric salt. low_ee->low_ee_cause1 low_ee_cause2 Cause: Suboptimal solvent choice. Solution: Screen different solvents to maximize solubility difference. low_ee->low_ee_cause2 no_xtal Poor or No Crystallization no_xtal_cause1 Cause: Solution is too dilute. Solution: Concentrate the solution by evaporating some solvent. no_xtal->no_xtal_cause1 no_xtal_cause2 Cause: Inappropriate solvent. Solution: Try a solvent in which the salts are less soluble or add an anti-solvent. no_xtal->no_xtal_cause2 oiling_out Oiling Out oiling_out_cause Cause: Solution is too concentrated. Solution: Dilute with more solvent, reheat, and cool slowly. oiling_out->oiling_out_cause

References

Application Notes and Protocols: Synthesis of a d-Camphoric Acid-Derived Chiral Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, d-camphoric acid serves as an accessible, cost-effective, and versatile building block for the synthesis of valuable chiral molecules. Its rigid bicyclic structure provides a well-defined stereochemical framework, making it an excellent starting material for the creation of chiral auxiliaries, ligands, and organocatalysts used in asymmetric synthesis.[1]

This document provides a detailed protocol for the synthesis of a chiral 1,3-diamine from (+)-d-camphoric acid. The resulting diamine is a crucial precursor for developing advanced organocatalysts, particularly for stereoselective carbon-carbon bond-forming reactions such as the Michael addition.[1][2]

Data Presentation: Synthesis Overview

The synthesis is a three-step process starting from this compound. The quantitative data for each transformation is summarized below.

StepTransformationKey ReagentsSolventTypical Yield
1This compound → d-Camphoric Anhydride (B1165640)Acetic AnhydrideN/AHigh (>95%)
2d-Camphoric Anhydride → d-CamphorimideAqueous AmmoniaN/AGood-Excellent
3d-Camphorimide → Chiral 1,3-DiamineLithium Aluminum Hydride (LAH)Tetrahydrofuran (B95107) (THF)Moderate-Good

Experimental Protocols

The following protocols outline the detailed methodology for synthesizing the chiral 1,3-diamine from this compound.

Step 1: Synthesis of (+)-d-Camphoric Anhydride

This procedure converts the dicarboxylic acid into its corresponding cyclic anhydride.

  • Materials:

    • (+)-d-Camphoric acid

    • Acetic anhydride

  • Procedure:

    • Place (+)-d-camphoric acid in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of acetic anhydride (approximately 2-3 equivalents).

    • Heat the mixture to reflux and maintain for 2-3 hours. The solid this compound will dissolve as it reacts.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The resulting solid is (+)-d-camphoric anhydride, which can be used in the next step without further purification.

Step 2: Synthesis of (+)-d-Camphorimide

The anhydride is converted to the corresponding imide using ammonia.

  • Materials:

    • (+)-d-Camphoric anhydride

    • Concentrated aqueous ammonia

  • Procedure:

    • Place the (+)-d-camphoric anhydride from Step 1 into a suitable reaction vessel.

    • Carefully add an excess of concentrated aqueous ammonia.

    • Heat the mixture gently. The reaction is typically exothermic.

    • Continue heating until a solid precipitate forms and the reaction is complete (can be monitored by TLC).

    • Cool the reaction mixture and collect the solid product by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (+)-d-camphorimide.[1]

Step 3: Reduction of (+)-d-Camphorimide to Chiral 1,3-Diamine

The final step involves the reduction of the imide to the target diamine using a powerful reducing agent.[1]

  • Materials:

    • (+)-d-Camphorimide

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve (+)-d-camphorimide in anhydrous THF and add this solution dropwise to the LAH suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24 hours.

    • After the reflux period, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of:

      • Water (X mL per X g of LAH)

      • 15% aqueous NaOH solution (X mL per X g of LAH)

      • Water (3X mL per X g of LAH)

    • A granular white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.

    • Filter off the solid aluminum salts and wash them thoroughly with THF.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure chiral 1,3-diamine.[1]

Visualized Workflow and Pathways

The overall synthetic pathway and logical flow from the chiral starting material to the final product are depicted below.

G cluster_start Starting Material cluster_intermediates Synthesis Steps cluster_product Final Product cluster_application Application start This compound anhydride d-Camphoric Anhydride start->anhydride Acetic Anhydride, Heat imide d-Camphorimide anhydride->imide Aqueous NH₃, Heat product Chiral 1,3-Diamine imide->product 1. LiAlH₄, THF 2. Quench app Organocatalyst Precursor product->app

Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine from this compound.

References

Application Notes and Protocols for Asymmetric Aldol Reaction using d-Camphoric Acid-Based MOF Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of d-camphoric acid-based Metal-Organic Frameworks (MOFs) as heterogeneous catalysts in asymmetric aldol (B89426) reactions. This document is intended to guide researchers in the synthesis of the chiral catalyst and its application in stereoselective carbon-carbon bond formation, a critical step in the synthesis of complex pharmaceutical intermediates and final products.

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds, which are key chiral building blocks for numerous biologically active molecules. The development of efficient and recyclable heterogeneous catalysts for this transformation is a significant goal in green chemistry and pharmaceutical manufacturing. Metal-Organic Frameworks (MOFs), with their high surface area, tunable porosity, and the ability to incorporate chiral moieties, have emerged as promising platforms for heterogeneous asymmetric catalysis.

This compound, a readily available and inexpensive chiral building block derived from a natural source, can be used as a ligand to construct chiral MOFs. The rigid structure and well-defined stereochemistry of this compound can create a chiral environment within the pores of the MOF, enabling stereoselective catalytic reactions.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (i.e., product yield, enantiomeric excess, and diastereomeric ratio) for an asymmetric aldol reaction catalyzed by a this compound-based MOF. While general protocols for the synthesis of the MOF and the aldol reaction exist, detailed performance data for specific substrates is not available. The following tables are provided as templates to be populated once such data becomes available through further research.

Table 1: Performance of this compound-Based MOF Catalyst in the Asymmetric Aldol Reaction of an Aromatic Aldehyde with a Ketone

EntryAromatic AldehydeKetoneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of syn-isomerEnantiomeric Excess (ee, %) of anti-isomer
1BenzaldehydeAcetone----
24-NitrobenzaldehydeAcetone----
34-MethoxybenzaldehydeAcetone----
4BenzaldehydeCyclohexanone----
54-NitrobenzaldehydeCyclohexanone----

Table 2: Influence of Reaction Parameters on the Asymmetric Aldol Reaction

EntryParameter VariedValueYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Temperature0 °C---
2TemperatureRoom Temp.---
3SolventToluene---
4SolventTHF---
5Catalyst Loading5 mol%---
6Catalyst Loading10 mol%---

Experimental Protocols

The following protocols are based on generalized procedures found in the literature and should be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of a this compound-Based MOF Catalyst

This protocol describes a general solvothermal method for the synthesis of a chiral MOF using this compound as the organic linker. The choice of the metal salt will determine the final structure and properties of the MOF.

Materials:

  • d-(+)-Camphoric acid

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, etc.)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Methanol, Ethanol)

  • Scintillation vials or Teflon-lined autoclave

  • Oven or programmable heating mantle

Procedure:

  • In a typical synthesis, equimolar amounts of d-(+)-camphoric acid and the chosen metal salt are dissolved in a suitable solvent or solvent mixture in a glass vial or a Teflon-lined autoclave.

  • The mixture is sonicated for a few minutes to ensure homogeneity.

  • The vial or autoclave is tightly sealed and placed in an oven.

  • The reaction is heated at a specific temperature (typically between 80-150 °C) for a period of 24 to 72 hours.

  • After the reaction is complete, the vessel is allowed to cool down to room temperature slowly.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The collected solid is washed several times with the solvent used for the synthesis to remove any unreacted starting materials.

  • The synthesized MOF is then activated by heating under vacuum to remove solvent molecules occluded within the pores. The activation temperature and duration should be optimized based on the thermal stability of the MOF.

Protocol 2: Asymmetric Aldol Reaction Catalyzed by the this compound-Based MOF

This protocol provides a general procedure for a direct asymmetric aldol reaction using the synthesized chiral MOF as a heterogeneous catalyst.

Materials:

  • Activated this compound-based MOF catalyst (typically 5-10 mol%)

  • Aldehyde (e.g., an aromatic aldehyde)

  • Ketone (e.g., acetone, cyclohexanone)

  • Anhydrous solvent (e.g., toluene, THF, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the activated this compound-based MOF catalyst.

  • Add the anhydrous solvent to the flask, followed by the aldehyde.

  • Stir the suspension for a few minutes at the desired temperature (e.g., 0 °C or room temperature).

  • Add the ketone to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified aldol product are determined by appropriate analytical techniques (e.g., 1H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC)).

Visualizations

MOF_Synthesis_Workflow cluster_start Starting Materials d_camphoric_acid This compound dissolution Dissolution & Mixing d_camphoric_acid->dissolution metal_salt Metal Salt metal_salt->dissolution solvent Solvent solvent->dissolution solvothermal Solvothermal Reaction (Heating) dissolution->solvothermal cooling Cooling solvothermal->cooling separation Filtration / Centrifugation cooling->separation washing Washing separation->washing activation Activation (Heating under Vacuum) washing->activation final_mof Activated Chiral MOF Catalyst activation->final_mof

Caption: Workflow for the synthesis of a this compound-based MOF catalyst.

Aldol_Reaction_Workflow cluster_reactants Reactants & Catalyst mof_catalyst Activated d-Camphoric Acid-Based MOF reaction_setup Reaction Setup (Inert Atmosphere) mof_catalyst->reaction_setup aldehyde Aldehyde aldehyde->reaction_setup ketone Ketone reaction Asymmetric Aldol Reaction ketone->reaction solvent_reac Anhydrous Solvent solvent_reac->reaction_setup reaction_setup->reaction catalyst_removal Catalyst Removal (Filtration / Centrifugation) reaction->catalyst_removal workup Work-up (Solvent Evaporation) catalyst_removal->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis final_product Enantioenriched Aldol Product analysis->final_product

Caption: Experimental workflow for the asymmetric aldol reaction.

Proposed_Mechanism cluster_activation Activation aldehyde Aldehyde mof Chiral MOF (Lewis Acidic Site) aldehyde->mof Coordination ketone Ketone enolate Enolate/Enamine (Formed from Ketone) ketone->enolate Deprotonation or Enamine Formation activated_aldehyde Activated Aldehyde (Coordinated to MOF) mof->activated_aldehyde transition_state Diastereoselective Transition State activated_aldehyde->transition_state enolate->transition_state aldol_adduct Aldol Adduct transition_state->aldol_adduct product_release Product Release & Catalyst Regeneration aldol_adduct->product_release product_release->mof Regenerated final_product β-Hydroxy Carbonyl (Chiral Product) product_release->final_product

Application Notes: Preparation and Use of d-Camphoroyl Chloride in Chiral Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

d-Camphoroyl chloride is a chiral dicarboxylic acid chloride derived from the naturally abundant d-camphoric acid. Its rigid, bicyclic structure and defined stereochemistry make it an invaluable chiral building block in asymmetric synthesis and polymer chemistry.[1] When incorporated into macromolecular chains, the camphor (B46023) moiety imparts unique stereochemical properties, leading to polymers with significant potential in applications requiring enantioselective recognition. These applications primarily include the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and the creation of advanced chiral drug delivery systems.[1] Polyamides and polyesters synthesized from d-camphoroyl chloride exhibit excellent chiral recognition capabilities, attributed to the polymer's structural rigidity and the potential for specific intermolecular interactions like hydrogen bonding and π-π stacking with chiral analytes.[1]

Principle of Synthesis

The conversion of this compound to d-camphoroyl chloride is a standard transformation of a carboxylic acid to an acid chloride. The most common and efficient reagent for this conversion is thionyl chloride (SOCl₂).[2][3] The reaction proceeds by converting the carboxylic acid's hydroxyl groups into chlorosulfite intermediates, which are excellent leaving groups.[2] A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3][4] The evolution of these gaseous byproducts helps to drive the reaction to completion.[4] Due to the reactivity of acid chlorides, the product is typically used immediately or stored under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactant and the product.

Table 1: Properties of Starting Material and Product

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Notes
d-(+)-Camphoric acid C₁₀H₁₆O₄ 200.23 186 - 188 Starting material.

Table 2: Typical Reaction Parameters

Parameter Value Unit
Molar Ratio (this compound : Thionyl Chloride) 1 : 15 mol/mol
Reflux Temperature ~79 °C (Boiling point of SOCl₂)
Reflux Time 4 hours

| Typical Yield | High (often used in-situ) | % |

Experimental Protocols

Protocol 1: Synthesis of d-Camphoroyl Chloride

This protocol details the conversion of d-(+)-camphoric acid to d-(+)-camphoroyl chloride using thionyl chloride.

Materials:

  • d-(+)-Camphoric acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a fume hood, place d-(+)-camphoric acid into a 250 mL round-bottom flask equipped with a magnetic stir bar. Ensure all glassware is thoroughly dried beforehand.

  • Addition of Reagent: Carefully and slowly add an excess of thionyl chloride to the flask (e.g., for 0.05 mol of camphoric acid, use ~55 mL, 0.75 mol of thionyl chloride). The reaction is exothermic and will produce HCl gas.

  • Reflux: Attach the reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux using a heating mantle and maintain for 4 hours.[1] The solid this compound will gradually dissolve as it reacts.

  • Removal of Excess Reagent: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride using a rotary evaporator under reduced pressure.[1] A cold trap is recommended to protect the vacuum pump.

  • Azeotropic Removal: To ensure the complete removal of residual thionyl chloride, add 50 mL of dry toluene to the residue and evaporate the solvent again under reduced pressure. Repeat this step at least twice.[1]

  • Product Handling: The resulting d-camphoroyl chloride is a solid or oily residue. It is highly reactive and susceptible to hydrolysis. It should be used immediately in the subsequent polymerization step or stored under a dry, inert atmosphere.[1]

Protocol 2: Synthesis of Chiral Polyamide via Interfacial Polymerization

This protocol describes the use of the freshly prepared d-camphoroyl chloride to synthesize a chiral polyamide by reacting it with an aromatic diamine.

Materials:

  • Freshly prepared d-camphoroyl chloride

  • p-Phenylenediamine (B122844)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Beakers (250 mL)

  • High-speed mechanical stirrer

Methodology:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve p-phenylenediamine (e.g., 1.08 g, 0.01 mol) and sodium carbonate (2.12 g, 0.02 mol) in 100 mL of distilled water. The sodium carbonate acts as an acid scavenger for the HCl produced during polymerization.[1]

  • Organic Phase Preparation: In a separate beaker, dissolve the freshly prepared d-camphoroyl chloride (e.g., 2.37 g, 0.01 mol) in 100 mL of anhydrous dichloromethane.[1]

  • Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer. Rapidly pour the entire organic phase into the stirring aqueous phase.

  • Reaction Completion: A precipitate of the polyamide will form immediately at the interface of the two immiscible liquids.[1] Continue stirring for 15-20 minutes to ensure the reaction goes to completion.[1]

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with water to remove any unreacted diamine and salts.

    • Wash with a suitable organic solvent (e.g., methanol (B129727) or acetone) to remove oligomers and other impurities.

    • Dry the final polyamide product in a vacuum oven at a moderate temperature (e.g., 60 °C).

Visualized Workflows and Relationships

G start This compound (Solid) reaction Reaction & Reflux (4 hours) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction evaporation Rotary Evaporation (Remove excess SOCl₂) reaction->evaporation Cool to RT purification Azeotropic Removal (Add & Evaporate Dry Toluene) evaporation->purification product d-Camphoroyl Chloride (Crude Product) purification->product Repeat 2x G cluster_monomers Monomers cluster_applications Applications monomer1 d-Camphoroyl Chloride (Chiral Diacid Chloride) polymerization Condensation Polymerization (Interfacial Method) monomer1->polymerization monomer2 Diamine / Diol (e.g., p-Phenylenediamine) monomer2->polymerization polymer Chiral Polymer (Polyamide or Polyester) polymerization->polymer Forms app1 Chiral Stationary Phases (HPLC Separations) polymer->app1 Used for app2 Drug Delivery Systems (Enantioselective Release) polymer->app2 Used for

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Resolution with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) for overcoming common challenges during the chiral resolution of racemic compounds using d-camphoric acid.

Troubleshooting Guide

This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: No crystals have formed, or an oily precipitate is observed after adding this compound.

Q: I have combined my racemic base with this compound in a solvent, but I'm only seeing an oil, or nothing is precipitating. What should I do?

A: The formation of an oil or a complete failure to crystallize are common challenges in diastereomeric salt resolution. These issues typically stem from problems with the solvent system, supersaturation levels, or nucleation.[1][2]

Recommended Actions:

  • Optimize the Solvent System: The choice of solvent is the most critical factor. An ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[1][3]

    • Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., alcohols, acetone, ethyl acetate) and consider using solvent mixtures to fine-tune solubility.[1][2][3]

    • Use an Anti-Solvent: If a single solvent is ineffective, dissolve the salt in a "good" solvent where it is soluble, and then slowly add an "anti-solvent" (in which the salt is poorly soluble) to induce precipitation.[1][3][4]

  • Induce Crystallization: If the solution is not sufficiently supersaturated, crystals will not form.[1][4]

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.[2][4]

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the liquid surface. The microscopic grooves can serve as nucleation sites.[2][4]

    • Seeding: If available, add a single, tiny seed crystal of the desired diastereomeric salt to the supersaturated solution to initiate crystal growth.[2]

  • Control Temperature: A very slow and controlled cooling process can promote the formation of crystals over an oil.[4] Rapid cooling often leads to "oiling out".[1]

Issue 2: The yield of the desired enantiomer is low (below the theoretical 50% maximum).

Q: I have successfully isolated crystals, but my final yield is disappointingly low. How can I improve it?

A: Low yield is often due to the significant solubility of the desired diastereomeric salt in the crystallization solvent or suboptimal stoichiometry.[2][3][4]

Recommended Actions:

  • Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired diastereomeric salt.[4] Experiment with lowering the final crystallization temperature to maximize precipitation.[1][4]

  • Adjust Resolving Agent Ratio: While a 1:1 molar ratio is a common starting point, it is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the crystallization of a purer salt.[2][5]

  • Rework the Mother Liquor: The filtrate (mother liquor) contains the more soluble diastereomer and a portion of the less soluble one.[5] This can be recovered, the resolving agent recycled, and the undesired enantiomer can potentially be racemized and reintroduced into the process.[3][4]

Issue 3: The enantiomeric excess (e.e.) of the resolved product is low.

Q: My final product contains a significant amount of the undesired enantiomer. How can I improve its purity?

A: Low enantiomeric excess indicates that the crystallization did not effectively separate the two diastereomers, often due to co-crystallization.[4]

Recommended Actions:

  • Perform Recrystallization: The most effective method to enhance enantiomeric purity is to recrystallize the diastereomeric salt.[2] Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly.[2][5] This process can be repeated, monitoring the optical rotation or e.e. at each stage until a constant value is achieved.[6]

  • Slow Down the Cooling Rate: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[4] Implement a slow, controlled cooling profile, allowing the solution to cool gradually to room temperature before any further cooling in an ice bath.[4][7]

  • Re-evaluate the Solvent: The solvent choice significantly impacts the separation selectivity. A different solvent might offer a greater difference in solubility between the two diastereomeric salts, leading to better separation.[2][8]

IssuePotential CauseRecommended Solution
No Crystals / Oiling Out Inappropriate solvent system; salts are too soluble.Conduct a solvent screen; use a solvent/anti-solvent combination.[1][2][3]
Solution is not supersaturated.Increase concentration by evaporating solvent; cool to a lower temperature.[1][4]
Lack of nucleation sites.Scratch the inner surface of the flask; add a seed crystal.[2][4]
Cooling rate is too fast.Allow the solution to cool slowly and gradually to room temperature.[4]
Low Yield Desired diastereomeric salt is too soluble in the solvent.Screen for a solvent that minimizes the target salt's solubility; lower the final crystallization temperature.[3][4]
Suboptimal ratio of resolving agent.Experiment with the molar ratio; try using a sub-stoichiometric amount (e.g., 0.5 eq) of this compound.[2]
Low Enantiomeric Excess (e.e.) Co-crystallization of the more soluble diastereomer.Perform one or more recrystallizations of the isolated diastereomeric salt.[2][5]
Rapid cooling trapped impurities.Implement a slow, controlled cooling profile.[4]
Small solubility difference between diastereomers.Screen for a different solvent that may increase the solubility differential.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enantiomeric resolution using this compound?

A1: The process relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[9] A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, this compound. This acid-base reaction forms two diastereomeric salts.[5][6] Because these diastereomers have different spatial arrangements, they exhibit different solubilities in a given solvent, which allows for their separation by fractional crystallization.[8][9] The less-soluble diastereomer crystallizes out of the solution first, and can be isolated by filtration.[1]

Q2: How do I select the best solvent for my resolution?

A2: The choice of solvent is a critical factor that must often be determined empirically.[8] A systematic solvent screening is the most effective approach.[3] The ideal solvent will maximize the solubility difference between the two diastereomeric salts—one salt should be sparingly soluble while the other remains freely soluble.[8] Start with a range of common solvents with varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[2][3] Using solvent mixtures can also be effective for fine-tuning solubility.[1][3]

Q3: What is the impact of the cooling rate on the resolution process?

A3: The cooling rate presents a trade-off between yield and purity.

  • Slower Cooling: Generally improves purity by favoring thermodynamic equilibrium and preventing the entrapment of the more soluble diastereomer in the crystal lattice.[1][4] It allows for the formation of larger, more well-defined crystals.[7]

  • Faster Cooling: Can increase the overall yield by causing more of the dissolved salt to precipitate. However, this often comes at the cost of lower enantiomeric purity, as rapid crystallization can trap impurities.[1][4] For optimal results, a slow and controlled cooling profile is usually recommended.[4]

Q4: Can the this compound resolving agent be recovered after the resolution?

A4: Yes, the resolving agent can and should be recovered for economic and environmental reasons. After the purified diastereomeric salt is treated with a base to liberate the desired enantiomer of the amine, the this compound remains in the aqueous layer as its salt.[5] This aqueous solution can be acidified with a strong acid (e.g., HCl), causing the this compound to precipitate.[2] It can then be collected by filtration or extracted with an organic solvent and reused.[2]

Experimental Protocols

General Protocol for Enantiomeric Resolution of a Racemic Amine

This protocol provides a general framework. Optimal conditions, particularly the choice of solvent and temperatures, must be determined experimentally for each specific compound.

1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.[6] b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary.[5] c. Slowly add the warm this compound solution to the amine solution with continuous stirring.[5] d. Allow the solution to cool slowly to room temperature to induce crystallization. The flask should be left undisturbed for an extended period (e.g., 24-48 hours) to allow for complete crystal formation.[2] Further cooling in an ice bath can be used to maximize the yield.[6]

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration.[2][6] b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5][8] c. (Optional but Recommended) To improve purity, perform a recrystallization. Dissolve the collected crystals in the minimum amount of hot solvent and allow them to cool slowly as in step 1d.[5][8] Collect these purified crystals by vacuum filtration.

3. Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in water.[5][6] b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10). This breaks the salt, liberating the free amine and dissolving the camphoric acid as its sodium salt.[5] c. Extract the liberated amine into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.[5] d. Combine the organic extracts, dry them over an anhydrous agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[5]

4. Analysis of Enantiomeric Purity: a. The enantiomeric excess (e.e.) of the final product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter and comparing it to the literature value.[4][10]

Visual Guides

G cluster_prep Preparation cluster_process Process cluster_separation Separation & Purification racemic_base Racemic Base in Hot Solvent mix Mix Solutions racemic_base->mix resolving_agent This compound in Hot Solvent resolving_agent->mix cool Slow Cooling & Crystallization mix->cool filtrate Filter cool->filtrate crystals Diastereomeric Salt Crystals filtrate->crystals Solid mother_liquor Mother Liquor (Contains other diastereomer) filtrate->mother_liquor Liquid liberate Liberate Amine (add Base) crystals->liberate extract Extract with Organic Solvent liberate->extract final_product Purified Enantiomer extract->final_product

Caption: General workflow for enantiomeric resolution using this compound.

G start Experiment Start: No Crystals or Oil Formed cause1 Is the solution clear and dilute? start->cause1 cause2 Is the cooling rate rapid? cause1->cause2 No sol1 Solution: Increase concentration (evaporate solvent) cause1->sol1 Yes cause3 Have multiple solvents been tried? cause2->cause3 No sol3 Solution: Slow down cooling rate cause2->sol3 Yes sol4 Solution: Perform solvent screen (use anti-solvent) cause3->sol4 No success Crystals Form cause3->success Yes sol2 Solution: Induce nucleation (scratch or seed) sol1->sol2 sol2->success sol3->success sol4->success

Caption: Troubleshooting logic for crystallization failure.

References

Troubleshooting oil formation during diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during the crystallization of diastereomeric salts, with a specific focus on the issue of "oiling out."

Troubleshooting Guide: Oiling Out

"Oiling out" or liquid-liquid phase separation is a common phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[1][2] This can be detrimental to the resolution process, leading to low purity and difficulty in handling the product.[2] This guide addresses the primary causes and solutions for this issue.

Question 1: My product is "oiling out" instead of forming crystals. What are the primary causes?

Answer:

Oiling out typically occurs under conditions of high supersaturation, where the rate of solute separation from the solution exceeds the rate of crystal lattice formation.[1][2] Several factors can contribute to this phenomenon:

  • High Supersaturation Level: A very high degree of supersaturation can lead to rapid nucleation and the formation of an oil instead of crystals.[3] This often happens when the solution is cooled too quickly or when an anti-solvent is added too rapidly.[1]

  • Crystallization Temperature Above the Salt's Melting Point: If the temperature of the crystallization process is higher than the melting point of the diastereomeric salt (or its solvate), the salt will separate as a liquid.[4]

  • High Solubility of the Diastereomeric Salt: If the salt is highly soluble in the chosen solvent, it may be difficult to achieve controlled crystallization, leading to oiling out upon reaching supersaturation.[1]

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and crystal growth, promoting the formation of an oil.[5][6][7]

  • Molecular Characteristics: Certain molecules, such as those with flexible structures (e.g., long carbon chains), low melting points, or large molecular weights, are more prone to oiling out.[8]

Question 2: How can I prevent my diastereomeric salt from oiling out?

Answer:

Preventing oiling out involves carefully controlling the crystallization conditions to favor the formation of a stable crystal lattice over a liquid phase. Here are several strategies:

  • Reduce the Level of Supersaturation:

    • Slower Cooling Rate: Employ a gradual and controlled cooling profile. A slower cooling rate provides a larger window for the less soluble diastereomer to crystallize selectively.[1][4]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it slowly and potentially at a slightly elevated temperature to avoid a sudden increase in supersaturation.[1]

    • Use a More Dilute Solution: Starting with a lower concentration can help prevent reaching the critical supersaturation level for oiling out.[1][4]

  • Optimize the Solvent System:

    • Solvent Screening: The choice of solvent is critical.[1][5] A systematic screening of solvents is the most effective approach to find a system that maximizes the solubility difference between the two diastereomers and promotes crystallization.[4][9] Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts.[1]

    • Solvent/Anti-solvent Systems: Using a mixed solvent system provides greater flexibility in fine-tuning solubility.[4]

  • Control the Temperature:

    • Lower Crystallization Temperature: A lower final crystallization temperature may be below the melting point of the salt and can decrease its solubility, favoring crystallization.[4][10]

    • Increase Crystallization Temperature (Solvent Dependent): In some cases, finding a solvent system where crystallization can occur at a higher temperature, yet still well below the salt's melting point, can be beneficial.[1]

  • Induce Nucleation:

    • Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to provide a template for crystal growth.[1][11]

    • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create nucleation sites.[1][4]

  • Agitation: Gentle and consistent stirring can promote crystallization over oiling by ensuring homogeneity. However, vigorous agitation can sometimes lead to the formation of small, impure crystals.[1]

Question 3: I already have an oil formed. How can I induce crystallization from this oil?

Answer:

If oiling has already occurred, it is still possible to induce crystallization. The oil is a supersaturated liquid phase of your salt, so the goal is to encourage the ordering of molecules into a crystalline solid.

  • Lower the Temperature: Further cooling of the oil may bring it below its freezing point, leading to solidification. This should be done slowly to encourage the formation of crystals rather than an amorphous solid.

  • Add Seed Crystals: Introducing seed crystals directly into the oil can initiate crystallization.

  • Agitation: Gentle stirring of the oil may provide the mechanical energy needed to induce nucleation.

  • Solvent Addition:

    • Add More of the "Good" Solvent: Adding more of the solvent in which the salt is soluble can dissolve the oil, after which a slower, more controlled attempt at crystallization can be made.[4]

    • Add a Small Amount of a "Poor" Solvent (Anti-solvent): This can sometimes trigger crystallization, but must be done with caution as it can also lead to the formation of an amorphous solid.

  • Thermal Cycling: Gently heating the solution to dissolve the oil and then cooling it down very slowly can provide a second chance for controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in preventing oiling out?

The solvent plays a crucial role in stabilizing the crystal lattice and influencing the solubility of the diastereomeric salts.[1] An ideal solvent will have a significant difference in solubility for the two diastereomers, allowing for selective crystallization of the less soluble one.[10] Solvents that can form strong interactions, like hydrogen bonds, with the salt can help stabilize the crystal structure and prevent oiling.[1]

Q2: Can impurities cause oiling out?

Yes, impurities can inhibit the formation of crystal nuclei and hinder crystal growth, which can lead to oiling out.[5] It is important to use starting materials (both the racemate and the resolving agent) of high purity.[5] In some cases, the undesired diastereomer itself can act as an impurity and promote oiling out, widening the demixing region.[6][7]

Q3: How does the stoichiometry of the resolving agent affect crystallization?

The amount of resolving agent used can significantly impact the phase equilibrium of the system.[1] While an equimolar amount is often used, employing a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective. In such cases, the selectivity of the crystallization is based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]

Data Presentation

Table 1: Illustrative Solvent Screening Data for Diastereomeric Salt Crystallization

This table provides an example of how to present data from a solvent screening experiment to identify optimal conditions to avoid oiling and achieve good resolution.

Solvent SystemObservationDiastereomeric Excess (d.e.) of Crystals (%)Yield (%)
MethanolClear solution, no crystals-0
EthanolOiling out upon cooling--
IsopropanolCrystalline solid formed9545
AcetoneAmorphous precipitate6070
Ethyl AcetateCrystalline solid formed8855
TolueneOiling out--
Isopropanol/Water (9:1)Crystalline solid formed9850

Note: The data presented in this table is for illustrative purposes and will vary depending on the specific compounds being resolved.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve a known amount of the racemic mixture in a minimal amount of a suitable heated solvent.[9]

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.[9] The optimal molar ratio may vary and should be optimized.[9]

    • Slowly add the resolving agent solution to the racemic mixture solution with stirring.[9]

    • Stir for a short period to ensure complete salt formation.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A controlled cooling rate is often critical.[3]

    • If no crystals form, further cooling (e.g., to 4 °C) may be necessary.[9]

    • If the solution remains clear, consider inducing crystallization by seeding or scratching.[1][11]

  • Isolation:

    • Once crystals have formed, collect them by vacuum filtration.[9]

    • Wash the crystals sparingly with a small amount of cold solvent to remove the mother liquor.[1]

    • Dry the crystals under vacuum.[12]

  • Analysis:

    • Determine the diastereomeric purity of the isolated salt using techniques such as NMR or by measuring the optical rotation.[12]

    • The enantiomeric purity of the chiral compound can be determined by chiral HPLC after regeneration.[12]

Protocol 2: Screening for Optimal Crystallization Solvent
  • Preparation:

    • Prepare a stock solution of the racemic mixture and the resolving agent in a volatile solvent (e.g., methanol).[4]

    • Dispense a fixed volume of the stock solution into each well of a 96-well plate.[4]

    • Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.[4]

  • Screening:

    • Add a fixed volume of each screening solvent (or solvent mixture) to the respective wells.[4]

    • Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[4]

    • Visually inspect the wells for the presence of crystalline solids, oil, or amorphous precipitate.

  • Analysis:

    • For wells with solid formation, carefully collect a sample of the supernatant (mother liquor).[4]

    • Analyze the supernatant by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[4] The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate.[4]

Visualizations

Troubleshooting Workflow for Oiling Out

Troubleshooting_Oiling_Out start Start: Oiling Out Observed check_supersaturation Assess Supersaturation (Cooling Rate, Concentration, Anti-solvent Addition) start->check_supersaturation high_supersaturation High Supersaturation? check_supersaturation->high_supersaturation reduce_supersaturation Action: - Slower Cooling - Dilute Solution - Slower Anti-solvent Addition high_supersaturation->reduce_supersaturation Yes check_solvent Evaluate Solvent System high_supersaturation->check_solvent No end_success Crystals Formed reduce_supersaturation->end_success poor_solvent Suboptimal Solvent? check_solvent->poor_solvent solvent_screen Action: - Perform Solvent Screen - Try Solvent Mixtures poor_solvent->solvent_screen Yes check_temp Check Temperature poor_solvent->check_temp No solvent_screen->end_success high_temp Temp > MP of Salt? check_temp->high_temp lower_temp Action: - Lower Crystallization Temp. high_temp->lower_temp Yes induce_nucleation Induce Nucleation high_temp->induce_nucleation No lower_temp->end_success try_seeding Action: - Add Seed Crystals - Scratch Flask induce_nucleation->try_seeding try_seeding->end_success

Caption: A logical workflow for troubleshooting oil formation during crystallization.

Experimental Workflow for Diastereomeric Salt Crystallization

Diastereomeric_Salt_Crystallization_Workflow start Start: Racemic Mixture + Chiral Resolving Agent salt_formation 1. Salt Formation in a Suitable Solvent start->salt_formation crystallization 2. Crystallization (Controlled Cooling) salt_formation->crystallization oiling_out Oiling Out Occurs crystallization->oiling_out No Crystals isolation 3. Isolation (Filtration) crystallization->isolation Crystals Form troubleshoot Troubleshoot (See Workflow) oiling_out->troubleshoot troubleshoot->crystallization analysis 4. Analysis (d.e., Yield) isolation->analysis regeneration 5. Regeneration of Enantiomer analysis->regeneration end_product End: Pure Enantiomer regeneration->end_product

Caption: General experimental workflow for chiral resolution.

References

Technical Support Center: Solvent Selection for d-Camphoric Acid Resolution of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of d-camphoric acid for the chiral resolution of amines, with a specific focus on the critical role of solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereomeric salt crystallization process.

Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[1][2] 2. Low Supersaturation: The solution is not sufficiently concentrated for nucleation to occur.[3] 3. Metastable Zone: The solution is in a metastable state where crystal nucleation is kinetically hindered.[1]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, ketones, esters) to find one where at least one salt has lower solubility.[4] 2. Concentration: Carefully evaporate some of the solvent to increase the concentration.[2] 3. Anti-Solvent Addition: Gradually add a solvent in which the salts are insoluble (an anti-solvent) to induce precipitation.[4] 4. Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt if available.[1][4] 5. Lower Temperature: Cool the solution slowly, possibly in an ice bath, to decrease solubility and promote crystallization.[5]
An Oil Forms Instead of Crystals ("Oiling Out") 1. High Concentration: The concentration of the diastereomeric salt is too high, exceeding its solubility limit at that temperature.[1] 2. Melting Point: The melting point of the diastereomeric salt is lower than the crystallization temperature.[1] 3. Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.1. Dilution: Add more of the current solvent to reduce the concentration.[1] 2. Solvent Change: Switch to a different solvent system where the salt is less soluble or has a higher propensity to crystallize.[1][4] 3. Temperature Control: Lower the crystallization temperature slowly.[1] 4. Slower Cooling: Allow the solution to cool to room temperature gradually before further cooling.[1]
Low Yield of Diastereomeric Salt 1. Significant Solubility: The desired diastereomeric salt still has considerable solubility in the mother liquor.[4] 2. Suboptimal Temperature: The final crystallization temperature may be too high.[1]1. Optimize Solvent: Screen for a solvent that further minimizes the solubility of the target salt.[4] 2. Anti-Solvent Addition: Use an anti-solvent to decrease the solubility of the desired salt and increase precipitation.[4] 3. Lower Final Temperature: Cool the mixture in an ice bath or refrigerate to maximize the recovery of the crystalline salt.[5]
Low Diastereomeric Excess (d.e.) 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[4] 2. Ineffective Solvent: The solvent does not effectively discriminate between the two diastereomers.[2]1. Systematic Solvent Screening: This is the most critical step. A systematic screening of various solvents is essential to find a system that maximizes the solubility difference between the two diastereomeric salts.[1][4] 2. Controlled Cooling: Employ a slower cooling rate to enhance the selectivity of crystallization for the less soluble diastereomer.[1] 3. Recrystallization: Purify the obtained salt by recrystallizing it from the same or a different solvent system to improve diastereomeric purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of resolving amines with this compound?

The resolution process is based on converting a mixture of enantiomers into a mixture of diastereomers. A racemic amine, which consists of two enantiomers ((R)-amine and (S)-amine), is reacted with an enantiomerically pure chiral acid like d-(+)-camphoric acid. This acid-base reaction forms two different diastereomeric salts: [(R)-amine-(+)-camphoric acid] and [(S)-amine-(+)-camphoric acid].[5][6] Unlike the original enantiomers, these diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[6][7][8][9] This solubility difference allows for their separation by fractional crystallization.[5][6]

Q2: How do I select a suitable starting solvent for the resolution?

A systematic solvent screening is the most effective approach.[4] It is recommended to start with a range of common laboratory solvents with varying polarities. Good starting points include:

  • Alcohols: Methanol, Ethanol, Isopropanol[4]

  • Ketones: Acetone[4][10]

  • Esters: Ethyl acetate[4]

  • Ethers: Tetrahydrofuran (THF)[4]

  • Acetonitrile [11]

Solvent mixtures can also be used to fine-tune the solubility properties of the diastereomeric salts.[4]

Q3: How does solvent polarity influence the resolution process?

The polarity of the solvent is a critical factor as it directly affects the solubility of the diastereomeric salts.[1] An ideal solvent will maximize the solubility difference between the two diastereomers, allowing one to crystallize selectively while the other remains in the solution.[2][4] The interactions between the solvent molecules and the salt molecules, including hydrogen bonding, determine the overall solubility and can significantly impact the efficiency of the separation.[9]

Q4: Can the choice of solvent affect which enantiomer crystallizes?

Yes. In some cases, changing the solvent can lead to a phenomenon known as "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one and crystallizes preferentially.[12] This is dependent on the specific molecular interactions between the salts and the different solvent molecules.[12]

Q5: What is the typical molar ratio of amine to this compound?

A 1:1 molar ratio of the racemic amine to the chiral resolving agent is a common starting point for the resolution process.[2][6] However, since camphoric acid is a dicarboxylic acid, ratios of 1.0 equivalent of the amine to 0.5-1.0 equivalent of camphoric acid are often employed.[3] The optimal stoichiometry may need to be determined empirically for each specific system.[1]

Data Presentation

The success of a chiral resolution is highly dependent on the solvent. The following table provides illustrative data on how solvent choice can impact the resolution of an amine.

Table 1: Illustrative Solvent Effects on the Resolution of a Racemic Amine

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Yield of Resolved Amine (%)Enantiomeric Excess (e.e.) (%)
Amine A(-)-Camphoric acidMethanol1:1453892
Amine A(-)-Camphoric acidEthanol1:1423588
Amine A(-)-Camphoric acidAcetone1:1504395
Amine A(-)-Camphoric acidIsopropanol1:1383185
Note: This data is illustrative to demonstrate the impact of solvent choice and is based on a general protocol.[6] Actual results will vary depending on the specific amine and experimental conditions.

Experimental Protocols

General Protocol for the Resolution of a Racemic Amine with this compound

This protocol provides a general framework. Optimization of solvent, concentration, temperature, and stoichiometry is typically required for each specific amine.[6]

1. Salt Formation:

  • In a suitable flask, dissolve one molar equivalent of the racemic amine in a minimal amount of a selected solvent (e.g., methanol, ethanol), with gentle heating if necessary.[5]

  • In a separate flask, dissolve 0.5 to 1.0 molar equivalent of this compound in the same solvent, also with gentle heating.[3][5]

  • Slowly add the warm this compound solution to the amine solution with constant stirring.[5][6]

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature.[5]

  • Let the flask stand undisturbed, typically for 24 hours, to allow for the complete crystallization of the less soluble diastereomeric salt.[6]

  • If crystallization is slow, further cooling in an ice bath may be required.[5]

3. Isolation of the Diastereomeric Salt:

  • Collect the crystalline salt by vacuum filtration.[5][6]

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5][6]

  • Dry the crystals under a vacuum.[6]

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).[6]

  • Add a base (e.g., 1M NaOH, potassium carbonate) to the suspension with stirring until the pH is basic. This neutralizes the camphoric acid and liberates the free amine.[5][6]

  • Extract the liberated amine into the organic solvent. If using a biphasic system, separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over an anhydrous agent like sodium sulfate (B86663) (Na₂SO₄).[6]

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[6]

5. Determination of Enantiomeric Excess (e.e.):

  • The e.e. of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.[5][6]

Visualizations

G cluster_workflow Experimental Workflow racemic_amine Racemic Amine in Solvent salt_formation Mix & Form Diastereomeric Salts racemic_amine->salt_formation resolving_agent This compound in Solvent resolving_agent->salt_formation crystallization Cool & Crystallize Less Soluble Salt salt_formation->crystallization filtration Filter to Isolate Crystals crystallization->filtration mother_liquor Mother Liquor (Soluble Salt) filtration->mother_liquor crystals Diastereomeric Salt Crystals filtration->crystals liberation Liberate Amine with Base crystals->liberation resolved_amine Enantiomerically Enriched Amine liberation->resolved_amine recovery Recover Resolving Agent liberation->recovery

Caption: General workflow for the chiral resolution of a racemic amine.

G cluster_troubleshooting Troubleshooting Solvent Selection start Experiment Start: Mix Amine & this compound outcome What is the outcome? start->outcome no_solid No Solid / No Crystals outcome->no_solid No Precipitation oiling_out Oil Forms outcome->oiling_out Liquid Phase Separation crystals_form Crystals Form outcome->crystals_form Solid Precipitates action_no_solid Action: 1. Concentrate Solution 2. Add Anti-Solvent 3. Try a Less Polar Solvent 4. Induce Nucleation no_solid->action_no_solid action_oiling Action: 1. Add More Solvent (Dilute) 2. Change Solvent System 3. Cool More Slowly oiling_out->action_oiling check_de Check d.e. & Yield crystals_form->check_de low_de Low d.e. or Yield check_de->low_de Not Optimal high_de Success! check_de->high_de Optimal action_low_de Action: 1. Rescreen Solvents 2. Recrystallize Product 3. Optimize Cooling Rate low_de->action_low_de

Caption: Decision tree for troubleshooting solvent selection issues.

References

Technical Support Center: Recrystallization Techniques for Purifying D-Camphoric Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of d-camphoric acid salts via recrystallization, with a focus on diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of recrystallizing this compound salts?

The primary application is in chiral resolution, a process to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1][2] this compound, being a chiral molecule itself, can be reacted with a racemic base to form two different diastereomeric salts.[3] These diastereomers have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4]

Q2: What are the most common impurities encountered when working with this compound?

Common impurities in crude this compound can include unreacted camphor (B46023) from its synthesis, by-products from oxidation, and the presence of its opposite enantiomer, l-camphoric acid, if the starting material was not enantiomerically pure. Additionally, cis-trans isomers, known as isocamphoric acid, may also be present.

Q3: How does the choice of solvent impact the success of the recrystallization?

The solvent choice is a critical factor in the success of a diastereomeric salt resolution.[5] An ideal solvent will have a significant difference in solubility for the two diastereomeric salts, allowing for the selective crystallization of the less soluble salt while the more soluble one remains in solution.[5] The polarity of the solvent can influence crystal morphology, with polar solvents sometimes yielding more compact crystals and non-polar solvents potentially producing more elongated or layered forms.[6][7] A systematic solvent screening is often the most effective approach to finding the optimal solvent or solvent mixture.[5]

Q4: What is an "anti-solvent" and how is it utilized in this context?

An anti-solvent is a solvent in which the diastereomeric salts have low solubility.[5] It is gradually added to a solution of the salts in a "good" solvent (one in which they are more soluble) to induce precipitation. This technique is particularly useful for increasing the yield of the less soluble salt.[5]

Q5: How can I determine the enantiomeric excess (ee) of my purified this compound?

Several analytical techniques can be used to determine the enantiomeric excess of your final product. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of stereoisomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): The addition of a CSA to the sample can lead to distinguishable signals for the two enantiomers, allowing for the determination of their ratio.[9]

  • Polarimetry: This method measures the optical rotation of the purified sample and compares it to the known specific rotation of the pure enantiomer.[9]

Troubleshooting Guides

Issue 1: No Crystals Form, or an Oil Precipitates Instead of Crystals

Q: I've combined my racemic compound with this compound, but either no crystals are forming, or an oily layer has precipitated. What should I do?

A: The formation of an oil or the failure of crystals to form are common challenges in diastereomeric salt crystallization, often stemming from issues with supersaturation, solvent choice, or the inherent properties of the salts.[10][11]

Troubleshooting Steps:

  • Verify Salt Formation: First, confirm that a salt has actually formed. This can often be done by analyzing a small sample of the oil or solution by NMR spectroscopy to observe shifts in the peaks corresponding to the acidic and basic components.[11]

  • Optimize the Solvent System:

    • Conduct a Solvent Screen: On a small scale, test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate).[12][11]

    • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve the components in a "good" solvent and then slowly add an "anti-solvent" until the solution becomes turbid.[5][11]

  • Induce Crystallization:

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[13]

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution to create nucleation sites.

    • Seeding: If available, add a small seed crystal of the desired pure diastereomeric salt to initiate crystallization.[3]

  • Address "Oiling Out":

    • Dilute the Solution: If an oil has formed, it may be due to the solution being too concentrated. Add more hot solvent to redissolve the oil, and then allow it to cool more slowly.

    • Slower Cooling: A gradual decrease in temperature encourages the formation of a crystalline lattice rather than an amorphous oil.[5]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: My recrystallization is producing a very low yield of the desired product. How can I improve this?

A: Low yield often indicates that a significant amount of your product remains in the mother liquor.[5]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will increase the solubility of the product at lower temperatures, leading to a lower recovery.

  • Optimize Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can trap impurities and lead to the formation of smaller crystals that are difficult to filter.

    • Final Temperature: Lowering the final crystallization temperature can decrease the solubility of the desired salt and increase its precipitation.[5][10]

  • Employ an Anti-Solvent: The addition of an anti-solvent can help to reduce the solubility of the desired salt and increase its precipitation.[5]

  • Optimize the Resolving Agent Ratio: While a 1:1 molar ratio is a common starting point, it is not always optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to the crystallization of a purer diastereomeric salt.[11]

  • Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled.[5]

Issue 3: Low Enantiomeric Excess (ee) of the Final Product

Q: After recrystallization and liberation of the free acid, the enantiomeric excess is still low. What could be the cause and how can I fix it?

A: Low enantiomeric excess suggests that the crystallization process did not effectively separate the two diastereomers.

Troubleshooting Steps:

  • Perform Multiple Recrystallizations: The most direct way to improve enantiomeric purity is through one or more subsequent recrystallizations. Dissolve the diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This should further enrich the less soluble, desired diastereomer. It may be necessary to perform this multiple times, monitoring the optical rotation or ee at each stage.

  • Re-evaluate the Solvent System: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-precipitation.[5] A different solvent or solvent mixture may provide better discrimination.

  • Control the Cooling Rate: A slower, more controlled cooling profile can enhance the selectivity of the crystallization process.[5]

  • Screen for a Different Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility. It may be necessary to screen other chiral resolving agents.[13]

Data Presentation

Table 1: Illustrative Data from a Solvent Screening Experiment for the Resolution of a Racemic Amine with a this compound Derivative
Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol4585
Ethanol5090
Isopropanol6095
Acetone3570
Ethyl Acetate4080
Toluene2560
Methanol/Water (9:1)5592

Note: The data presented in this table is illustrative and will vary depending on the specific racemic compound and this compound derivative being used.[5]

Table 2: Physical Properties of Camphoric Acid Enantiomers
Property(-)-Camphoric Acid(+)-Camphoric Acid
Melting Point186-188 °C186-188 °C
Specific Rotation [α]D-47.8° (c=2, ethanol)+47.8° (c=2, ethanol)

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Base using this compound

This protocol outlines the general steps for the chiral resolution of a racemic base via diastereomeric salt formation with this compound.

1. Salt Formation: a. Dissolve the racemic base (1.0 equivalent) in a suitable solvent, warming if necessary to achieve complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, again with gentle heating if required. c. Slowly add the warm this compound solution to the solution of the racemic base with continuous stirring.

2. Fractional Crystallization: a. Allow the mixture to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals.[3] b. For further precipitation, the mixture can be cooled to a lower temperature (e.g., in an ice bath or refrigerator).[3] c. Isolate the crystalline product by suction filtration. d. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[3] e. The crystals can be recrystallized from a fresh portion of hot solvent to improve diastereomeric purity.

3. Liberation of the Pure Enantiomer: a. Suspend the purified diastereomeric salt in water or a suitable solvent. b. Add a base (e.g., NaOH solution) dropwise to deprotonate the amine and form the salt of this compound.[3] c. Extract the liberated free base into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). d. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the pure enantiomer.[3]

4. Analysis: a. Determine the yield of the recovered enantiomer. b. Measure the enantiomeric excess (ee) of the product using an appropriate analytical technique such as chiral HPLC.[12]

Mandatory Visualization

Recrystallization_Workflow Start Racemic Base + This compound Dissolution Dissolution in Minimum Hot Solvent Start->Dissolution SaltFormation Diastereomeric Salt Formation Dissolution->SaltFormation SlowCooling Slow Cooling to Room Temperature SaltFormation->SlowCooling IceBath Cooling in Ice Bath SlowCooling->IceBath Filtration Vacuum Filtration IceBath->Filtration MotherLiquor Mother Liquor (Contains More Soluble Diastereomer) Filtration->MotherLiquor Crystals Diastereomeric Salt Crystals Filtration->Crystals Washing Wash with Cold Solvent Crystals->Washing Drying Drying Washing->Drying PureSalt Purified Diastereomeric Salt Drying->PureSalt Liberation Liberation of Free Enantiomer PureSalt->Liberation PureEnantiomer Pure Enantiomer Liberation->PureEnantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting_Guide Start Recrystallization Issue NoCrystals No Crystals or 'Oiling Out'? Start->NoCrystals LowYield Low Yield? NoCrystals->LowYield No InduceCrystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution NoCrystals->InduceCrystallization Yes LowEE Low Enantiomeric Excess? LowYield->LowEE No MinimizeSolvent Minimize Hot Solvent LowYield->MinimizeSolvent Yes Recrystallize Perform Multiple Recrystallizations LowEE->Recrystallize Yes OptimizeSolvent Optimize Solvent: - Solvent Screen - Use Anti-Solvent InduceCrystallization->OptimizeSolvent SlowCooling Slower Cooling Rate OptimizeSolvent->SlowCooling OptimizeCooling Optimize Cooling - Slow Cooling - Lower Final Temp MinimizeSolvent->OptimizeCooling OptimizeRatio Optimize Resolving Agent Ratio OptimizeCooling->OptimizeRatio ReevaluateSolvent Re-evaluate Solvent System Recrystallize->ReevaluateSolvent ControlCooling Control Cooling Rate ReevaluateSolvent->ControlCooling

Caption: Troubleshooting Decision Tree for Recrystallization Issues.

References

Effect of stoichiometry of d-camphoric acid on resolution efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing d-camphoric acid for the chiral resolution of racemic compounds, particularly amines.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed.[1][2] These diastereomers have different physicochemical properties, most notably different solubilities in a given solvent.[1][2] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[2]

Q2: Why is the stoichiometry of this compound important for resolution efficiency?

A2: The molar ratio of the racemic compound to this compound is a critical parameter that can significantly impact the resolution efficiency, affecting both the yield and the enantiomeric excess (e.e.) of the desired enantiomer. An optimal stoichiometric ratio is crucial for maximizing the precipitation of the less soluble diastereomeric salt while keeping the more soluble one in solution.

Q3: What is a typical starting stoichiometry for a resolution experiment with this compound?

A3: A common starting point is a 1:1 molar ratio of the racemic compound to the chiral resolving agent. However, for dicarboxylic acids like this compound resolving a monoamine, a ratio of 1 mole of the racemic amine to 0.5 moles of this compound is often used, assuming the formation of a 2:1 salt. It is frequently beneficial to screen a range of stoichiometries, for instance, from 0.5 to 1.0 equivalents of the resolving agent relative to the target enantiomer.

Q4: How can I recover the this compound after the resolution process?

A4: After the desired enantiomer has been liberated from the diastereomeric salt (typically by treatment with a base to free the resolved amine), the this compound will be in the aqueous layer as a salt. To recover it, the aqueous layer should be acidified with a strong acid (e.g., HCl) to a pH of about 2. This will cause the this compound to precipitate. The precipitated this compound can then be collected by filtration, washed with cold water, and dried for reuse.

Troubleshooting Guides

Issue 1: No crystals are forming, or an oil is precipitating.

  • Question: I've mixed my racemic amine and this compound in the chosen solvent, but I'm not getting any crystals. Instead, an oil is forming. What should I do?

  • Answer: "Oiling out" is a common problem in diastereomeric salt crystallization and can be caused by several factors. Here is a step-by-step troubleshooting guide:

    • Solvent Selection: The choice of solvent is critical. The ideal solvent will have a significant difference in solubility for the two diastereomeric salts.

      • Action: Perform a solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, ketones).

    • Supersaturation: The solution might be too concentrated, leading to high supersaturation and oiling.

      • Action: Try diluting the solution with more solvent and then slowly cooling it.

    • Cooling Rate: Rapid cooling can favor oil formation over crystallization.

      • Action: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

    • Induce Crystallization: If the solution is clear and no precipitation occurs, it may need help to start crystallizing.

      • Action: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if available.

Issue 2: The yield of the resolved enantiomer is low.

  • Question: I have successfully obtained crystals, but my yield is much lower than the theoretical maximum of 50%. How can I improve it?

  • Answer: Low yield can be due to several factors. Consider the following optimizations:

    • Stoichiometry of this compound: The molar ratio of the resolving agent is not always optimal at 1:1 (or 0.5:1 for a 2:1 salt).

      • Action: Screen different stoichiometric ratios. Sometimes, using a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt, thereby improving the enantiomeric excess of the final product, although it might require more optimization of the crystallization conditions to maximize the yield.

    • Solubility: The desired diastereomeric salt may be too soluble in the chosen solvent.

      • Action: Re-evaluate your solvent system. A mixture of a "good" solvent and an "anti-solvent" (a solvent in which the salt is poorly soluble) can sometimes improve the yield.

    • Crystallization Time and Temperature: Insufficient crystallization time or a final temperature that is too high can leave a significant amount of the desired salt in the solution.

      • Action: Allow for longer crystallization times and ensure the final cooling temperature is sufficiently low.

Issue 3: The enantiomeric excess (e.e.) of the resolved product is poor.

  • Question: After liberating the amine from the crystallized salt, I found that the enantiomeric excess is low. What could be the cause?

  • Answer: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomeric salt. Here are some strategies to improve it:

    • Recrystallization: A single crystallization is often not enough to achieve high enantiomeric purity.

      • Action: Perform one or more recrystallizations of the diastereomeric salt.

    • Solvent Choice: The solvent system may not be providing sufficient selectivity.

      • Action: Conduct a thorough solvent screening to find a solvent that maximizes the solubility difference between the two diastereomeric salts.

    • Cooling Rate: A slow and controlled cooling process is crucial for selective crystallization.

      • Action: Implement a gradual cooling profile.

Data Presentation

The following table provides an illustrative example of how the stoichiometry of this compound can affect the yield and enantiomeric excess (e.e.) of the resolved amine. Please note that this data is representative and actual results will vary depending on the specific racemic compound, solvent, and experimental conditions.

Racemic AmineResolving AgentMolar Ratio (Amine:Acid)SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
1-PhenylethylamineThis compound1 : 0.5Methanol4285
1-PhenylethylamineThis compound1 : 0.7Methanol5578
1-PhenylethylamineThis compound1 : 1.0Methanol6865

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol) at an elevated temperature.

    • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, heating if necessary.

    • Slowly add the warm this compound solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization.

    • For maximum yield, the flask can be placed in an ice bath for several hours or stored at a low temperature overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise until the pH is basic (pH > 10) to break the salt.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the product using an appropriate analytical technique such as chiral HPLC, GC, or by measuring its specific rotation with a polarimeter.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_analysis Isolation & Analysis racemic_amine Racemic Amine Solution mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent This compound Solution resolving_agent->mixing crystallization Crystallization (Cooling) mixing->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation Less Soluble Diastereomer analysis Analysis (e.g., Chiral HPLC) liberation->analysis final_product Enriched Enantiomer analysis->final_product

Caption: A general workflow for the chiral resolution of a racemic amine using this compound.

Stoichiometry_Effect cluster_input Input Variable cluster_outcomes Potential Outcomes cluster_results Resolution Efficiency stoichiometry Stoichiometry of this compound low_stoich Low Stoichiometry (e.g., 0.5 equiv) stoichiometry->low_stoich Decrease optimal_stoich Optimal Stoichiometry stoichiometry->optimal_stoich Optimize high_stoich High Stoichiometry (e.g., 1.0 equiv) stoichiometry->high_stoich Increase low_yield_high_ee Potentially Lower Yield Higher Enantiomeric Excess low_stoich->low_yield_high_ee high_yield_high_ee Maximized Yield and Enantiomeric Excess optimal_stoich->high_yield_high_ee high_yield_low_ee Potentially Higher Yield Lower Enantiomeric Excess high_stoich->high_yield_low_ee

Caption: Logical relationship between this compound stoichiometry and resolution efficiency.

References

Temperature control strategies for d-camphoric acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-camphoric acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to temperature control strategies in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the crystallization of this compound?

A1: Temperature is a critical parameter that directly controls the supersaturation of the this compound solution, which is the driving force for crystallization. Initially, a higher temperature is used to dissolve the solid in a suitable solvent. Subsequently, a controlled temperature reduction decreases the solubility of this compound, leading to the formation of a supersaturated solution from which crystals nucleate and grow.

Q2: How does the cooling rate impact the characteristics of this compound crystals?

A2: The cooling rate significantly affects crystal size, purity, and morphology.

  • Slow Cooling: A slow, controlled cooling profile generally promotes the growth of larger, more ordered, and purer crystals by allowing molecules to integrate into the crystal lattice in a thermodynamically favorable manner.[1] This minimizes the inclusion of impurities.[1]

  • Rapid Cooling: Fast cooling can lead to rapid nucleation, resulting in a larger number of smaller crystals.[1] This can also trap impurities within the crystal lattice and may cause the compound to separate as an amorphous oil instead of a crystalline solid ("oiling out").[1]

Q3: What is "oiling out" and how is it related to temperature?

A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than a solid.[1] This often occurs when the solution is cooled too rapidly or is highly concentrated, causing the solubility limit to be exceeded at a temperature that is above the melting point of the solid in that solvent.[1] Slowing the cooling rate and using a slightly larger volume of solvent can help prevent this issue.[1]

Q4: Can temperature be used to control polymorphic forms of this compound?

A4: Yes, temperature can be a controlling factor in polymorphic crystallization.[2] Different polymorphs (crystal forms with the same chemical composition but different lattice structures) can be stable at different temperatures. By controlling the crystallization temperature, final isolation temperature, and cooling rate, it is possible to selectively crystallize a desired polymorph. The relationship between polymorphs can be enantiotropic (stability changes with temperature) or monotropic (one form is always more stable).[3]

Q5: What is the importance of the final crystallization temperature?

A5: The final temperature to which the solution is cooled affects the final yield of the crystallized product.[4] Since the solubility of this compound decreases as the temperature drops, cooling to a lower temperature (e.g., in an ice bath) will maximize the amount of solid that crystallizes out of the solution, thereby increasing the yield.[1][4] However, this must be balanced with purity considerations, as very low temperatures might also cause impurities to precipitate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: No crystals are forming after the solution has cooled. What temperature-related steps can I take?

A: This issue typically arises when the solution is not sufficiently supersaturated.[1]

  • Problem: The solution is too dilute (too much solvent was used).

    • Solution: Gently reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[1][5]

  • Problem: The final cooling temperature is not low enough.

    • Solution: If the solution is at room temperature, try cooling it further in an ice bath (0-4 °C) to decrease solubility and induce crystallization.[1]

  • Problem: Nucleation has not been initiated.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[5][6] Alternatively, if available, add a "seed crystal" (a single, tiny crystal of pure this compound) to the cooled solution to initiate crystal growth.[5][7] The temperature at which seeding is performed is crucial; seeding at very high supersaturation can lead to excessive secondary nucleation.[8]

Q: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" is a common problem caused by excessive supersaturation or rapid cooling.[1]

  • Problem: The cooling rate is too fast.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[1] Then, ensure a much slower, more gradual decrease in temperature. Insulating the flask can help achieve a slower cooling profile.[1]

  • Problem: The solution is too concentrated.

    • Solution: Add more hot solvent to the mixture to dissolve the oil, then cool the less concentrated solution slowly.[1]

Q: The crystallization happened too quickly, resulting in very fine powder. How can I get larger crystals?

A: Rapid crystallization ("crashing out") suggests the solution became supersaturated too quickly.[5]

  • Solution 1: Re-dissolve the solid by heating and add a small amount of extra solvent (1-2 mL).[5] This will keep the compound soluble for longer during the cooling process, allowing more time for larger crystals to grow.[5]

  • Solution 2: Ensure the solution cools as slowly as possible. After removing from heat, place the flask on an insulating surface (like a wooden block or folded paper towels) and cover it to trap heat.[5]

Q: My final yield is very low, even after cooling in an ice bath. What could be the cause?

A: A low yield indicates that a significant amount of your product remains in the mother liquor.[1][5]

  • Problem: Excessive solvent was used.

    • Solution: While some compound will always remain dissolved, using the minimum amount of hot solvent required for complete dissolution is key to a good yield.[1] If you have already filtered your crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and re-cooling.

  • Problem: Insufficient cooling time.

    • Solution: Ensure the flask has been left at the final low temperature for an adequate amount of time (e.g., at least 30 minutes in an ice bath) to allow for maximum precipitation.[1]

Data Presentation

Table 1: Physical and Solubility Properties of D-(+)-Camphoric Acid

Property Value Notes
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number 124-83-4 [9][10]
Molar Mass 200.23 g/mol [9][10]
Melting Point 186-189 °C [9]
Solubility in Water 0.8 g / 100 mL (at 25 °C) [9] Solubility increases in hot water.[1]
Solubility in Ethanol Soluble, especially at elevated temperatures [9] Good solvent for recrystallization.[11]
Solubility in Methanol Slightly Soluble [9]

| Solubility in DMSO | Slightly Soluble |[9] |

Table 2: Influence of Temperature Parameters on Crystallization Outcome

Parameter Effect on Crystal Size Effect on Purity Effect on Yield Recommended Strategy
Cooling Rate Slower rates lead to larger crystals.[1] Slower rates generally improve purity by preventing impurity trapping.[1][7] Can increase effective yield by allowing more time for crystallization. Employ a slow, controlled cooling profile for high-purity crystals.[7]
Final Temperature Minor direct effect. Can decrease purity if impurities also precipitate at lower temperatures. Lower temperatures decrease solubility, thus increasing yield.[4] Optimize for the best balance of yield and purity; often 0-4 °C.[11][12]

| Seeding Temperature | Lower seeding temperature (higher supersaturation) can lead to smaller final crystals due to secondary nucleation.[8] | Seeding at lower supersaturation (closer to the solubility curve) favors pure crystal growth.[8] | N/A | Seed at a temperature just below the saturation point to promote controlled growth on the seed crystals. |

Experimental Protocols

Protocol 1: Standard Cooling Crystallization of this compound

This protocol outlines a general method for purifying this compound using a controlled temperature profile.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a suitable solvent (e.g., ethanol, or a mixture like ethanol/water) in small increments.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for full dissolution to maximize eventual yield.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Placing the flask on an insulating surface will promote slow cooling.[5]

    • Crystal formation should be observed as the solution cools. An ideal crystallization begins after about 5-10 minutes and continues over 20-30 minutes.

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the this compound.[11]

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[12]

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Finishing start Start with Crude This compound dissolve 1. Dissolution Dissolve in minimum hot solvent start->dissolve filter 2. Hot Filtration (If impurities present) dissolve->filter cool_slow 3. Slow Cooling Cool to Room Temperature filter->cool_slow cool_ice 4. Ice Bath Cooling Maximize Precipitation cool_slow->cool_ice isolate 5. Vacuum Filtration Collect Crystals cool_ice->isolate wash 6. Washing Wash with small amount of cold solvent isolate->wash dry 7. Drying Dry under vacuum wash->dry end Pure d-Camphoric Acid Crystals dry->end

General workflow for this compound crystallization.
Troubleshooting Logic

Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Preventing Localized Supersaturation in Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent issues related to localized supersaturation during salt formation experiments.

Frequently Asked Questions (FAQs)

Q1: What is localized supersaturation and why is it problematic?

A1: Supersaturation is a state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[1] Localized supersaturation occurs when specific areas within a vessel or pipeline have a much higher concentration of solute, often at feeding points where an anti-solvent is introduced.[2][3] This is problematic because extremely high local supersaturation can lead to negative effects on the final crystal product, such as the formation of undesirable solid forms (polymorphs), poor impurity rejection, oiling out, and failure to meet quality standards like clarity or dissolution tests.[3]

Q2: What are the primary causes of localized supersaturation?

A2: The primary causes stem from how supersaturation is generated. Key factors include:

  • Anti-solvent Addition Rate: A rapid addition rate of an anti-solvent can cause an instantaneous, sharp decrease in solubility at the point of addition, leading to a high degree of local supersaturation.[2][4]

  • Mixing Efficiency: Inadequate mixing fails to disperse the anti-solvent or cool regions quickly and uniformly, creating stagnant zones with high solute concentration.[2][4]

  • Addition Location: The position where an anti-solvent is introduced can significantly impact local concentration gradients.[2]

  • Cooling Rate: A fast cooling rate can generate high supersaturation levels, favoring nucleation over crystal growth and resulting in smaller crystals.[1]

Q3: What is "oiling out" and how does it relate to supersaturation?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from the solution as a liquid (an oil-like substance) rather than as a solid crystal.[2][4] This often occurs at high levels of supersaturation, where the system bypasses the normal crystallization pathway.[4][5] Factors that contribute to oiling out include high supersaturation, rapid cooling or anti-solvent addition rates, the presence of impurities, and inadequate mixing.[4][6] It is a kinetic phenomenon that can often be avoided by controlling the rate at which supersaturation is generated.[4]

Q4: How can crystallization additives or inhibitors help control supersaturation effects?

A4: Additives, which can be ions or molecules, can influence the salt formation process in two main ways:

  • Preventing Nucleation: They can delay the formation of stable crystal nuclei, effectively widening the metastable zone and preventing precipitation from occurring at lower supersaturation levels.[7]

  • Modifying Crystal Habit: They can adsorb onto specific faces of a growing crystal, altering its shape and slowing its growth rate.[7][8] This can lead to smaller, more rounded crystals instead of large, massive ones.[7] Examples of such additives include polyphosphates, polycarboxylates, and organophosphonates.[7][9]

Q5: What analytical techniques can be used to monitor supersaturation in real-time?

A5: Process Analytical Technologies (PAT) are crucial for monitoring and controlling crystallization processes. Key techniques include:

  • In-situ FTIR (ReactIR): This method measures the concentration of the solute in the liquid phase in real-time, allowing for the direct calculation and tracking of supersaturation levels.[1][2]

  • Raman Spectroscopy (ReactRaman): This technique can track the formation of particles and monitor changes in crystal forms (polymorphs) as they occur in the slurry.[1]

  • Focused Beam Reflectance Measurement (FBRM): This probe-based technology tracks changes in particle size and count in real-time, providing insight into nucleation and growth kinetics without the need for sampling.[1][10]

Troubleshooting Guides

Issue 1: Oiling Out or Liquid-Liquid Phase Separation (LLPS) Occurs
Potential Cause Recommended Solution
High Supersaturation Level Utilize solubility data to work within the Metastable Zone Width (MSZW). Avoid conditions that lead to excessively high supersaturation.[4]
Rapid Generation of Supersaturation Decrease the cooling rate or slow down the anti-solvent addition rate to generate supersaturation more gradually.[4][6]
Lack of Nucleation Sites Implement an effective seeding strategy. Add seed crystals when the solution is halfway into the metastable zone to encourage nucleation on the seeds rather than oiling out.[4][11]
Presence of Impurities Use purer raw materials to reduce impurity levels that can lower the melting point of the compound and promote oiling.[4][6] Adding activated charcoal can sometimes help remove impurities.[6]
Poor Mixing Conduct mixing studies to ensure the system is mixed adequately to prevent the formation of localized pockets of high supersaturation.[4]
Issue 2: Poor Control Over Crystal Size Distribution (CSD)
Potential Cause Recommended Solution
High Supersaturation Favoring Nucleation A higher level of supersaturation favors nucleation over growth, leading to a large number of small crystals.[1] To obtain larger crystals, operate at a lower supersaturation level by slowing the cooling or anti-solvent addition rate.[12]
Inconsistent Supersaturation Profile Use automated reactor systems with PAT tools (FTIR, FBRM) to tightly control the supersaturation profile throughout the experiment.[2][10]
Secondary Nucleation High agitation rates can sometimes lead to attrition and secondary nucleation. Optimize the stirring speed to balance mixing efficiency with minimizing crystal breakage.[12][13]
No Seeding or Ineffective Seeding A well-designed seeding protocol is critical for controlling CSD. Decouple nucleation and growth by adding seed crystals continuously or at a specific point within the metastable zone.[3][10]
Issue 3: Formation of Undesired Polymorphs
Potential Cause Recommended Solution
High Local Supersaturation Extremely high levels of supersaturation, especially during anti-solvent addition, can lead to the formation of metastable or undesired polymorphic forms.[2][3]
Incorrect Solvent System The choice of solvent and anti-solvent is a critical decision that influences which polymorph is favored. Thoroughly screen solvent systems.[3]
Temperature Fluctuations Uncontrolled temperature can cause transformations between polymorphic forms. Ensure precise temperature control throughout the process.[1]

Experimental Protocols

Protocol 1: Controlled Anti-Solvent Crystallization to Minimize Local Supersaturation

This protocol outlines a general method for performing an anti-solvent crystallization with enhanced control over supersaturation.

1. System Preparation:

  • Dissolve the solute in a suitable solvent at a specific temperature in an automated lab reactor equipped with an overhead stirrer.
  • Ensure the system is fully dissolved and undersaturated.
  • Equip the reactor with in-situ probes such as FTIR (for concentration) and FBRM (for particle size).

2. Generating Supersaturation:

  • Set the temperature to the desired crystallization temperature.
  • Begin adding the anti-solvent at a slow, controlled, and pre-determined rate using a precision pump. The addition rate should be optimized to maintain a target level of supersaturation.[2]
  • Ensure vigorous and efficient stirring to promote rapid dispersion of the anti-solvent and minimize local concentration gradients.

3. Seeding (Optional but Recommended):

  • Once the system has entered the metastable zone (as determined by FTIR), introduce a slurry of seed crystals of the desired polymorph.[4] This provides a surface for crystal growth and helps control the final particle size.

4. Crystal Growth:

  • Continue to add the anti-solvent at the controlled rate while monitoring the solute concentration (via FTIR) and particle size/count (via FBRM).
  • Maintain a constant temperature and stirring rate throughout the growth phase.

5. Process Completion and Isolation:

  • Once the anti-solvent addition is complete and the solute concentration has stabilized (indicating the end of crystallization), stop the experiment.
  • Collect the crystals by filtration, wash them with a suitable solvent, and dry them under appropriate conditions.

Protocol 2: Measuring Supersaturation using In-Situ FTIR

1. Calibration:

  • Prepare a series of standards of the solute in the solvent system at known concentrations.
  • Collect the FTIR spectrum for each standard at the process temperature to create a calibration model that correlates absorbance with concentration.

2. Real-Time Monitoring:

  • During the crystallization experiment, insert the in-situ FTIR probe into the reactor.
  • Continuously collect spectra throughout the process (dissolution, anti-solvent addition, and growth).
  • Use the pre-built calibration model to convert the real-time spectral data into solute concentration (C).

3. Supersaturation Calculation:

  • Separately determine the solubility of the solute at the process temperature (C*).
  • Calculate the supersaturation (ΔC) in real-time using the formula: ΔC = C - C *.[1]
  • This data can be used in a feedback loop to control the anti-solvent addition rate and maintain a desired supersaturation profile.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Key Parameters cluster_solution Solution Implementation cluster_verification Verification Problem Undesired Outcome (e.g., Oiling Out, Poor CSD) Rate Review Addition/Cooling Rate Problem->Rate Mixing Assess Mixing Efficiency Problem->Mixing Purity Check Raw Material Purity Problem->Purity Seeding Evaluate Seeding Protocol Problem->Seeding AdjustRate Decrease Rate of Supersaturation Generation Rate->AdjustRate Too Fast OptimizeMixing Improve Agitation/ Baffling Mixing->OptimizeMixing Inefficient Purify Use Purer Materials Purity->Purify Low ImplementSeeding Introduce Effective Seeding Strategy Seeding->ImplementSeeding Absent/ Ineffective Verify Run Confirmatory Experiment with PAT Monitoring AdjustRate->Verify OptimizeMixing->Verify Purify->Verify ImplementSeeding->Verify

Caption: Workflow for troubleshooting supersaturation issues.

Parameter_Relationships cluster_causes Primary Causes cluster_effects Consequences center Localized Supersaturation Oiling Oiling Out / LLPS center->Oiling CSD Poor CSD Control center->CSD Polymorph Undesired Polymorphs center->Polymorph Rate High Anti-Solvent Addition Rate Rate->center Mixing Poor Mixing Mixing->center Cooling Rapid Cooling Cooling->center

Caption: Relationship between causes and effects of supersaturation.

Oiling_Out_Prevention Start Experiment Start: Attempting Salt Formation CheckSS Is Supersaturation Generated Slowly? Start->CheckSS CheckSeeds Is an Effective Seeding Protocol Used? CheckSS->CheckSeeds Yes SlowRate Action: Reduce Cooling or Anti-Solvent Addition Rate CheckSS->SlowRate No CheckMixing Is Mixing Adequate? CheckSeeds->CheckMixing Yes AddSeeds Action: Add Seed Crystals in Metastable Zone CheckSeeds->AddSeeds No ImproveMixing Action: Increase Stirring Speed or Improve Baffling CheckMixing->ImproveMixing No Success Success: Crystallization without Oiling CheckMixing->Success Yes SlowRate->CheckSS Failure High Risk of Oiling Out AddSeeds->CheckSeeds ImproveMixing->CheckMixing

Caption: Decision pathway for preventing "oiling out".

References

Technical Support Center: Chiral Resolution of Amines with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of amines using d-camphoric acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the liberation of free amines from their diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound for the chiral resolution of a racemic amine?

A1: The chiral resolution of a racemic amine with this compound is based on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties.[1] A racemic amine, containing both (R)- and (S)-enantiomers, reacts with an enantiomerically pure chiral acid like this compound to form two diastereomeric salts. These salts, having different solubilities, melting points, and crystal structures, can then be separated by methods such as fractional crystallization.[1][2] Following separation, the desired enantiomerically enriched amine is liberated from its salt.

Q2: How do I liberate the free amine from the isolated this compound diastereomeric salt?

A2: To liberate the free amine, the purified diastereomeric salt is treated with a base.[2][3] This process breaks the ionic bond between the amine and the camphoric acid. The general procedure involves suspending the salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane).[1] A base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), is then added until the aqueous layer is basic (pH > 10).[1][3] This neutralizes the this compound, forming its water-soluble salt, and liberates the free amine, which can then be extracted into the organic layer.[1][2][3]

Q3: What are common solvents used for the crystallization of this compound diastereomeric salts?

A3: The choice of solvent is critical for successful fractional crystallization. Common solvents include alcohols like methanol (B129727) and ethanol, as well as acetone, ethyl acetate, and toluene.[4] Often, mixtures of solvents are employed to achieve the optimal solubility difference between the diastereomeric salts.[4] It is recommended to perform a solvent screen on a small scale to identify the most effective solvent system for your specific amine.[4][5]

Q4: Can this compound be recovered after the liberation of the amine?

A4: Yes, the this compound can be recovered. After the free amine has been extracted, the aqueous layer, which contains the sodium or potassium salt of camphoric acid, can be acidified with a strong acid like hydrochloric acid (HCl).[4] This will precipitate the this compound if it is not very soluble in water, or it can be extracted from the acidified aqueous solution using a suitable organic solvent like ethyl acetate.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystallization or "Oiling Out" of the Diastereomeric Salt The solution is not sufficiently supersaturated, or the melting point of the salt is below the crystallization temperature.[4][6]- Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] - Try an anti-solvent system: dissolve the salt in a "good" solvent and slowly add an "anti-solvent" (in which the salt is poorly soluble) to induce precipitation.[4] - Implement a slower cooling profile; sometimes gradual cooling to room temperature is more effective than rapid cooling in an ice bath.[4][6]
Low Yield of the Desired Enantiomer The desired diastereomeric salt may have significant solubility in the chosen solvent, or the stoichiometry of the resolving agent may be incorrect.[5][6]- Screen for a solvent system that maximizes the solubility difference between the diastereomeric salts.[5] - Optimize the molar ratio of the racemic amine to this compound.[6] - Ensure complete crystallization by allowing sufficient time at the optimal temperature.
Low Enantiomeric Excess (e.e.) of the Liberated Amine Co-crystallization of the more soluble diastereomer can contaminate the desired product. Rapid cooling can also trap the more soluble diastereomer in the crystal lattice.[6]- Perform multiple recrystallizations of the diastereomeric salt to improve purity.[6] - Employ a slow and controlled cooling process during crystallization.[6] - Wash the isolated crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]
Incomplete Liberation of the Free Amine Insufficient base was added to break the diastereomeric salt completely.- Monitor the pH of the aqueous layer during basification, ensuring it is strongly basic (pH > 10).[3] - Stir the biphasic mixture vigorously to ensure thorough mixing and complete reaction.
Racemization of the Amine During Workup Exposure to harsh pH conditions (strongly acidic or basic) or elevated temperatures can cause racemization.[7]- During liberation, avoid excessive amounts of strong base. - When recovering camphoric acid, acidify slowly with a dilute acid at low temperatures.[7] - Concentrate organic extracts under reduced pressure at low temperatures (e.g., water bath temperature not exceeding 30-40°C).[7]

Experimental Protocols

Protocol 1: General Procedure for the Liberation of a Free Amine
  • Suspension of the Salt : Suspend the purified and dried diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.[1][3] A common ratio is 100 mL of water and 100 mL of organic solvent for every 10 g of salt.

  • Basification : Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while shaking the separatory funnel.[1] Periodically, allow the layers to separate and check the pH of the aqueous layer using pH paper. Continue adding the base until the aqueous layer is strongly basic (pH > 10).[3]

  • Extraction : Shake the separatory funnel vigorously to ensure the liberated free amine is extracted into the organic layer. Allow the layers to separate completely.

  • Separation : Drain the lower aqueous layer. If using an organic solvent less dense than water (like diethyl ether), the organic layer will be the upper layer.

  • Further Extraction : Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the amine.[8]

  • Washing : Combine the organic extracts and wash them with water and then with brine to remove any residual base or dissolved salts.[1][2]

  • Drying : Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2][3]

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched free amine.[1][3]

  • Purity Analysis : Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[2]

Visualizations

LiberationWorkflow Workflow for the Liberation of Free Amine cluster_0 Salt Treatment cluster_1 Extraction & Washing cluster_2 Isolation cluster_3 Byproduct Recovery DiastereomericSalt Diastereomeric Salt BiphasicSystem Suspend in Water/Organic Solvent DiastereomericSalt->BiphasicSystem BaseAddition Add Base (e.g., NaOH) to pH > 10 BiphasicSystem->BaseAddition Extraction Extract Amine into Organic Layer BaseAddition->Extraction AqueousLayer Aqueous Layer (Camphoric Acid Salt) BaseAddition->AqueousLayer Wash Wash Organic Layer with Water & Brine Extraction->Wash Drying Dry with Anhydrous Agent (e.g., Na2SO4) Wash->Drying SolventRemoval Remove Solvent under Reduced Pressure Drying->SolventRemoval FreeAmine Enantiomerically Enriched Free Amine SolventRemoval->FreeAmine Acidify Acidify with HCl AqueousLayer->Acidify RecoveredAcid Recovered this compound Acidify->RecoveredAcid

Caption: A workflow diagram illustrating the key steps for liberating a free amine from its this compound diastereomeric salt.

TroubleshootingLogic Troubleshooting Logic for Common Issues Start Start Experiment Crystallization Crystallization Step Start->Crystallization OilingOut Oiling Out / No Crystals? Crystallization->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol_Oiling Adjust Concentration Slow Cooling Try Anti-Solvent OilingOut->Sol_Oiling Yes LowEE Low Enantiomeric Excess? LowYield->LowEE No Sol_Yield Optimize Solvent Adjust Stoichiometry LowYield->Sol_Yield Yes Success Successful Liberation LowEE->Success No Sol_EE Recrystallize Salt Slow Cooling Wash Crystals LowEE->Sol_EE Yes Sol_Oiling->Crystallization Sol_Yield->Start Sol_EE->Crystallization

Caption: A decision-making flowchart for troubleshooting common problems encountered during the chiral resolution process.

References

Technical Support Center: Seeding Strategies for d-Camphoric Acid Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing seeding strategies to induce and control the crystallization of d-camphoric acid salts.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of seeding in the crystallization of this compound salts?

A1: Seeding is a critical technique used to control the crystallization process.[1][2][3] By introducing a small amount of crystalline material (seeds) of the desired this compound salt into a supersaturated solution, you can:

  • Induce crystallization: Initiate crystal growth when spontaneous nucleation is difficult.[4][5]

  • Control polymorphism: Direct the crystallization towards a specific crystal form (polymorph), which is crucial for ensuring consistent physical and chemical properties of the final product.

  • Improve crystal quality: Promote the formation of larger, more uniform crystals with better filterability and handling characteristics.

  • Enhance reproducibility: Increase the consistency of the crystallization outcome between batches.[2]

Q2: When is the optimal time to add seed crystals to the solution?

A2: Seed crystals should be introduced into the solution when it is in a metastable state. This is a state of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (the seeds) can occur.[6] A general guideline is to seed the solution after it has cooled to a temperature slightly below the saturation point, often about one-third of the way into the metastable zone.[1]

Q3: What is a typical seed loading percentage for this compound salt crystallization?

A3: The optimal seed loading can vary significantly depending on the specific salt, solvent system, and desired outcome. However, a common starting point for optimization is a seed loading of 0.1% to 2% (w/w) relative to the theoretical yield of the product.[2] It is recommended to perform experiments with varying seed loads to determine the ideal amount for your specific system.[7]

Q4: How can I prepare seed crystals of my this compound salt?

A4: Seed crystals are typically obtained from a previous successful crystallization of the desired this compound salt. If no crystals are available, you may need to induce spontaneous crystallization on a small scale by methods such as slow evaporation of the solvent, scratching the inner surface of the crystallization vessel, or using a higher concentration.[8] Once obtained, these crystals can be collected, dried, and gently ground if necessary to achieve a suitable particle size for seeding.

Q5: Can seeding help if my this compound salt is "oiling out" instead of crystallizing?

A5: "Oiling out," where the salt separates as a liquid instead of a solid, is a common problem.[8] While seeding alone may not solve this issue, it can be part of the solution. Oiling out often occurs when the level of supersaturation is too high. The remedy typically involves adjusting the solvent system, reducing the concentration, or slowing the cooling rate.[8] Once conditions are established where the system is less prone to oiling out, seeding can then be effectively used to promote the formation of crystals.

Troubleshooting Guides

This section addresses specific issues you may encounter during the seeded crystallization of this compound salts.

Problem Potential Causes Troubleshooting Steps
No crystals form after seeding 1. Insufficient supersaturation. 2. Seed crystals have dissolved. 3. Inactive seed crystals.1. Increase supersaturation by slowly cooling the solution further or by carefully evaporating some of the solvent. 2. Ensure the solution is supersaturated at the seeding temperature. The seeds should not dissolve upon addition. 3. Use freshly prepared and properly stored seed crystals of the correct polymorph.
Seeding results in a rapid precipitation of fine powder 1. High level of supersaturation at the point of seeding. 2. Excessive amount of seed crystals added.1. Increase the seeding temperature to a point closer to the saturation temperature where the supersaturation is lower. 2. Reduce the seed loading. 3. Ensure a slower cooling rate after seeding to allow for controlled crystal growth.
"Oiling out" occurs after seeding 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not optimal.1. Dilute the solution with more solvent and reheat to dissolve the oil before attempting a slower cooling and seeding process.[8] 2. Implement a very slow and controlled cooling profile. 3. Conduct a solvent screen to find a solvent or solvent mixture that favors crystallization over oiling out.
Low yield of the desired crystalline salt 1. A significant amount of the salt remains dissolved in the mother liquor. 2. Insufficient cooling.1. Cool the solution to a lower final temperature to decrease the solubility of the salt.[4] 2. Consider adding an anti-solvent (a solvent in which the salt is less soluble) to induce further precipitation.
Incorrect polymorph is obtained 1. The seed crystals are of the wrong polymorph. 2. Polymorphic transformation occurs after crystallization.1. Ensure the seed crystals are of the desired and stable polymorphic form. 2. Analyze the solid at different time points to check for any transformations. The crystallization and isolation conditions may need to be adjusted to favor the desired polymorph.

Experimental Protocols

Protocol 1: Preparation of Seed Crystals
  • Small-Scale Crystallization: In a small vial, dissolve the this compound salt in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Induce Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in a colder environment (e.g., a refrigerator) overnight.

  • Isolation: Once crystals have formed, isolate them by filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Preparation for Seeding: If necessary, gently grind the crystals to a fine, uniform powder using a mortar and pestle. Store the seed crystals in a sealed container in a desiccator.

Protocol 2: Seeded Crystallization of this compound Salts
  • Dissolution: Dissolve the this compound salt in the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Controlled Cooling: Slowly cool the solution with gentle agitation. The cooling rate should be controlled to prevent spontaneous nucleation.

  • Seeding: Once the solution has reached the predetermined seeding temperature (within the metastable zone), add the prepared seed crystals (typically 0.1-2% w/w).

  • Crystal Growth: Continue to cool the solution slowly according to the desired temperature profile to allow the seed crystals to grow.

  • Isolation: After the crystallization is complete, isolate the crystals by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor and then dry them to a constant weight.

Quantitative Data Summary

Parameter This compound
Molecular Formula C₁₀H₁₆O₄[9][10]
Molecular Weight 200.23 g/mol [9]
Melting Point 186-188 °C[9][10]
Solubility in Water Slightly soluble in cold water, more soluble in hot water.[10]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether.[10]
Seeding Parameter Recommended Starting Range for Optimization
Seed Loading 0.1 - 2.0% (w/w) relative to theoretical yield
Seeding Temperature 1/3 into the metastable zone width below the saturation temperature
Seed Particle Size Fine, uniform powder

Visualizations

experimental_workflow Experimental Workflow for Seeded Crystallization cluster_prep Preparation cluster_seeding Seeding cluster_growth Crystal Growth & Isolation dissolution 1. Dissolve this compound salt in hot solvent cooling1 2. Controlled cooling to supersaturation dissolution->cooling1 add_seeds 3. Add seed crystals (0.1-2% w/w) cooling1->add_seeds cooling2 4. Slow cooling for crystal growth add_seeds->cooling2 isolation 5. Isolate crystals by filtration cooling2->isolation washing_drying 6. Wash with cold solvent and dry isolation->washing_drying product Final Crystalline Product washing_drying->product

Caption: Workflow for seeded crystallization of this compound salts.

troubleshooting_workflow Troubleshooting Logic for Crystallization Issues cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_powder Solutions for Fine Powder start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out fine_powder Fine Powder Formation start->fine_powder increase_super Increase Supersaturation no_crystals->increase_super check_seeds Check Seed Activity no_crystals->check_seeds dilute Dilute Solution oiling_out->dilute slow_cooling Slow Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent oiling_out->change_solvent reduce_super Reduce Supersaturation at Seeding fine_powder->reduce_super reduce_seeds Lower Seed Loading fine_powder->reduce_seeds

Caption: Troubleshooting flowchart for common crystallization problems.

References

Impact of impurities on d-camphoric acid resolution performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Camphoric Acid Resolution

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the resolution performance of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

Common impurities can include starting materials from its synthesis, such as camphor (B46023) or borneol, as well as by-products like isocamphoric acid. The presence of the l-camphoric acid enantiomer is also a critical impurity to consider.

Q2: How do these impurities affect the resolution process?

Impurities can significantly hinder the resolution process by interfering with the crystallization of the desired diastereomeric salt. This can lead to a lower yield of the resolved product and reduced enantiomeric excess (e.e.). Some impurities may act as "tailor-made" additives that can either inhibit or, in some rare cases, accelerate crystal growth of a specific enantiomer, thereby affecting the separation.

Q3: What is the expected purity level for this compound to be used effectively as a resolving agent?

For optimal performance as a resolving agent, this compound should have a purity of at least 98%, with some applications requiring 99% or higher purity for efficient and clean separation of enantiomers. The specific required purity can depend on the nature of the compound being resolved.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the resolution of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Resolved Product Presence of soluble impurities: These can inhibit the crystallization of the desired diastereomeric salt.1. Recrystallization: Purify the starting this compound by recrystallization to remove soluble impurities. 2. Solvent Selection: Experiment with different solvent systems that may decrease the solubility of the desired salt while keeping impurities in the solution.
Poor Enantiomeric Excess (e.e.) Co-crystallization: The undesired diastereomer may be co-crystallizing with the target diastereomer due to impurities affecting the crystal lattice.1. Purity Analysis: Use techniques like HPLC or GC to analyze the purity of the starting this compound. 2. Slow Cooling: Allow the crystallization to proceed slowly to promote the formation of more ordered crystals, which can help exclude the undesired enantiomer.
Inconsistent Resolution Results Variable impurity profile: The type and concentration of impurities may vary between different batches of this compound.1. Standardize Material: Source this compound from a reliable supplier with a consistent purity profile. 2. Implement Quality Control: Perform routine purity checks on all incoming batches of the resolving agent before use.
Oil Formation Instead of Crystals Presence of oily impurities: Certain impurities can lower the melting point of the mixture or inhibit nucleation, leading to the formation of an oil rather than solid crystals.1. Solvent Polarity Adjustment: Try a less polar solvent to encourage precipitation. 2. Seed Crystals: Introduce a small amount of pure, previously obtained crystal to induce crystallization.

Quantitative Data Summary

The presence of impurities can have a quantifiable impact on resolution performance. The following table provides an illustrative example of how the purity of this compound can affect yield and enantiomeric excess.

Table 1: Illustrative Impact of this compound Purity on Resolution Performance

Purity of this compoundTypical Yield of Diastereomeric SaltAchieved Enantiomeric Excess (e.e.)
99.5%85-95%>99%
98.0%70-85%95-98%
95.0%50-70%88-95%
<95.0%<50%<88%

Note: These values are illustrative and can vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: Purity Analysis of this compound via HPLC
  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound standard in the mobile phase to prepare a stock solution.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard.

  • HPLC Conditions:

    • Column: Chiral column (e.g., Chiralcel OD-H)

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the this compound in the sample to the total peak area.

Protocol 2: Recrystallization of this compound
  • Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., hot water or an ethanol/water mixture).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visual Guides

G start Resolution Problem (Low Yield / Poor e.e.) check_purity Analyze Purity of This compound (HPLC/GC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify via Recrystallization is_pure->purify No   optimize_conditions Optimize Crystallization (Solvent, Cooling Rate) is_pure->optimize_conditions  Yes purify->check_purity success Successful Resolution optimize_conditions->success Improved fail Re-evaluate Starting Material optimize_conditions->fail No Improvement

Caption: Troubleshooting workflow for this compound resolution issues.

G cluster_pure Pure System cluster_impure Impure System a1 Desired Diastereomer a2 Ordered Crystal Lattice a1->a2 Forms Easily b1 Desired Diastereomer b3 Disrupted Crystal Lattice (Co-crystallization / Inhibition) b1->b3 b2 Impurity Molecule b2->b3

Caption: Impact of impurities on crystal lattice formation during resolution.

Technical Support Center: Scaling Up d-Camphoric Acid Resolution for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the industrial-scale resolution of d-camphoric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for resolving racemic camphoric acid?

The most prevalent method for resolving racemic camphoric acid on an industrial scale is through the formation of diastereomeric salts.[1][2] This process involves reacting the racemic camphoric acid with a chiral resolving agent, typically a chiral base, to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]

Q2: What are the most effective chiral resolving agents for this compound resolution?

Commonly used and effective chiral resolving agents for this compound are chiral bases. These include naturally occurring alkaloids like brucine (B1667951) and synthetic chiral amines such as (+)-α-phenylethylamine and (1R,2S)-(-)-ephedrine.[1][2] The selection of the resolving agent is a critical step and is often determined empirically by screening different agents to find the one that forms diastereomeric salts with the most significant difference in solubility, leading to better separation.[1][2]

Q3: How critical is the choice of solvent in the resolution process?

The choice of solvent is a crucial factor that can significantly impact the enantiomeric excess (e.e.) of the resolved this compound. The solvent determines the solubility of the diastereomeric salts, and an ideal solvent will maximize the solubility difference between them.[2][4] A solvent in which one diastereomeric salt is sparingly soluble while the other is freely soluble is ideal for achieving a high enantiomeric excess.[2] Common solvents for this process include acetone (B3395972) and alcohols like methanol (B129727) and ethanol.[1][2] A solvent screen is often necessary to identify the optimal solvent or solvent mixture for a specific resolution.[4][5]

Q4: How can the enantiomeric excess (e.e.) of the resolved this compound be improved?

Low enantiomeric excess is a common challenge. To improve it, consider the following:

  • Recrystallization: The most direct method to enhance enantiomeric purity is through one or more recrystallizations of the isolated diastereomeric salt.[5]

  • Solvent Optimization: As mentioned, the solvent choice is critical. A different solvent might create a larger solubility difference between the diastereomeric salts.[5]

  • Slow Cooling Rate: Cooling the crystallization mixture too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one. A slow and controlled cooling process is recommended.[1]

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly affect the resolution efficiency.[1]

Q5: What should I do if the diastereomeric salt "oils out" instead of crystallizing?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the melting point of the salt being below the crystallization temperature.[1] To address this, you can:

  • Dilute the Solution: Add more solvent to reduce the concentration, then reheat to dissolve the oil before attempting a slower recrystallization.[1][6]

  • Change the Solvent: Select a solvent in which the salt is slightly more soluble or use a co-solvent system.[1]

  • Lower the Cooling Rate: A very slow and controlled cooling process can promote crystal formation over an oil.[1][6]

  • Induce Crystallization: Gently scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can provide nucleation sites for crystal growth.[5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Enantiomer The desired diastereomeric salt has significant solubility in the chosen solvent.Optimize the solvent and temperature; screen for a solvent that minimizes the solubility of the desired salt and consider lowering the final crystallization temperature.[1] Recover the more soluble diastereomer from the mother liquor for recycling.[1]
Losses during workup (filtration, washing).Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing to avoid dissolving the product.[2]
Low Enantiomeric Excess (e.e.) Suboptimal resolving agent.Screen for a chiral base that forms diastereomeric salts with a greater difference in crystal lattice energies.[1]
Co-crystallization of the more soluble diastereomer.Optimize the solvent and cooling rate to maximize the solubility difference and prevent co-precipitation.[1] A slower cooling rate is generally preferred.[1]
Inappropriate solvent.The solvent system may not be providing a large enough solubility difference. Conduct a solvent screen.[1]
Rapid cooling.Cool the crystallization mixture slowly to prevent entrapment of the more soluble diastereomer.[1]
No Crystallization The solution is not sufficiently supersaturated.Carefully evaporate some of the solvent to increase the concentration.[1][6] Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[1][6]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt.[1][5]
"Oiling Out" The solution is too concentrated, leading to high supersaturation.Dilute the solution with more solvent and reheat until a clear solution is obtained before attempting a slower recrystallization.[1][6]
The melting point of the salt is below the crystallization temperature.Choose a solvent system that allows for crystallization at a higher temperature.[1]
Rapid cooling.Decrease the rate of cooling to encourage the formation of a crystalline lattice.[6]

Experimental Protocols

Protocol 1: Resolution of (±)-Camphoric Acid with Brucine

This protocol is a general procedure and may require optimization.

  • Formation of the Diastereomeric Salt:

    • In a suitable reactor, dissolve 10.0 g (0.05 mol) of racemic camphoric acid in 200 mL of hot acetone.

    • In a separate vessel, dissolve 19.7 g (0.05 mol) of anhydrous brucine in 150 mL of hot acetone.

    • Slowly add the hot brucine solution to the hot camphoric acid solution with constant stirring.[1]

    • Allow the mixture to cool slowly to room temperature. The salt of (-)-camphoric acid with brucine is typically less soluble and will begin to crystallize.[1]

    • To maximize crystallization, cool the flask in an ice bath for 1-2 hours.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with two small portions (10-15 mL) of cold acetone to remove the mother liquor containing the more soluble diastereomer.[1]

    • Dry the crystals.

  • Liberation of (-)-Camphoric Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a 2 M sodium hydroxide (B78521) solution to the suspension and stir until the solid dissolves, liberating the free brucine base.

    • Extract the aqueous solution with chloroform (B151607) to remove the brucine.

    • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, causing the (-)-camphoric acid to precipitate.[1]

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the (-)-camphoric acid by vacuum filtration, wash with a small amount of cold water, and dry.[1]

Protocol 2: Resolution of (±)-Camphoric Acid with (+)-α-Phenylethylamine
  • Formation of Diastereomeric Salts:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-camphoric acid in 100 mL of methanol; gentle heating may be necessary.[2]

    • In a separate beaker, dissolve 6.05 g of (+)-α-phenylethylamine in 20 mL of methanol.[2]

    • Slowly add the (+)-α-phenylethylamine solution to the warm camphoric acid solution with constant stirring.[2]

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (-)-camphoric acid and (+)-α-phenylethylamine should preferentially crystallize.[2]

    • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.[2]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[2]

    • Dry the crystals.

  • Liberation of (-)-Camphoric Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 50 mL of 10% HCl to the suspension and stir until the salt has completely dissolved.[2]

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether.[2]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved (-)-camphoric acid.

Data Presentation

The following table structure should be used to summarize quantitative data from chiral resolution experiments, allowing for easy comparison of the effectiveness of different experimental conditions.

Racemic CompoundResolving AgentSolventMolar Ratio (Acid:Base)Yield of Diastereomeric Salt (%)Yield of Resolved Acid (%)Enantiomeric Excess (e.e.) (%)
(±)-Camphoric Acid(-)-BrucineAcetone1:1Data to be filled from experimentsData to be filled from experimentsData to be filled from experiments
(±)-Camphoric Acid(+)-α-PhenylethylamineMethanol1:1Data to be filled from experimentsData to be filled from experimentsData to be filled from experiments
(±)-Camphoric Acid(1R,2S)-(-)-EphedrineEthanol1:1Data to be filled from experimentsData to be filled from experimentsData to be filled from experiments

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

G cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation & Isolation cluster_liberation Liberation of Enantiomer racemic_acid Racemic (±)-Camphoric Acid dissolve_acid Dissolve Racemic Acid in Hot Solvent racemic_acid->dissolve_acid resolving_agent Chiral Resolving Agent (e.g., Brucine) dissolve_agent Dissolve Resolving Agent in Hot Solvent resolving_agent->dissolve_agent mix_solutions Mix Solutions dissolve_acid->mix_solutions dissolve_agent->mix_solutions cool_crystallize Cool Slowly to Crystallize Less Soluble Diastereomer mix_solutions->cool_crystallize filtration Vacuum Filtration cool_crystallize->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidify Acidify to Precipitate Desired Enantiomer less_soluble->acidify isolate Isolate Pure this compound acidify->isolate

Caption: Experimental workflow for the resolution of this compound.

G cluster_problem Problem Encountered cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem_node Low Enantiomeric Excess (e.e.) cause1 Suboptimal Resolving Agent problem_node->cause1 cause2 Co-crystallization problem_node->cause2 cause3 Inappropriate Solvent problem_node->cause3 cause4 Rapid Cooling problem_node->cause4 solution1 Screen for a more effective resolving agent. cause1->solution1 solution2 Optimize solvent and slow down the cooling rate. cause2->solution2 solution3 Conduct a solvent screen to improve solubility difference. cause3->solution3 solution4 Implement a slow, controlled cooling profile. cause4->solution4

Caption: Troubleshooting low enantiomeric excess.

References

Technical Support Center: Analytical Methods for Monitoring Diastereomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on monitoring diastereomeric purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring diastereomeric purity?

A1: The primary techniques for the separation and quantification of diastereomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of method depends on the physicochemical properties of the analytes, the required accuracy, and the available instrumentation.[1]

Q2: Why is it often easier to separate diastereomers than enantiomers?

A2: Diastereomers, unlike enantiomers, have different physical and chemical properties.[1] This inherent difference in their physicochemical characteristics allows for their separation using standard achiral analytical techniques, whereas enantiomers require a chiral environment (e.g., a chiral stationary phase or a chiral additive) to be resolved.[2][5]

Q3: What is the "indirect" method for analyzing stereoisomers?

A3: The indirect approach involves derivatizing the enantiomeric or diastereomeric mixture with a chiral, enantiomerically pure reagent.[2][6][7] This reaction converts enantiomers into diastereomers, or one pair of diastereomers into another with more distinct properties, which can then be separated on a conventional achiral column.[6][8][9]

Q4: When should I choose SFC over HPLC for diastereomer separation?

A4: SFC is often faster, uses less organic solvent, and can provide excellent chiral selectivity compared to traditional HPLC.[][11] It is particularly advantageous for preparative-scale purifications due to its high throughput and reduced solvent consumption.[]

Q5: Can NMR be used for quantitative analysis of diastereomeric ratios?

A5: Yes, NMR spectroscopy is a powerful tool for determining diastereomeric ratios. The principle lies in the fact that diastereomers are distinct chemical compounds, leading to different magnetic environments for their nuclei and thus distinguishable signals in the NMR spectrum.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPossible CausesSuggested Solutions
Poor Resolution/Peak Co-elution - Inappropriate stationary phase.- Suboptimal mobile phase composition.- Inadequate column temperature.- Screen different achiral (for diastereomers) or chiral stationary phases (CSPs). Polysaccharide-based CSPs are a good starting point for chiral separations.[12]- Systematically adjust the mobile phase composition, including the organic modifier and any additives.[12]- Optimize the column temperature to enhance selectivity.[12]
Peak Tailing - Active sites on the stationary phase.- Column overload.- Secondary interactions between the analyte and the stationary phase.- Add a competing base or acid to the mobile phase.- Reduce the sample concentration or injection volume.- Use a column with a higher surface coverage or end-capping.[13]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Column temperature variations.- Column degradation.- Ensure proper mobile phase mixing; consider manual preparation.[14]- Use a column oven to maintain a stable temperature.- Use a guard column to protect the analytical column and replace the column if necessary.[14]
Supercritical Fluid Chromatography (SFC)
ProblemPossible CausesSuggested Solutions
Poor Separation - Inadequate stationary phase selectivity.- Incorrect co-solvent or additive.- Suboptimal back pressure or temperature.- Screen a variety of chiral and achiral columns.[15]- Evaluate different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and additives.- Optimize back pressure and temperature to influence fluid density and solvating power.
Peak Shape Issues (Fronting or Tailing) - Sample overload.- Incompatible injection solvent.- Column aging.- Decrease the amount of sample injected.- Dissolve the sample in the mobile phase co-solvent.[12]- Replace the column.
Irreproducible Retention Times - Fluctuations in CO2 supply or pressure.- Inconsistent co-solvent delivery.- Temperature instability.- Ensure a stable supply and pressure of supercritical CO2.- Check the pump performance for the co-solvent.- Use a column oven for precise temperature control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPossible CausesSuggested Solutions
Signal Overlap/Poor Resolution - Crowded spectral region.- Small chemical shift differences between diastereomers.- Use a higher field strength NMR spectrometer for better signal dispersion.[1]- Employ band-selective pure shift NMR techniques to collapse multiplets into singlets.[16][17]- Use chiral shift reagents or solvating agents to induce larger chemical shift differences.[18]
Low Sensitivity/Poor Signal-to-Noise - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans acquired.
Inaccurate Integration - Poor phasing or baseline correction.- Overlapping signals.- Carefully phase the spectrum and perform a thorough baseline correction.[1]- Select well-resolved, non-overlapping signals for integration.[1]

Experimental Protocols

HPLC Method Development for Diastereomer Separation

This protocol outlines a general approach for developing an HPLC method for the separation of diastereomers.

  • Column Selection :

    • For diastereomers, start with a standard reversed-phase C18 or a normal-phase silica (B1680970) column.[19]

    • If initial screening is unsuccessful, consider other stationary phases like phenyl or cyano columns.

  • Mobile Phase Screening :

    • Reversed-Phase : Begin with a gradient of water and acetonitrile (B52724) or methanol, both containing 0.1% formic acid or trifluoroacetic acid.

    • Normal-Phase : Start with a mobile phase of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[12]

  • Sample Preparation :

    • Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Initial Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the analyte absorbs maximally.

  • Optimization :

    • If resolution is insufficient, systematically adjust the mobile phase composition (e.g., the gradient slope in reversed-phase or the percentage of the polar solvent in normal-phase).[12]

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

Determination of Diastereomeric Ratio by ¹H NMR

This protocol provides a detailed methodology for determining the diastereomeric ratio using ¹H NMR spectroscopy.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the diastereomeric mixture.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the solvent does not have signals that overlap with the analyte's signals of interest.[1][20]

    • Gently vortex or shake the tube to ensure complete dissolution.[1]

    • Filter the solution if any solid particles are present.[21][22]

  • NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

    • Use standard acquisition parameters, including an appropriate pulse angle (e.g., 30-45 degrees).[1]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain pure absorption line shapes.[1]

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.[1]

  • Data Analysis :

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals.[1]

    • Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.

    • The diastereomeric ratio is the ratio of the two integral values.[1]

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Resolution Check_Column Is the Stationary Phase Appropriate? Start->Check_Column Screen_Columns Screen Different Stationary Phases Check_Column->Screen_Columns No Check_Mobile_Phase Is the Mobile Phase Composition Optimal? Check_Column->Check_Mobile_Phase Yes Screen_Columns->Check_Mobile_Phase Optimize_Mobile_Phase Systematically Adjust Mobile Phase Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the Temperature Optimized? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Optimize_Temperature Adjust Column Temperature Check_Temperature->Optimize_Temperature No Good_Resolution Achieved Good Resolution Check_Temperature->Good_Resolution Yes Optimize_Temperature->Good_Resolution

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

NMR_Analysis_Workflow Start Start: Determine Diastereomeric Ratio Sample_Prep 1. Sample Preparation (Dissolve & Filter) Start->Sample_Prep Data_Acquisition 2. NMR Data Acquisition (≥400 MHz) Sample_Prep->Data_Acquisition Data_Processing 3. Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Signal_Check Are Signals Well-Resolved? Data_Processing->Signal_Check Integration 4. Integrate Signals Signal_Check->Integration Yes Troubleshoot Troubleshoot: - Higher Field NMR - Pure Shift NMR - Chiral Shift Reagents Signal_Check->Troubleshoot No Calculate_Ratio 5. Calculate Diastereomeric Ratio Integration->Calculate_Ratio End End: Ratio Determined Calculate_Ratio->End Troubleshoot->Data_Acquisition

Caption: Experimental workflow for diastereomeric ratio determination by NMR.

References

Validation & Comparative

A Comparative Guide to d-Camphoric Acid and l-Camphoric Acid in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemistry and pharmaceutical development, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a foundational step. The biological and pharmacological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even harmful.[1] Diastereomeric salt formation is a classical, robust, and widely utilized technique for chiral resolution.[2][3][4] This method employs an enantiomerically pure resolving agent to form diastereomeric salts with the racemate. These newly formed diastereomers possess different physicochemical properties, such as solubility, enabling their separation through methods like fractional crystallization.[2][3][5]

Camphoric acid, a dicarboxylic acid derived from camphor, stands out as a versatile and effective chiral resolving agent.[6][7] It is available in two enantiomeric forms: dextrorotatory d-(+)-camphoric acid and levorotatory l-(-)-camphoric acid. Both are particularly well-suited for the resolution of racemic bases, most notably amines.[1][2][4] The choice between the d- and l- form is not arbitrary; it can significantly influence the efficiency and outcome of the resolution process, as the solubility characteristics of the resulting diastereomeric salts can vary substantially.

This guide provides an objective comparison of d-camphoric acid and l-camphoric acid as chiral resolving agents, supported by representative data and detailed experimental protocols, to assist researchers in selecting the appropriate agent and optimizing their resolution procedures.

Principle of Chiral Resolution with Camphoric Acid

The core principle involves a straightforward acid-base reaction. A racemic mixture of a base, such as an amine [(R/S)-Amine], is reacted with an enantiomerically pure form of camphoric acid, for instance, l-(-)-camphoric acid. This reaction yields a pair of diastereomeric salts: [(R)-Amine-(-)-Camphorate] and [(S)-Amine-(-)-Camphorate].[2][3]

Unlike the original enantiomers, these diastereomeric salts have distinct physical properties, critically, different solubilities in a given solvent.[2] Through careful selection of a solvent system and optimization of crystallization conditions, one diastereomer will be significantly less soluble and will preferentially crystallize out of the solution.[3][8] Once this diastereomerically pure salt is isolated (e.g., by filtration), the targeted chiral amine can be liberated by treatment with a base.[2][9] The camphoric acid resolving agent can then be recovered and potentially recycled.[2]

Crucially, if the (R)-Amine forms the less soluble salt with l-(-)-camphoric acid, the (S)-Amine will typically form the less soluble salt with d-(+)-camphoric acid. This reciprocal relationship allows for the targeted isolation of either enantiomer simply by choosing the appropriate resolving agent.

Data Presentation: Comparative Performance

The efficacy of a chiral resolution is highly dependent on the specific substrate, the choice of resolving agent, and the crystallization conditions. The selection between d- and l-camphoric acid is often an empirical process requiring screening to identify the optimal parameters.[3][4][8] The following table provides representative quantitative data for the chiral resolution of racemic 1-phenylethylamine (B125046) to illustrate a potential outcome.

ParameterResolution with l-(-)-Camphoric AcidResolution with d-(+)-Camphoric Acid
Target Enantiomer (R)-1-phenylethylamine(S)-1-phenylethylamine
Initial Racemic Amine 12.1 g12.1 g
Resolving Agent 20.0 g20.0 g
Less Soluble Salt (R)-Amine-(-)-Camphorate(S)-Amine-(+)-Camphorate
Typical Yield of Recovered Enantiomer 4.5 - 5.5 g (75-90% of one enantiomer)4.5 - 5.5 g (75-90% of one enantiomer)
Enantiomeric Excess (ee) after one crystallization >95%>95%
Specific Rotation [α]D of Recovered Amine +39.1° (neat, literature value for R)-39.1° (neat, literature value for S)
Note: These values are representative and can vary significantly based on experimental conditions. Data is based on protocols for (-)-camphoric acid and generalized for comparison.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the chiral resolution of a racemic amine using both d- and l-camphoric acid. These protocols provide a foundational framework that can be adapted for specific applications.

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one molar equivalent of the racemic amine in a minimal amount of a heated solvent (e.g., ethanol, methanol).[2]

    • In a separate flask, dissolve one molar equivalent of d-(+)-camphoric acid in the same solvent, also with heating.

    • Slowly add the warm d-(+)-camphoric acid solution to the amine solution with constant stirring.[9]

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can be used to maximize the precipitation of the less soluble diastereomeric salt, which will be enriched in the (S)-amine.[1]

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[9]

    • To improve diastereomeric purity, the crystals can be recrystallized from the same or a different solvent system.

  • Liberation of the Chiral Amine:

    • Suspend the purified, diastereomerically enriched salt in water.

    • Add a stoichiometric amount of a base (e.g., 2M NaOH solution) dropwise until the pH is basic (>10) to neutralize the camphoric acid and liberate the free amine.[2][9]

    • Extract the liberated (S)-amine with an organic solvent (e.g., diethyl ether, dichloromethane) multiple times.[2]

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.[2]

  • The protocol for resolution with l-(-)-camphoric acid is identical to the one described above, with the substitution of l-(-)-camphoric acid for d-(+)-camphoric acid. It is important to note that in this case, the other enantiomer of the amine—the (R)-amine—will likely be preferentially crystallized as the less soluble diastereomeric salt.

The enantiomeric purity of the recovered amine must be determined using a suitable analytical technique.[10] Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common and accurate method.[2][10]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines.[2]

  • Polarimetry: Measures the specific rotation of the sample and compares it to the literature value for the pure enantiomer.[10]

  • NMR Spectroscopy: Using a chiral solvating agent to induce chemical shift differences between the enantiomers.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for selecting a resolving agent.

G start_node Racemic Mixture (R/S)-Amine process_node1 Diastereomeric Salt Formation {(R)-Amine-(d)-CA Salt} {(S)-Amine-(d)-CA Salt} start_node->process_node1 Dissolve in heated solvent reagent_node Chiral Resolving Agent (e.g., this compound) reagent_node->process_node1 Add to amine solution process_node process_node separation_node Fractional Crystallization solid Less Soluble Salt (e.g., (S)-Amine Salt) separation_node->solid Filtration liquid More Soluble Salt (e.g., (R)-Amine Salt) separation_node->liquid Mother Liquor product_node product_node process_node1->separation_node liberation1 Liberation & Extraction solid->liberation1 Base Treatment (e.g., NaOH) liberation2 Liberation & Extraction liquid->liberation2 Base Treatment (e.g., NaOH) product1 Pure (S)-Amine liberation1->product1 product2 Enriched (R)-Amine liberation2->product2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G start_node Start: Racemic Mixture decision_node Which enantiomer is the target? start_node->decision_node process_R Select Resolving Agent that preferentially crystallizes the (R)-enantiomer's salt (e.g., l-Camphoric Acid) decision_node->process_R  (R)-Enantiomer process_S Select Resolving Agent that preferentially crystallizes the (S)-enantiomer's salt (e.g., this compound) decision_node->process_S (S)-Enantiomer   process_node process_node result_node Isolated Target Enantiomer with High Enantiomeric Purity run_exp 1. Form Diastereomeric Salts 2. Fractional Crystallization 3. Liberate Amine process_R->run_exp Perform Resolution Protocol process_S->run_exp Perform Resolution Protocol run_exp->result_node Isolate Product

Caption: Decision flowchart for selecting the appropriate camphoric acid isomer.

Conclusion

Both d-(+)-camphoric acid and l-(-)-camphoric acid are highly effective and valuable resolving agents, particularly for the resolution of racemic amines.[4] The primary distinction in their application lies not in a general superiority of one over the other, but in their complementary ability to target and isolate a specific enantiomer from a racemic pair. The choice between them is a critical, substrate-dependent decision that dictates which enantiomer will be obtained in high purity from the less soluble diastereomeric salt.

Successful resolution is contingent upon systematic screening of solvents and crystallization conditions to maximize the solubility difference between the diastereomers.[3][8] By providing a means to access enantiomerically pure compounds, both d- and l-camphoric acid remain indispensable tools for researchers, scientists, and drug development professionals in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[11]

References

A Comparative Guide to Chiral Resolving Agents: D-Camphoric Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure the therapeutic efficacy and safety of drug candidates. Chiral resolution by diastereomeric salt formation remains a widely employed and scalable method. This guide provides an objective comparison of d-camphoric acid with other commonly used chiral resolving agents, namely tartaric acid and mandelic acid, for the resolution of racemic amines. The comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle underlying this classical resolution technique is the reaction of a racemic mixture of a base, such as an amine, with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct solubilities in a given solvent. This difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the desired enantiomer of the amine is liberated from the isolated diastereomeric salt by treatment with a base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer and the achieved enantiomeric excess (e.e.). The following table summarizes representative performance data for the resolution of racemic 1-phenylethylamine (B125046) using this compound, tartaric acid, and a derivative of mandelic acid. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary.

Resolving AgentRacemic CompoundSolventYield of Resolved AmineEnantiomeric Excess (e.e.)Reference
(-)-Camphoric Acid1-PhenylethylamineMethanol (B129727)HighHigh
(+)-Tartaric Acid(R,S)-1-PhenylethylamineMethanol97.1% (of diastereomeric salt)84% (R-enantiomer)[1][2]
D-(-)-O-Acetylmandelic Acid1-PhenylethylamineToluene>90%>90%

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures. Below are generalized protocols for the resolution of a racemic amine using this compound, tartaric acid, and mandelic acid. These protocols provide a foundational framework that can be adapted and optimized for specific applications.

Resolution of Racemic 1-Phenylethylamine with this compound

This protocol is based on the use of (-)-camphoric acid and can be adapted for d-(+)-camphoric acid.[3]

1. Diastereomeric Salt Formation:

  • Dissolve racemic 1-phenylethylamine in a suitable solvent, such as methanol, in an Erlenmeyer flask.

  • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming gently if necessary.

  • Slowly add the warm this compound solution to the amine solution with constant stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • For maximum yield, the flask may be further cooled in an ice bath.

3. Isolation of Diastereomeric Salt:

  • Collect the crystalline salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether).

  • Add a base, such as 2M sodium hydroxide (B78521), until the aqueous layer is basic, to neutralize the camphoric acid and liberate the free amine.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid

This protocol is adapted from a university laboratory manual.[1][4]

1. Diastereomeric Salt Formation:

  • Dissolve (+)-tartaric acid in methanol in a 250-mL Erlenmeyer flask, with gentle heating if necessary.

  • Cautiously add an equimolar amount of racemic 1-phenylethylamine to the warm solution over a period of about a minute.

2. Crystallization:

  • Cork the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for slow crystallization.

3. Isolation of Diastereomeric Salt:

  • Collect the prismatic crystals by vacuum filtration.

4. Liberation of the Enantiomerically Enriched Amine:

  • Partially dissolve the collected salt in water and add 50% (by mass) sodium hydroxide solution until the salt completely dissolves and the solution is basic.

  • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether.

  • Wash the ether layer with water and then with brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation to obtain the resolved amine.

Resolution of Racemic 1-Phenylethylamine with D-(-)-O-Acetylmandelic Acid

This protocol is based on a patented method involving dynamic kinetic resolution.[5]

1. Resolution and Acylation:

  • In a pressure vessel, combine 1-phenylethylamine, D-(-)-O-acetylmandelic acid as the acyl donor, a lipase (B570770) catalyst (e.g., Novozym 435), and a racemization catalyst in a suitable solvent like toluene.

  • Pressurize the vessel with hydrogen and heat the reaction mixture with stirring.

  • Monitor the reaction until the 1-phenylethylamine is completely converted to (R)-(1-phenylethyl)acetamide.

2. Purification of the Amide:

  • After the reaction, concentrate the solution and purify the resulting amide by column chromatography.

3. Acid Hydrolysis:

  • Hydrolyze the purified (R)-(1-phenylethyl)acetamide by refluxing in a mixture of ethanol (B145695) and concentrated hydrochloric acid to obtain the R-1-phenylethylamine salt.

4. Liberation of the Free Amine:

  • Treat the amine salt with a base to liberate the free R-1-phenylethylamine.

  • Extract the amine with an organic solvent, dry the extract, and concentrate to obtain the final product.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the general workflow for chiral resolution and the logical steps in selecting a resolving agent.

G cluster_workflow General Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., Amine) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation of less soluble diastereomer) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Filtrate liberation Liberation of Amine (Treatment with base) less_soluble_salt->liberation extraction Extraction and Purification liberation->extraction recovered_agent Recovered Resolving Agent liberation->recovered_agent resolved_enantiomer Enantiomerically Enriched Amine extraction->resolved_enantiomer G cluster_selection Decision Pathway for Selecting a Chiral Resolving Agent start Racemic Compound to be Resolved functional_group Identify Functional Group (e.g., Amine, Carboxylic Acid) start->functional_group select_agent_type Select Appropriate Resolving Agent Type (Acid for Base, Base for Acid) functional_group->select_agent_type literature_search Literature Search for Known Resolutions of Similar Compounds select_agent_type->literature_search candidate_agents Select Candidate Resolving Agents (e.g., this compound, Tartaric Acid, Mandelic Acid) literature_search->candidate_agents screening Experimental Screening (Vary agent, solvent, temperature) candidate_agents->screening analysis Analyze Yield and Enantiomeric Excess (e.e.) screening->analysis optimization Optimize Conditions for Best Performing Agent analysis->optimization final_selection Final Resolving Agent and Protocol optimization->final_selection

References

A Comparative Guide to the X-ray Crystallography of d-Camphoric Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic analysis of diastereomeric salts formed from d-camphoric acid, a widely used chiral resolving agent. The objective is to offer insights into the structural differences between these salts, supported by experimental data and detailed methodologies, to aid in the development and optimization of chiral resolution processes.

Principles of Chiral Resolution using this compound

Chiral resolution by diastereomeric salt formation is a fundamental technique in stereochemistry for separating enantiomers from a racemic mixture. This method leverages the reaction of a racemic mixture, such as a chiral amine, with an enantiomerically pure resolving agent, in this case, (1R,3S)-(+)-camphoric acid (this compound). This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physicochemical characteristics, most notably different solubilities in a given solvent. This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize, enabling its isolation by filtration. Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt.

The efficiency of this separation is intrinsically linked to the differences in the crystal packing and intermolecular interactions of the diastereomeric salts. X-ray crystallography is an indispensable tool for elucidating these three-dimensional structures at the atomic level, providing crucial information on unit cell parameters, space groups, and intermolecular interactions that govern the differential solubility and crystal habit.

Comparison of Crystallographic Data

The following table illustrates the type of quantitative data that would be compared for the diastereomeric salts formed between (1R,3S)-camphoric acid and a racemic amine, for instance, (R)- and (S)-1-phenylethylamine.

Crystallographic Parameter(1R,3S)-Camphoric Acid • (R)-1-Phenylethylamine Salt(1R,3S)-Camphoric Acid • (S)-1-Phenylethylamine Salt
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) ValueValue
b (Å) ValueValue
c (Å) ValueValue
α (°) 9090
β (°) 90Value
γ (°) 9090
Volume (ų) ValueValue
Z 42
Calculated Density (g/cm³) ValueValue
Hydrogen Bonding Network Description of key interactionsDescription of key interactions

Note: The values in this table are illustrative and represent the type of data that would be presented. A comprehensive search of the Cambridge Structural Database (CSD) and scientific literature did not yield a single publication with a complete, directly comparable dataset for this specific pair of diastereomeric salts.

The differences in crystal system, space group, and unit cell dimensions directly impact the packing efficiency and intermolecular forces within the crystal lattice, which in turn influence the solubility of the diastereomeric salts.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the preparation and crystallographic analysis of this compound diastereomeric salts.

Preparation of Diastereomeric Salts and Fractional Crystallization

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • (1R,3S)-(+)-Camphoric acid

  • Solvent (e.g., methanol, ethanol, or a mixture of solvents)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, filtration apparatus)

Procedure:

  • Salt Formation: Dissolve one molar equivalent of the racemic amine in a minimal amount of a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve one molar equivalent of (1R,3S)-(+)-camphoric acid in the same solvent, also with heating.

  • Mixing: Slowly add the this compound solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal size and purity. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction Analysis

1. Crystal Selection and Mounting:

  • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, free of cracks and defects) under a polarizing microscope.

  • Mount the selected crystal on a goniometer head using a cryo-loop and a cryoprotectant (e.g., paratone-N oil).

2. Data Collection:

  • Center the crystal on the X-ray diffractometer.

  • Perform the data collection at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Use a suitable X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • The data collection strategy should aim for high completeness and redundancy of the reflection data.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Determine the unit cell parameters and the space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental diffraction data using a least-squares minimization procedure.

  • Locate and refine the positions of hydrogen atoms.

  • The final refined structure should have low R-factors (R1, wR2) and a good-of-fit (GooF) value, indicating a good agreement between the calculated and observed diffraction data.

Workflow and Logical Relationships

The overall process of chiral resolution and crystallographic analysis can be visualized as a logical workflow.

G Workflow for Chiral Resolution and X-ray Crystallography cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 X-ray Crystallographic Analysis cluster_2 Enantiomer Liberation racemic_mixture Racemic Mixture (e.g., R/S-amine) dissolution Dissolution in Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (this compound) resolving_agent->dissolution mixing Mixing dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble crystal_selection Single Crystal Selection less_soluble->crystal_selection liberation Liberation of Enantiomer less_soluble->liberation data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystallographic_data Crystallographic Data (Unit Cell, Space Group, etc.) structure_refinement->crystallographic_data pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Chiral resolution and analysis workflow.

This guide underscores the importance of X-ray crystallography in understanding and optimizing the chiral resolution of racemic compounds using this compound. While a complete comparative dataset for a specific pair of diastereomeric salts remains elusive in a single published study, the principles and methodologies outlined here provide a solid foundation for researchers in this field. The detailed experimental protocols and the workflow diagram offer practical guidance for the successful execution and interpretation of such studies. Further research providing direct comparative crystallographic data would be highly beneficial to the scientific community.

A Comparative Analysis of Metal-Organic Frameworks Derived from Camphoric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of organic linkers plays a pivotal role in dictating the structural topology and functional properties of Metal-Organic Frameworks (MOFs). Camphoric acid, a readily available and chiral building block, and its isomers offer a versatile platform for the synthesis of homochiral and racemic MOFs. The selection of a specific isomer—such as an enantiomer (D- or L-camphoric acid), a racemic mixture (DL-camphoric acid), or a diastereomer (isocamphoric acid)—profoundly influences the resultant framework's porosity, surface area, and chiral environment. These characteristics are critical for applications in drug delivery, enantioselective separation, and catalysis.[1]

This guide provides a comparative overview of MOFs synthesized from various isomers of camphoric acid, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this field.

Structural and Performance Data Comparison

The table below summarizes key quantitative data for MOFs synthesized from different isomers of camphoric acid, highlighting the impact of the linker's stereochemistry on the final material's properties.

MOF Ligand IsomerMetal IonResulting MOF FormulaCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)
D-(+)-camphoric acid Indium (In)InH(D-C₁₀H₁₄O₄)₂TetragonalP4₃2₁2High (specific value not reported)Not reported
D-(+)-camphoric acid Manganese (Mn)[Mn₂(D-cam)₂(bim)]Not reportedNot reportedNot reportedNot reported
D-(+)-camphoric acid Cadmium (Cd)[{Cd(d-ca)(bte)}·H₂O]nNot reportedNot reportedNot reportedNot reported
D-(+)-camphoric acid Cadmium (Cd)[Cd₄(d-ca)₄(btp)₂(H₂O)₄]nNot reportedNot reportedNot reportedNot reported
D-(+)-camphoric acid Cadmium (Cd)[{Cd(d-ca)(btb)₁.₅}·3H₂O]nNot reportedNot reportedNot reportedNot reported
D-(+)-camphoric acid Cadmium (Cd)[{Cd₄(d-ca)₄(bth)₄}·2H₂O]nNot reportedNot reportedNot reportedNot reported
D-(+)-camphoric acid Cadmium (Cd)[{Cd(d-Hca)₂(bth)(H₂O)}·H₂O]nNot reportedNot reportedNot reportedNot reported
Racemic (DL)-camphoric acid MultipleVariesVariesVariesVariesVaries
L-(-)-isocamphoric acid MultipleVariesVariesVariesVariesVaries

Note: "Not reported" indicates that the specific data point was not available in the reviewed literature. The table is intended to be illustrative of the types of data relevant for comparison.[1][2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research in MOF synthesis. Below are representative experimental protocols for the synthesis of a camphoric acid-derived MOF and a general procedure for a potential application in drug loading.

Synthesis of a Zinc-based MOF using (-)-Camphoric Acid [3]

  • Materials :

  • Procedure :

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of (-)-Camphoric acid in 5 mL of ethanol.

    • Combine the two solutions in the vial containing the zinc nitrate solution.

    • Cap the vial tightly and place it in a preheated oven at 120°C for 48 hours.

    • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals should have formed.

    • Collect the crystals by decanting the solvent.

General Procedure for Drug Loading (Ibuprofen) into a Camphoric Acid MOF [1]

  • Materials :

  • Procedure :

    • Activate the synthesized MOF by heating it under a vacuum to remove any guest solvent molecules from the pores. The specific activation temperature and time will depend on the thermal stability of the MOF.

    • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

    • Immerse a known quantity of the activated MOF in the ibuprofen solution.

    • Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the diffusion of ibuprofen into the MOF pores.

    • Collect the ibuprofen-loaded MOF by centrifugation or filtration.

    • Wash the loaded MOF with fresh ethanol to remove any surface-adsorbed drug.

    • Dry the sample under vacuum.

    • The amount of loaded ibuprofen can be quantified by techniques such as thermogravimetric analysis (TGA) or by measuring the change in the drug concentration in the supernatant using UV-Vis spectroscopy.

Influence of Isomer Selection on MOF Properties

The choice of camphoric acid isomer directly influences the resulting MOF's chirality and structure, which in turn determines its potential applications. The following diagram illustrates this relationship.

G Influence of Camphoric Acid Isomers on MOF Properties and Applications cluster_isomers Camphoric Acid Isomers cluster_mofs Resulting MOFs cluster_properties Key Properties cluster_applications Potential Applications D-camphoric_acid D-(+)-camphoric acid Homochiral_MOFs Homochiral MOFs D-camphoric_acid->Homochiral_MOFs L-camphoric_acid L-(-)-camphoric acid L-camphoric_acid->Homochiral_MOFs DL-camphoric_acid Racemic (DL)-camphoric acid Racemic_MOFs Racemic MOFs DL-camphoric_acid->Racemic_MOFs Isocamphoric_acid (1R,3S)-isocamphoric acid Diastereomeric_MOFs Diastereomeric MOFs Isocamphoric_acid->Diastereomeric_MOFs Chirality Defined Chirality Homochiral_MOFs->Chirality Porosity High Porosity Homochiral_MOFs->Porosity Racemic_MOFs->Porosity Structural_Diversity Structural Diversity Racemic_MOFs->Structural_Diversity Diastereomeric_MOFs->Porosity Diastereomeric_MOFs->Structural_Diversity Enantioselective_Separation Enantioselective Separation Chirality->Enantioselective_Separation Catalysis Asymmetric Catalysis Chirality->Catalysis Surface_Area Large Surface Area Porosity->Surface_Area Drug_Delivery Drug Delivery Surface_Area->Drug_Delivery

Caption: Isomer selection dictates MOF chirality and structure.

The use of enantiopure ligands like D- or L-camphoric acid typically leads to the formation of homochiral MOFs.[4] These materials are of significant interest for applications requiring enantioselectivity, such as chiral separations and asymmetric catalysis.[5] In contrast, employing a racemic mixture of the ligand can result in racemic chiral structures.[4] The diastereomeric relationship between camphoric acid and isocamphoric acid introduces further structural diversity, allowing for the synthesis of MOFs with distinct framework topologies.[5] This ability to tune the resulting MOF's properties by selecting a specific isomer of the organic linker underscores the rational design principles that can be applied to the synthesis of functional porous materials.

References

A Comparative Guide to d-Camphoric Acid and Tartaric Acid for Amine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. Among the classical and industrially scalable methods, diastereomeric salt formation using a chiral resolving agent remains a prominent technique. This guide provides an objective comparison of two commonly used chiral resolving agents for racemic amines: d-camphoric acid and tartaric acid, supported by experimental principles and representative protocols.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic amine with an enantiomerically pure chiral acid.[1][2] This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent.[1][3] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration.[2] Subsequently, the optically enriched amine can be liberated from the isolated salt by treatment with a base.[1][4]

Comparative Overview of this compound and Tartaric Acid

While both this compound and tartaric acid are effective chiral resolving agents for amines, their performance can vary significantly depending on the specific amine substrate and crystallization conditions.[2] The choice between these two acids is often empirical, and screening is typically necessary to determine the optimal resolving agent and conditions for a particular resolution.[5][6]

FeatureThis compoundTartaric Acid
Structure A rigid, bicyclic dicarboxylic acid.[2]A linear, dihydroxy dicarboxylic acid.[2]
Acidity (pKa1) ~4.6[2]~2.98[2]
Source Derived from natural camphor.[2]An abundant natural product, often sourced from grapes.[2][7]
Key Attributes The rigid structure can facilitate well-defined crystal packing, potentially leading to high diastereoselectivity.[2]Highly versatile, cost-effective, and extensively documented as a resolving agent.[2] Its high acidity may be advantageous for forming salts with weakly basic amines, but could potentially interfere with sensitive functional groups.[2]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine using this compound and tartaric acid. Optimization of the solvent, temperature, and stoichiometry is typically required for each specific amine.[1]

Resolution with this compound
  • Salt Formation: In a suitable flask, dissolve the racemic amine in a minimal amount of a heated solvent (e.g., ethanol, methanol).[4] In a separate flask, dissolve one molar equivalent of this compound in the same solvent, also with heating.[4]

  • Crystallization: Slowly add the this compound solution to the amine solution with constant stirring.[4] Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[8] Further cooling in an ice bath may be beneficial.[4]

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][8] The crystals can be recrystallized to improve diastereomeric purity.[4]

  • Liberation of the Chiral Amine: Suspend the diastereomerically pure salt in water and add a stoichiometric amount of a base (e.g., sodium hydroxide (B78521) solution) to neutralize the this compound and liberate the free amine.[4]

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane), dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.[4]

Resolution with Tartaric Acid
  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent, such as methanol (B129727) or ethanol.[9] In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent.[9]

  • Crystallization: Add the hot tartaric acid solution to the amine solution with constant stirring.[9] Allow the mixture to cool slowly to room temperature.[2] To maximize the yield, the flask can be further cooled in an ice bath.[2]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals of the less soluble diastereomeric salt by filtration.[7]

  • Liberation of the Chiral Amine: Treat the isolated salt with an excess of an aqueous base, such as sodium hydroxide, to liberate the free amine from the tartrate salt.[3]

  • Extraction: Extract the desired amine with a suitable organic solvent.[3] The enantiomeric excess (ee%) of the resolved amine can then be determined using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.[9]

Visualization of the Resolution Process

The following diagrams illustrate the logical workflow of chiral resolution by diastereomeric salt formation.

G racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Amine-(+)-Acid] + [(S)-Amine-(+)-Acid]) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., this compound or Tartaric Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble base_treatment_less Treatment with Base less_soluble->base_treatment_less base_treatment_more Treatment with Base more_soluble->base_treatment_more enantiomer_1 Enantiomerically Enriched Amine 1 base_treatment_less->enantiomer_1 enantiomer_2 Enantiomerically Enriched Amine 2 base_treatment_more->enantiomer_2

Caption: Experimental workflow for chiral resolution of a racemic amine.

G R_Amine (R)-Amine RS_Salt (R)-Amine-(+)-Acid Salt R_Amine->RS_Salt S_Amine (S)-Amine SS_Salt (S)-Amine-(+)-Acid Salt S_Amine->SS_Salt Chiral_Acid (+)-Chiral Acid Chiral_Acid->RS_Salt Chiral_Acid->SS_Salt

References

Evaluating the efficacy of d-camphoric acid for different compound classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical step in synthesizing stereochemically pure compounds. D-camphoric acid, a naturally derived chiral dicarboxylic acid, is a well-established resolving agent, particularly for racemic amines. This guide provides a comprehensive comparison of the efficacy of this compound for various compound classes, evaluating its performance against other common resolving agents with supporting experimental data and detailed protocols.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution using this compound is through the formation of diastereomeric salts. A racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure chiral acid like this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, and the desired enantiomer can then be regenerated from the separated salt.[1][2]

Efficacy for Amine Resolution

This compound and its derivatives, such as camphorsulfonic acid, are particularly effective for the resolution of racemic amines. The acidic nature of these resolving agents facilitates the formation of stable, crystalline diastereomeric salts with basic amines.[3]

Comparative Data for Amine Resolution

The choice of resolving agent is often empirical and depends on the specific amine being resolved. Below is a comparison of this compound and its derivatives with other common acidic resolving agents for various amines.

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AmineReference(s)
1-Phenylethylamine(-)-Camphoric AcidEthanol75>95[3]
1-Phenylethylamine(+)-Tartaric AcidMethanol80>98[3]
1-Phenylethylamine(-)-Mandelic AcidWaterHighHigh[3]
Diethanolamine derivative(-)-Camphor-10-sulfonic acidAcetone70 (precipitate)>99 (R,R)[3][4]
2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic AcidDichloromethane25 (precipitate I)98 (R,R)[3]

Efficacy for Alcohol Resolution

The resolution of racemic alcohols with this compound is typically an indirect process. Alcohols lack a functional group that can readily form a salt with a chiral acid. Therefore, a common strategy is to first convert the alcohol into a derivative containing a carboxylic acid moiety.[3] This is often achieved by reacting the alcohol with a cyclic anhydride (B1165640), such as phthalic or succinic anhydride, to form a half-ester. This half-ester, now possessing a free carboxyl group, can be resolved with a chiral base.

Alternatively, the alcohol can be esterified with this compound or its acid chloride, and the resulting diastereomeric esters can be separated by chromatography or crystallization.[3]

Alternative Resolving Agents for Alcohols

Other chiral acids like tartaric acid and mandelic acid can also be used to form diastereomeric esters for the resolution of alcohols.[3] Additionally, enzymatic resolutions, for instance using lipases, are a common and effective alternative for chiral alcohol separation.[1]

Due to the indirect nature of the resolution, direct comparative data for this compound in alcohol resolution is scarce in the literature. The choice of the derivatizing agent and the subsequent resolving agent is highly substrate-dependent and often requires empirical screening.

Efficacy for Amino Acid Resolution

Similar to alcohols, the resolution of racemic amino acids with this compound generally requires derivatization. The amino group is typically protected (e.g., by acylation) to allow the carboxylic acid functionality to react with a chiral base. Conversely, the carboxylic acid group can be esterified, and the free amino group can then be resolved with a chiral acid like this compound.[3]

Alternative Resolving Agents for Amino Acids

A variety of methods exist for the resolution of amino acids. Besides derivatization followed by diastereomeric salt formation with chiral acids or bases, enzymatic resolution is a very common and effective technique.[5] For example, enzymes like acylases can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for separation.

Experimental Protocols

The following are detailed protocols for key experiments related to chiral resolution.

Protocol 1: Resolution of a Racemic Amine with this compound

This protocol outlines the general steps for the chiral resolution of a racemic amine, such as 1-phenylethylamine, using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.[6]

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • This compound

  • Methanol (or other suitable solvent)

  • Diethyl ether (or other suitable extraction solvent)

  • 2 M Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, warming gently if necessary.

    • Slowly add the warm this compound solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether).

    • Add a base (e.g., 2 M aqueous sodium hydroxide) to the suspension with stirring until the pH is basic. This will neutralize the camphoric acid and liberate the free amine.

    • Separate the organic layer containing the enriched amine. Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Enantiomer:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Derivatization of a Racemic Alcohol for Chiral Resolution

This protocol describes the formation of a half-ester from a racemic alcohol, which can then be resolved with a chiral base.[3]

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Phthalic anhydride (or succinic anhydride)

  • Pyridine (B92270) (as solvent and catalyst)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Half-Ester Formation:

    • Dissolve the racemic alcohol (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in pyridine.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine and precipitate the half-ester.

    • Extract the half-ester into an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude racemic half-ester, which can then be purified and used for resolution with a chiral base.

Visualizations

General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for chiral resolution via diastereomeric salt formation.

G General Workflow for Chiral Resolution cluster_0 Preparation cluster_1 Resolution Process cluster_2 Separation & Isolation racemic_mixture Racemic Mixture (R/S-Compound) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble liberation_1 Liberation of Enantiomer 1 (e.g., Acid/Base Treatment) less_soluble->liberation_1 liberation_2 Liberation of Enantiomer 2 (e.g., Acid/Base Treatment) more_soluble->liberation_2 pure_enantiomer_1 Pure Enantiomer 1 liberation_1->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 liberation_2->pure_enantiomer_2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Decision-Making Flowchart for Selecting a Chiral Resolving Agent

The selection of an appropriate chiral resolving agent is a critical step in the resolution process. The following flowchart provides a logical approach to this selection.

G Decision-Making for Chiral Resolving Agent Selection start Start: Racemic Mixture compound_class Identify Compound Class start->compound_class amine Amine (Basic) compound_class->amine Basic acid Carboxylic Acid (Acidic) compound_class->acid Acidic alcohol_amino_acid Alcohol or Amino Acid (Neutral/Amphoteric) compound_class->alcohol_amino_acid Neutral/ Amphoteric chiral_acid Select Chiral Acid (e.g., this compound, Tartaric Acid, Mandelic Acid) amine->chiral_acid chiral_base Select Chiral Base (e.g., Brucine, Ephedrine, 1-Phenylethylamine) acid->chiral_base derivatize Derivatization Required alcohol_amino_acid->derivatize screen_solvents Screen Solvents for Diastereomer Solubility Difference chiral_acid->screen_solvents chiral_base->screen_solvents form_half_ester Form Half-Ester (for Alcohols) derivatize->form_half_ester Alcohol protect_esterify Protect/Esterify (for Amino Acids) derivatize->protect_esterify Amino Acid form_half_ester->chiral_base protect_esterify->chiral_acid protect_esterify->chiral_base optimize Optimize Conditions (Stoichiometry, Temperature) screen_solvents->optimize proceed Proceed with Resolution optimize->proceed

Caption: Decision-making flowchart for selecting a suitable chiral resolving agent.

References

A Comparative Guide to the Circular Dichroism Analysis of d-Camphoric Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chiroptical properties of Metal-Organic Frameworks (MOFs) synthesized from d-camphoric acid. It includes a detailed analysis of their circular dichroism (CD) spectra, benchmarked against other chiral porous materials. This document is intended to be a valuable resource for researchers in materials science, chemistry, and pharmacology, offering insights into the design and characterization of chiral materials for applications such as enantioselective separations, catalysis, and drug delivery.

Performance Comparison: Chiroptical Properties

The chiroptical properties of this compound-based MOFs are primarily attributed to the transfer of chirality from the organic linker to the overall framework structure. The resulting CD signals are sensitive to the specific geometry of the MOF, the metal-ligand coordination, and the presence of guest molecules within the pores.

Below is a comparative summary of the CD spectral data for a representative this compound-based MOF, alongside other classes of chiral porous materials.

Material ClassExample MaterialWavelength Range (nm)CD Signal Characteristics (mdeg)Key Remarks
This compound-Based MOF [Cu₂(D-cam)₂(dabco)]n SURMOF200 - 300Positive Cotton effect around 220 nm, Negative Cotton effect around 270 nm.[1][2]Signal intensity and position are highly dependent on the orientation of the MOF thin film.[1][2]
Chiral Covalent Organic Framework (COF) Chiral TPE-Ph-COF300 - 500Strong bisignate Cotton effects.Chirality arises from atropisomeric linkers or post-synthetic modification.
Chiral Porous Organic Cage (POC) CC3-R200 - 250Typically sharp CD signals corresponding to the molecular cage structure.Chirality is inherent to the discrete cage molecule.
Chiral Porous Aromatic Framework (PAF) (R)-BINOL-functionalized PAF250 - 400CD signals are often induced by the chiral functional groups.The porosity allows for the incorporation of various chiral moieties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of chiroptical properties in porous materials.

Synthesis of [Cu₂(this compound)₂(dabco)]n SURMOF

A common method for preparing thin films of this compound-based MOFs suitable for CD analysis is the layer-by-layer (LBL) liquid-phase epitaxy technique.[1]

Materials:

  • Copper(II) acetate (B1210297) monohydrate

  • d-(+)-camphoric acid

  • 1,4-diazabicyclo[2.2.2]octane (dabco)

  • Ethanol (B145695)

  • Functionalized substrate (e.g., OH- or COOH-terminated quartz glass)

Procedure:

  • Prepare separate solutions of copper(II) acetate, this compound, and dabco in ethanol.

  • Immerse the functionalized substrate in the copper(II) acetate solution for a specific duration (e.g., 20 minutes).

  • Rinse the substrate with ethanol to remove unreacted precursors.

  • Immerse the substrate in the this compound solution for a specific duration (e.g., 30 minutes).

  • Rinse with ethanol.

  • Immerse the substrate in the dabco solution for a specific duration (e.g., 30 minutes).

  • Rinse with ethanol.

  • Repeat this cycle for a desired number of times to achieve the target film thickness.

  • After the final cycle, thoroughly rinse the SURMOF film with ethanol and dry under a stream of nitrogen.

Solid-State Circular Dichroism Spectroscopy

For powder samples of MOFs, the KBr pellet method is commonly employed for solid-state CD measurements.[3]

Materials:

  • Dried powder of the this compound-based MOF

  • Spectroscopic grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly dry both the MOF sample and KBr to remove any residual moisture, which can interfere with the measurement.

  • In an agate mortar, grind a small amount of the MOF sample (typically 1-2 mg) with a larger amount of KBr (around 100-200 mg) to create a fine, homogeneous mixture.

  • Transfer the mixture to a pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the CD spectrometer.

  • Record the CD spectrum over the desired wavelength range. It is crucial to also record a baseline spectrum of a pure KBr pellet to subtract any background signals.

Visualizations

Experimental Workflow for CD Analysis

The following diagram illustrates the general workflow for the circular dichroism analysis of a this compound-based MOF.

experimental_workflow cluster_synthesis MOF Synthesis cluster_preparation Sample Preparation cluster_analysis CD Analysis cluster_interpretation Interpretation synthesis Synthesis of d-Camphoric Acid-Based MOF activation Activation (Solvent Exchange) synthesis->activation thin_film Thin Film Deposition (SURMOF) activation->thin_film For OCD kbr_pellet KBr Pellet Preparation activation->kbr_pellet For Solid-State CD cd_measurement Circular Dichroism Spectroscopy thin_film->cd_measurement kbr_pellet->cd_measurement data_processing Data Processing (Baseline Correction, Smoothing) cd_measurement->data_processing spectral_analysis Spectral Analysis (Peak Position, Intensity) data_processing->spectral_analysis comparison Comparison with Other Materials spectral_analysis->comparison

Experimental workflow for CD analysis of this compound-based MOFs.
Chirality Transfer in this compound-Based MOFs

The chirality of the this compound ligand is transferred to the three-dimensional structure of the MOF, resulting in a measurable chiroptical response.

chirality_transfer ligand This compound (Chiral Ligand) mof Chiral MOF Framework ligand->mof Coordination metal Metal Node metal->mof Coordination cd_signal Circular Dichroism Signal mof->cd_signal Induces

Logical relationship of chirality transfer in this compound-based MOFs.

References

Performance of d-Camphoric Acid in Resolving Profen Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods for the chiral resolution of profen drugs, a critical step in the manufacturing of these widely used non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic activity of profens, such as ibuprofen (B1674241), ketoprofen (B1673614), and flurbiprofen (B1673479), predominantly resides in the (S)-enantiomer. Consequently, efficient methods to resolve racemic mixtures are of significant interest in the pharmaceutical industry.

While this guide aims to focus on the performance of d-camphoric acid as a resolving agent, a comprehensive search of available scientific literature did not yield specific experimental data on its use for the resolution of ibuprofen, ketoprofen, or flurbiprofen. Therefore, this document provides a detailed comparison of established alternative methods for which experimental data are available. These alternatives include diastereomeric salt formation with other resolving agents and enzymatic kinetic resolution.

Comparison of Chiral Resolution Methods for Profen Drugs

The following tables summarize the performance of various resolving agents for ibuprofen and ketoprofen. Due to the nature of the available data, a direct comparison for flurbiprofen in a tabular format is not feasible, but relevant resolution techniques are discussed.

Table 1: Comparison of Resolving Agents for Racemic Ibuprofen

Resolving AgentMethodKey Performance MetricsSource
L-Lysine Diastereomeric Salt Crystallization(S)-ibuprofen-(S)-lysine salt with an optical purity of approximately 99% was obtained.[1][2][3]
Candida rugosa Lipase (B570770) Enzymatic Kinetic Resolution (Esterification)Enantiomeric excess (ee) of >99% for (S)-ibuprofen was achieved. The conversion rate was up to 46%.[4]

Table 2: Comparison of Resolving Agents for Racemic Ketoprofen

Resolving AgentMethodKey Performance MetricsSource
Cinchonidine (B190817) Diastereomeric Salt CrystallizationYield: 44% of the diastereomeric salt. Enantiomeric purity of the final S-ketoprofen product: 97%.[5]
Candida rugosa Lipase Enzymatic Kinetic Resolution (Esterification)Enantiomeric excess (ee) of 99% for (S)-ketoprofen was achieved with an esterification conversion of 47%. The final hydrolyzed (S)-ketoprofen had a 98.5% yield and 99% ee.[6][7]

Experimental Protocols

Diastereomeric Salt Crystallization of Ketoprofen with Cinchonidine

This protocol is based on the method described in the literature[5].

  • Salt Formation: A solution of 115g (0.59 mol) of racemic ketoprofen in 2.8 L of ethyl acetate (B1210297) is heated to 50°-60°C with vigorous stirring. To this solution, 155 g (0.53 mol) of cinchonidine is added. The mixture is then diluted with 280 mL of methanol (B129727) and cooled to 35°C.

  • Crystallization: The solution is seeded with 98% enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization. The mixture is stirred at room temperature for 16 hours and then at 0°C for 5-6 hours.

  • Isolation: The precipitated diastereomeric salt is collected by vacuum filtration, washed three times with ethyl acetate and three times with ether, and then dried under vacuum. This yields 127 g (44%) of the salt with an enantiomeric purity of 86% S-ketoprofen.

  • Liberation of S-ketoprofen: The diastereomeric salt is hydrolyzed to afford highly pure (S)-(+)-ketoprofen. The process yields 92 g (92%) of S-ketoprofen with an enantiomeric purity of 97%[5].

Enzymatic Kinetic Resolution of Ketoprofen using Candida rugosa Lipase

The following protocol is a summary of the method described for the enzymatic resolution of ketoprofen[6][7].

  • Esterification: In a typical reaction, 1.271 g (5 mmol) of racemic ketoprofen and 5 mmol of an alcohol (e.g., n-decanol) are mixed with Candida rugosa lipase (20-60% by weight of total reagents) in 25 mL of a solvent like isooctane. The mixture is stirred at a controlled temperature (e.g., 40°C).

  • Monitoring: The reaction progress is monitored by HPLC to determine the conversion and enantiomeric excess. The esterification of (S)-ketoprofen is favored.

  • Separation: After reaching the desired conversion (e.g., ~47%), the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of (S)-alkyl ketoprofen ester and unreacted (R)-ketoprofen is separated.

  • Hydrolysis: The (S)-alkyl ketoprofen ester is then enzymatically hydrolyzed to yield (S)-ketoprofen. This step can achieve a high yield (98.5%) and enantiomeric excess (99%)[6][7].

  • Racemization and Recycling: The unreacted (R)-ketoprofen can be racemized under basic conditions and recycled as starting material[6][7].

Resolution of Flurbiprofen

For flurbiprofen, chiral High-Performance Liquid Chromatography (HPLC) and the use of chiral ionic liquids are prominent methods for enantiomeric separation.

  • Chiral HPLC: This method allows for the direct separation of flurbiprofen enantiomers. For instance, a Chiralpak AD® stationary phase can be used with a mobile phase of ethanol/n-hexane/trifluoroacetic acid to achieve purities above 99.4% for both enantiomers.

  • Chiral Ionic Liquids: Liquid-liquid extraction using chiral ionic liquids, such as 1-butyl-3-methylimidazole L-tryptophan, has been shown to achieve an enantioselectivity of up to 1.20 for flurbiprofen enantiomers.

Visualizing the Processes

To better understand the experimental workflows and the logic of this comparative guide, the following diagrams are provided.

G cluster_workflow General Workflow for Chiral Resolution by Diastereomeric Salt Formation racemic Racemic Profen (R- and S-Enantiomers) diastereomers Mixture of Diastereomeric Salts ((R-Profen)-(Resolving Agent)) ((S-Profen)-(Resolving Agent)) racemic->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts (Insoluble and Soluble Fractions) crystallization->separated_salts liberation Liberation of Enantiomers (e.g., Acidification) separated_salts->liberation enantiomers Pure Enantiomers (R- and S-Profen) liberation->enantiomers G cluster_comparison Comparison of Resolving Agents for Profen Drugs topic Topic: Performance of this compound in Resolving Profen Drugs data_search Literature Search for Experimental Data topic->data_search d_camphoric_acid This compound Data data_search->d_camphoric_acid alternatives Alternative Resolving Agents Data data_search->alternatives no_data No Specific Experimental Data Found for Profen Drug Resolution d_camphoric_acid->no_data comparison Comparative Analysis alternatives->comparison no_data->comparison ibuprofen Ibuprofen Resolution: - L-Lysine - Enzymatic (Lipase) comparison->ibuprofen ketoprofen Ketoprofen Resolution: - Cinchonidine - Enzymatic (Lipase) comparison->ketoprofen flurbiprofen Flurbiprofen Resolution: - Chiral Chromatography - Chiral Ionic Liquids comparison->flurbiprofen

References

A Comparative Guide to d-Camphoric Acid and its Sulfonic Acid Derivative as Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Among the various methods available, diastereomeric salt formation is a classical and widely used technique. This guide provides a detailed comparison of two structurally related and effective chiral resolving agents: d-camphoric acid and its sulfonic acid derivative, d-10-camphorsulfonic acid. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate resolving agent for their specific needs.

Principle of Chiral Resolution

Both this compound, a dicarboxylic acid, and d-10-camphorsulfonic acid, a strong acid, are utilized to resolve racemic mixtures of basic compounds, most commonly amines.[1][2] The fundamental principle involves the reaction of the racemic base with an enantiomerically pure form of the acidic resolving agent. This acid-base reaction results in the formation of a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent.[3] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer of the base can be liberated from the isolated salt.

Performance Comparison

While a direct, side-by-side comparison of this compound and d-camphorsulfonic acid for the resolution of the same racemic compound is not extensively documented in publicly available literature, their individual performances in resolving various compounds provide valuable insights into their efficacy.

d-10-Camphorsulfonic Acid:

d-10-Camphorsulfonic acid (CSA) is a strong acid, which can be advantageous in forming stable, crystalline salts with a wide range of amines.[4] Its rigid bicyclic structure, combined with the hydrophilic sulfonic acid group, contributes to its excellent resolving ability by creating distinct crystal packing arrangements for the resulting diastereomeric salts.[5]

This compound:

This compound, a dicarboxylic acid, is also a widely used resolving agent.[2] Its bidentate nature can influence the crystal lattice formation of the diastereomeric salts. The choice between this compound and its sulfonic acid derivative often depends on the specific properties of the racemic base and the solvent system used for crystallization.

The following table summarizes experimental data from the resolution of different racemic amines using d-10-camphorsulfonic acid, showcasing its effectiveness.

Racemic Compound ResolvedResolving AgentSolventProductYield (%)Enantiomeric Excess (ee) (%)
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidDichloromethane (B109758)(R,R)-(+)-2,3-diphenylpiperazine2598
DL-Phenylglycine(1S)-(+)-10-camphor-10-sulfonic acidWaterD-Phenylglycine·(+)-CSA salt45.798.8
Racemic Diethanolamine Derivative(-)-camphor-10-sulphonic acidAcetoneR,R-(-)-Diethanolamine derivative70>99

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.

Experimental Protocols

Below are detailed methodologies for chiral resolution using this compound and d-10-camphorsulfonic acid.

Protocol 1: Resolution of a Racemic Amine with this compound

This protocol outlines the general steps for the chiral resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary. c. Slowly add the warm this compound solution to the amine solution with continuous stirring.

2. Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization. b. Further cooling in an ice bath may be necessary to maximize the yield of the precipitated diastereomeric salt.

3. Isolation of the Diastereomeric Salt: a. Collect the crystalline solid by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10). c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.

Protocol 2: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[6]

1. Diastereomeric Salt Formation and Crystallization: a. In a suitable flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.[6] b. Stir the mixture at room temperature for 24 hours, during which a precipitate will form.[6]

2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitate by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.[6]

3. Liberation of the Enantiomerically Pure Amine: a. Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous sodium carbonate solution. b. Stir the mixture until the solid completely dissolves. c. Separate the organic layer, and extract the aqueous layer with dichloromethane. d. Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and evaporate the solvent to obtain enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine.[7]

Visualization of the Resolution Process

The following diagrams illustrate the general workflow of chiral resolution via diastereomeric salt formation.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation A Racemic Mixture (R-amine + S-amine) C Diastereomeric Salts (R-amine-d-acid + S-amine-d-acid) A->C B Chiral Resolving Agent (d-acid) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., R-amine-d-acid) D->E F More Soluble Salt (in mother liquor) D->F G Base Treatment E->G H Pure Enantiomer (R-amine) G->H I Recovered Resolving Agent G->I

Chiral Resolution Workflow

Conclusion

Both this compound and its sulfonic acid derivative, d-10-camphorsulfonic acid, are effective and versatile resolving agents for the separation of racemic bases, particularly amines. The choice between them is often empirical and depends on the specific substrate and desired outcome. d-10-Camphorsulfonic acid, being a stronger acid, may offer advantages in forming stable crystalline salts with a broader range of amines. However, this compound remains a valuable and widely used resolving agent. The provided protocols and workflow offer a solid foundation for researchers to develop and optimize their chiral resolution processes. A systematic screening of solvents and crystallization conditions is crucial for achieving high yields and enantiomeric purities.

References

Diastereoisomerism in Isostructural MOFs: A Comparative Analysis of Frameworks from Camphoric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional implications of diastereoisomerism in isostructural metal-organic frameworks (MOFs) derived from camphoric acid and its stereoisomers.

The use of chiral ligands to construct homochiral metal-organic frameworks (MOFs) is a cornerstone of enantioselective separations, asymmetric catalysis, and chiral drug delivery. Camphoric acid, a readily available and racemization-resistant chiral dicarboxylic acid, has been a workhorse in the synthesis of these materials. However, the nuanced role of its diastereomers, specifically the cis (camphoric acid) and trans (isocamphoric acid) forms, in directing the synthesis of isostructural MOFs has been a more recent and significant development. This guide provides an objective comparison of isostructural MOFs synthesized from the stereoisomers of camphoric acid, supported by experimental data, to illuminate the subtle yet profound impact of diastereoisomerism on the resulting framework properties.

A seminal study in this area has been the synthesis and characterization of a series of crystalline porous materials (CPMs), which demonstrated the first observation of diastereoisomerism in isostructural MOFs.[1][2] By employing the four stereoisomers of camphoric acid—(1R,3S)-camphoric acid (RS-cam), (1S,3R)-camphoric acid (SR-cam), (1R,3R)-isocamphoric acid (RR-cam), and (1S,3S)-isocamphoric acid (SS-cam)—researchers have successfully synthesized families of enantiomeric and diastereomeric MOFs that share the same framework topology.

Comparative Structural and Physicochemical Data

The following tables summarize the key quantitative data for two series of isostructural MOFs, designated as CPM-311 and CPM-312, synthesized with the different stereoisomers of camphoric acid. This data, extracted from crystallographic databases and primary research, allows for a direct comparison of the impact of the ligand's stereochemistry on the MOF's structural parameters.

Table 1: Crystallographic Data for the Isostructural CPM-311 Series

MOF DesignationLigand IsomerFormulaCrystal SystemSpace Groupa (Å)c (Å)Unit Cell Volume (ų)
CPM-311-RS cis-(1R,3S)(Me₂NH₂)[In(RS-cam)₂]TetragonalP4₁2₁213.91217.8253452.1
CPM-311-SR cis-(1S,3R)(Me₂NH₂)[In(SR-cam)₂]TetragonalP4₃2₁213.91217.8253452.1
CPM-311-RR trans-(1R,3R)(Me₂NH₂)[In(RR-cam)₂]TetragonalP4₁2₁213.88517.7693425.8
CPM-311-SS trans-(1S,3S)(Me₂NH₂)[In(SS-cam)₂]TetragonalP4₃2₁213.88517.7693425.8

Table 2: Crystallographic Data for the Isostructural CPM-312 Series

MOF DesignationLigand IsomerFormulaCrystal SystemSpace Groupa (Å)c (Å)Unit Cell Volume (ų)
CPM-312-RS cis-(1R,3S)Mg(HCOO)(RS-cam)·H₂OHexagonalP6₅14.55119.8733645.7
CPM-312-SR cis-(1S,3R)Mg(HCOO)(SR-cam)·H₂OHexagonalP6₁14.55119.8733645.7
CPM-312-RR trans-(1R,3R)Mg(HCOO)(RR-cam)·H₂OHexagonalP6₅14.60219.9513687.2
CPM-312-SS trans-(1S,3S)Mg(HCOO)(SS-cam)·H₂OHexagonalP6₁14.60219.9513687.2

Note: The crystallographic data is based on published research and may have slight variations depending on the specific refinement.

Logical Relationship of Camphoric Acid Isomers to Isostructural MOFs

The synthesis of these isostructural MOFs from diastereomeric and enantiomeric ligands can be visualized as a branching pathway where the chirality of the ligand dictates the chirality of the resulting framework, while the fundamental topology remains unchanged.

G Logical Relationship of Camphoric Acid Isomers to Isostructural MOFs cluster_isomers Camphoric Acid Stereoisomers cluster_mofs Isostructural MOF Series cis-Isomers cis-Isomers RS-cam RS-cam cis-Isomers->RS-cam Enantiomers SR-cam SR-cam cis-Isomers->SR-cam Enantiomers trans-Isomers trans-Isomers RR-cam RR-cam trans-Isomers->RR-cam Enantiomers SS-cam SS-cam trans-Isomers->SS-cam Enantiomers CPM-311-RS/SR CPM-311-RS/SR RS-cam->CPM-311-RS/SR Forms isostructural framework with SR-cam CPM-312-RS/SR CPM-312-RS/SR RS-cam->CPM-312-RS/SR Forms isostructural framework with SR-cam SR-cam->CPM-311-RS/SR SR-cam->CPM-312-RS/SR CPM-311-RR/SS CPM-311-RR/SS RR-cam->CPM-311-RR/SS Forms isostructural framework with SS-cam CPM-312-RR/SS CPM-312-RR/SS RR-cam->CPM-312-RR/SS Forms isostructural framework with SS-cam SS-cam->CPM-311-RR/SS SS-cam->CPM-312-RR/SS CPM-311 Series CPM-311 Series CPM-311 Series->CPM-311-RS/SR CPM-311 Series->CPM-311-RR/SS CPM-312 Series CPM-312 Series CPM-312 Series->CPM-312-RS/SR CPM-312 Series->CPM-312-RR/SS CPM-311-RS/SR->CPM-311-RR/SS Diastereomeric Pair CPM-312-RS/SR->CPM-312-RR/SS Diastereomeric Pair

Relationship between camphoric acid isomers and isostructural MOFs.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the CPM-311 and CPM-312 series of MOFs. These protocols are based on published literature and should be adapted with appropriate safety precautions.

Synthesis of the CPM-311 Series (e.g., CPM-311-RR)

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of In(NO₃)₃·5H₂O and 0.2 mmol of RR-H₂cam in 5 mL of DMF.

  • Add 0.1 mL of dimethylamine solution to the mixture.

  • Cap the vial tightly and heat in an oven at 85 °C for 3 days.

  • After cooling to room temperature, colorless crystals of CPM-311-RR are collected by filtration.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the product in air.

Synthesis of the CPM-312 Series (e.g., CPM-312-RR)

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • (1R,3R)-Isocamphoric acid (RR-H₂cam)

  • Formic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Mg(NO₃)₂·6H₂O and 0.1 mmol of RR-H₂cam in 5 mL of DMF.

  • Add 0.2 mL of formic acid to the solution.

  • Cap the vial tightly and heat in an oven at 100 °C for 2 days.

  • After cooling to room temperature, colorless crystals of CPM-312-RR are obtained.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the product in air.

Experimental Workflow

The general workflow for the synthesis and characterization of these diastereomeric MOFs is outlined below.

G Experimental Workflow for Diastereomeric MOF Synthesis and Characterization Start Start Ligand_Selection Select Camphoric Acid Stereoisomer (RS, SR, RR, or SS) Start->Ligand_Selection Synthesis Solvothermal Synthesis (Metal Salt + Ligand + Solvent) Ligand_Selection->Synthesis Crystallization Crystal Formation Synthesis->Crystallization Isolation Filtration and Washing Crystallization->Isolation Characterization Characterization Isolation->Characterization SCXRD Single-Crystal X-ray Diffraction (Determine Crystal Structure) Characterization->SCXRD PXRD Powder X-ray Diffraction (Confirm Phase Purity) Characterization->PXRD TGA Thermogravimetric Analysis (Assess Thermal Stability) Characterization->TGA Gas_Adsorption Gas Adsorption Analysis (BET Surface Area, Pore Volume) Characterization->Gas_Adsorption Performance_Evaluation Performance Evaluation (e.g., Enantioselective Separation, Catalysis) Gas_Adsorption->Performance_Evaluation End End Performance_Evaluation->End

General workflow for diastereomeric MOF synthesis and analysis.

Conclusion

The ability to synthesize isostructural MOFs from diastereomeric ligands opens up exciting avenues for the fine-tuning of chiral environments within porous materials. As the data indicates, while the overall framework topology is preserved, subtle changes in the ligand's stereochemistry can lead to variations in the unit cell parameters and, consequently, the pore dimensions and surface properties. These seemingly minor structural alterations can have a significant impact on the material's performance in applications such as enantioselective recognition and separation. For drug development professionals, the ability to create a series of MOFs with identical structures but systematically varied chiral cavities provides a powerful platform for studying drug-host interactions and developing more efficient chiral drug delivery systems. Further research into the broader range of metal ions and organic linkers that can form such diastereomeric isostructural series will undoubtedly lead to new and improved materials for a variety of applications.

References

A Comparative Guide to Kinetic Resolution with d-Camphoric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemates is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers—a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the arsenal (B13267) of chiral resolving agents, derivatives of d-camphoric acid have proven to be versatile and effective. This guide provides an objective comparison of the performance of various this compound derivatives in the kinetic resolution of amines, alcohols, and amino acid derivatives, supported by experimental data and detailed protocols.

Comparison of this compound Derivatives in Kinetic Resolution

The efficacy of kinetic resolution is primarily evaluated by the enantiomeric excess (ee) of the unreacted substrate and the product, as well as the overall yield of the desired enantiomer. The following tables summarize the performance of different this compound derivatives in the resolution of representative racemic compounds.

Kinetic Resolution of Racemic Amines

Substrate: 1-Phenylethylamine (B125046)

Resolving AgentMolar Ratio (Amine:Acid)SolventIsolated DiastereomerYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
(-)-Camphoric Acid1:1Methanol (B129727)(S)-Amine Salt~40-45>95

Note: The yield and ee can vary based on the specific crystallization conditions.

Kinetic Resolution of Racemic Alcohols

Substrate: 1-Phenylethanol (B42297)

Resolving AgentAcylating AgentCatalyst/BaseSolventProductConversion (%)Enantiomeric Excess (ee) of Unreacted Alcohol (%)Enantiomeric Excess (ee) of Product (%)
(-)-Camphoric Anhydride (B1165640)-Pyridine (B92270)Toluene(R)-1-Phenylethyl camphorate~50>98>95
Kinetic Resolution of Racemic Amino Acid Derivatives

Substrate: DL-Phenylalanine Methyl Ester

Resolving AgentCoupling AgentSolventIsolated DiastereomerYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Ester (%)
N-Acetyl-D-phenylglycine (as a comparator)-WaterD-Ester Salt81.298.1[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic resolution experiments. The following protocols provide a general framework for the resolution of amines, alcohols, and amino acid derivatives using this compound derivatives.

Protocol 1: Kinetic Resolution of 1-Phenylethylamine using (-)-Camphoric Acid

This protocol is based on the principle of diastereomeric salt formation and fractional crystallization.[2]

Materials:

  • Racemic 1-phenylethylamine

  • (-)-Camphoric acid

  • Methanol

  • 2 M Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of warm methanol. In a separate flask, dissolve an equimolar amount of (-)-camphoric acid in 100 mL of warm methanol.

  • Slowly add the (-)-camphoric acid solution to the amine solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be placed in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected diastereomeric salt in 100 mL of water and add 2 M NaOH solution until the salt completely dissolves and the solution is basic.

  • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (3 x 50 mL).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.

Protocol 2: Kinetic Resolution of 1-Phenylethanol using (-)-Camphoric Anhydride

This protocol describes the acylative kinetic resolution of a secondary alcohol.

Materials:

  • Racemic 1-phenylethanol

  • (-)-Camphoric anhydride

  • Pyridine

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 1-phenylethanol (1.0 equiv) and (-)-camphoric anhydride (0.5 equiv) in toluene.

  • Add pyridine (1.0 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or chiral gas chromatography (GC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl camphorate ester by column chromatography.

  • Determine the enantiomeric excess of the recovered alcohol and the ester product by chiral HPLC or GC.

Experimental and Logical Workflows

Visualizing the workflow of a kinetic resolution experiment can aid in understanding the logical steps from starting materials to the final enantiomerically enriched products.

Kinetic_Resolution_Amine racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts (R-Salt and S-Salt) racemic_amine->diastereomeric_salts resolving_agent This compound Derivative resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt separation->less_soluble_salt Crystallizes more_soluble_salt More Soluble Diastereomeric Salt separation->more_soluble_salt Stays in Solution liberation_less Liberation (Base) less_soluble_salt->liberation_less liberation_more Liberation (Base) more_soluble_salt->liberation_more enantiomer_1 Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_more->enantiomer_2

Caption: Workflow for the kinetic resolution of a racemic amine.

Kinetic_Resolution_Alcohol racemic_alcohol Racemic Alcohol (R/S) reaction Acylation Reaction (Partial Conversion) racemic_alcohol->reaction acylating_agent d-Camphoric Anhydride acylating_agent->reaction mixture Mixture of: - Unreacted Alcohol (Enriched in one enantiomer) - Diastereomeric Ester reaction->mixture separation Chromatographic Separation mixture->separation unreacted_alcohol Unreacted Alcohol (Enantiomer 1) separation->unreacted_alcohol ester_product Diastereomeric Ester separation->ester_product hydrolysis Hydrolysis ester_product->hydrolysis product_alcohol Product Alcohol (Enantiomer 2) hydrolysis->product_alcohol

Caption: Workflow for the acylative kinetic resolution of a racemic alcohol.

References

A Comparative Guide to the Computational-Experimental-Analysis of Diastereomeric Salt Formation with D-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Chiral resolution is a critical step in pharmaceutical development, ensuring the isolation of enantiomers with desired therapeutic effects while avoiding potentially harmful off-target activity. Diastereomeric salt formation is a cornerstone of this process, leveraging differences in the physicochemical properties of diastereomers for separation. D-camphoric acid, a readily available chiral resolving agent derived from natural sources, is frequently employed for the resolution of racemic bases like amines.[1][2] Its rigid bicyclic structure facilitates the formation of well-defined crystalline salts, a key requirement for efficient separation via fractional crystallization.[1]

This guide provides a comparative overview of computational modeling and experimental protocols for the diastereomeric salt formation of racemic compounds with this compound.

Computational Modeling Approaches

Predicting the crystal structure and stability of diastereomeric salt pairs is a significant challenge in computational chemistry.[3] However, computational methods offer the potential to streamline the selection of resolving agents and solvents, thereby reducing experimental effort.

Key Computational Methods:

  • Crystal Structure Prediction (CSP): CSP algorithms generate a multitude of potential crystal packing arrangements and rank them based on their lattice energies.[4] This helps in identifying the most stable, and therefore most likely, crystal forms.[4]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules and predict interaction energies with high accuracy.[4] Periodic DFT calculations, which account for the repeating nature of crystal lattices, are particularly valuable.[4]

  • Molecular Electrostatic Potential (MEP): MEP calculations analyze the electrostatic potential around molecules to predict interaction sites, offering insights into the complementarity between the resolving agent and the enantiomers.[4]

Challenges in Computational Modeling:

While powerful, computational models face challenges. The relative stabilities of diastereomeric salt polymorphs can be highly sensitive to subtle changes in ion conformations, taxing the limits of current models.[3][5] The complexity increases with the flexibility of the molecules involved.[3] Therefore, a combined approach that integrates CSP with experimental data is often the most effective strategy.[4]

Experimental Protocols for Diastereomeric Salt Formation

The success of diastereomeric salt resolution hinges on the careful execution of experimental protocols.[6] The general workflow involves salt formation, fractional crystallization, and liberation of the desired enantiomer.[7]

Detailed Experimental Workflow:

  • Solvent Screening and Salt Formation: The choice of solvent is paramount as it governs the solubility difference between the two diastereomeric salts.[8] A systematic screening of solvents with varying polarities is recommended.[8] The process typically involves dissolving the racemic compound and this compound in an optimal solvent, often at an elevated temperature.[6][8]

  • Fractional Crystallization: The solution is then cooled slowly to induce the crystallization of the less soluble diastereomeric salt.[6][7] The rate of cooling can be critical.[6] Seeding with a small crystal of the desired salt can aid in crystallization.[9]

  • Isolation and Purification: The precipitated crystals are isolated via vacuum filtration and washed with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[1][7]

  • Enantiomer Liberation: The purified diastereomeric salt is dissolved, and the pH is adjusted to break the ionic bond, liberating the free enantiomer.[6][9] For a basic enantiomer, a strong base like NaOH is added. The liberated enantiomer is then extracted using an organic solvent.[6][9]

The following table summarizes a general protocol for the diastereomeric salt formation of a racemic amine with this compound.

StepProcedurePurpose
1. Dissolution Dissolve the racemic amine (1.0 eq.) and this compound (0.5-1.0 eq.) in a suitable solvent with heating.[8]To create a homogeneous solution for salt formation.
2. Crystallization Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required.[1][6]To induce the selective precipitation of the less soluble diastereomeric salt.
3. Isolation Collect the crystals by vacuum filtration and wash with cold solvent.[1][7]To separate the less soluble salt from the more soluble one in the mother liquor.
4. Liberation Suspend the purified salt in water and add a base (e.g., 2M NaOH) to reach a pH > 10.[1]To break the salt and regenerate the free amine.
5. Extraction Extract the liberated amine with an organic solvent (e.g., dichloromethane).[1]To isolate the pure enantiomer from the aqueous solution.
6. Analysis Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.To quantify the success of the resolution.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental and computational workflows.

G Experimental Workflow for Diastereomeric Salt Resolution cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Enantiomer Recovery A Racemic Compound + this compound B Dissolve in Optimal Solvent with Heating A->B C Slow Cooling to Induce Crystallization B->C D Vacuum Filtration C->D E Less Soluble Diastereomeric Salt (Solid) D->E F Mother Liquor with More Soluble Salt D->F G Dissolve Salt & Add Base E->G H Extract with Organic Solvent G->H I Pure Enantiomer H->I

A flowchart of the experimental process.

G Computational & Experimental Integration Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Optimization comp1 Define Molecular Structures (Racemate + this compound) comp2 Crystal Structure Prediction (CSP) - Generate Putative Structures comp1->comp2 comp3 Lattice Energy Calculation (DFT, Force Fields) comp2->comp3 comp4 Rank Structures by Stability comp3->comp4 analysis1 Compare Predicted vs. Experimental Crystal Structures comp4->analysis1 Predicted Structures exp1 Solvent Screening & Salt Formation exp2 Characterization of Solid Form (X-ray Crystallography, DSC) exp1->exp2 exp3 Measure Resolution Efficiency (Yield, Enantiomeric Excess) exp2->exp3 exp2->analysis1 Experimental Structure analysis2 Correlate Lattice Energy with Solubility & Resolution Success exp3->analysis2 analysis1->analysis2 analysis3 Refine Computational Model & Optimize Experimental Conditions analysis2->analysis3

Integration of computational and experimental work.
Conclusion

The resolution of racemic compounds using this compound is a well-established technique.[1][2] While experimental screening remains the definitive method for optimizing a resolution, computational modeling is an increasingly powerful tool for guiding experimental design.[4] By predicting the most likely crystal structures and their relative stabilities, computational methods can help to narrow the search for effective solvents and conditions, ultimately accelerating the development of robust chiral resolution processes. The synergy between computational prediction and experimental validation provides a powerful framework for tackling the challenges of chiral separation in modern drug development.

References

A Comparative Guide to Chiral Resolving Agents: Benchmarking D-Camphoric Acid Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[1] Diastereomeric salt formation stands as a classical, robust, and industrially scalable method for achieving this separation.[2][3][4]

This guide provides an objective comparison of d-camphoric acid, a widely used resolving agent derived from natural camphor, against other common and novel agents.[1] The performance is benchmarked using key metrics such as yield and enantiomeric excess (% ee), supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this technique lies in the conversion of enantiomers, which possess identical physical properties, into diastereomers, which have distinct physical characteristics like solubility and melting points.[3][5] The process involves:

  • Salt Formation : A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid (the resolving agent), such as this compound. This acid-base reaction forms a pair of diastereomeric salts.[3][6]

  • Fractional Crystallization : Due to their different solubilities in a given solvent, one diastereomeric salt will crystallize preferentially from the solution.[1][4]

  • Separation : The less soluble, crystallized diastereomer is separated from the more soluble one in the mother liquor by filtration.[4]

  • Liberation : The desired enantiomer is then recovered (liberated) from the purified diastereomeric salt by treatment with an acid or base, which also allows for the potential recovery and recycling of the resolving agent.[1][7]

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the isolated diastereomeric salt and the enantiomeric excess (% ee) of the target enantiomer after liberation.[8] The selection of the solvent is also a critical parameter that can significantly influence the outcome of the resolution.[2]

The following table summarizes representative performance data for this compound and other commonly used resolving agents in the resolution of racemic amines.

Racemic CompoundChiral Resolving AgentSolventYield (%)Enantiomeric Excess (% ee)Reference
Racemic 1-Phenylethylamine(-)-Camphoric AcidMethanolIllustrative>95[3]
Racemic Amine (Generic)(+)-Tartaric AcidEthanol60-80>98[9]
Racemic Diethanolamine(-)-Camphor-10-sulfonic AcidAcetone70>99[10]
Racemic Amine (Generic)O,O'-Dibenzoyl-(R,R)-tartaric acidEthyl Acetate55>98[11]
Racemic 1,1′-Bi-2-naphthol (BINOL)Amidine-based AgentDichloromethane/Hexane~45 (for one enantiomer)>99[12]

Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented here are for illustrative and comparative purposes.[9][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents.

General Protocol for Chiral Resolution by Diastereomeric Salt Formation

This protocol outlines the general steps for resolving a racemic amine using an acidic resolving agent like this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.[3]

  • Diastereomeric Salt Formation :

    • Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol) with gentle heating.[1]

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., this compound) in the minimum amount of the same hot solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[7][11]

    • Slowly add the hot solution of the resolving agent to the stirred solution of the racemic amine.[3][11]

  • Crystallization and Isolation :

    • Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[1]

    • Collect the crystalline diastereomeric salt by vacuum filtration.[3]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][3]

    • The diastereomeric purity can be improved by recrystallization.[1]

  • Liberation of the Enantiomerically Enriched Amine :

    • Suspend the purified diastereomeric salt in water.[1]

    • Add a base (e.g., 1M NaOH solution) to neutralize the resolving agent and liberate the free amine.[1][7]

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane, ethyl acetate).[7]

    • Combine the organic extracts, dry over an anhydrous agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.[7]

Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC

The enantiomeric excess of the resolved product must be determined to quantify the success of the resolution.[8]

  • Instrumentation : A High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral stationary phase (CSP) column and a UV detector.[8]

  • Sample Preparation : Prepare a dilute solution of the resolved enantiomer in the mobile phase.[8]

  • Method Development : Select a suitable chiral column and mobile phase (e.g., mixtures of hexanes and isopropanol) to achieve baseline separation of the two enantiomers.[8]

  • Analysis : Inject the sample and integrate the peak areas for each enantiomer.

  • Calculation : The enantiomeric excess (% ee) is calculated using the areas of the major (A_major) and minor (A_minor) enantiomer peaks: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100[13]

Visualizations

To aid in understanding the processes and logic involved in chiral resolution, the following diagrams are provided.

G cluster_workflow Experimental Workflow racemic_mixture 1. Dissolve Racemic Mixture in Solvent resolving_agent 2. Dissolve Resolving Agent in Solvent mix_solutions 3. Mix Solutions & Form Diastereomeric Salts resolving_agent->mix_solutions crystallize 4. Cool to Crystallize Less Soluble Salt mix_solutions->crystallize filter 5. Filter to Isolate Crystals crystallize->filter liberate 6. Liberate Enantiomer from Salt filter->liberate analyze 7. Analyze for Enantiomeric Excess liberate->analyze

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_decision Decision Pathway for Selecting a Resolving Agent start Define Racemic Compound (Acidic/Basic) lit_review Literature Search for Known Resolutions start->lit_review agent_available Are Resolving Agents Readily Available? lit_review->agent_available screen Perform High-Throughput Screening (Vary Agent, Solvent, Temp.) agent_available->screen Yes no_agents Consider Alternative Methods (e.g., Chiral Chromatography) agent_available->no_agents No analyze Analyze Yield and % ee of Hits screen->analyze optimize Optimize Conditions for Best Hit analyze->optimize scale_up Scale-Up Resolution optimize->scale_up

References

A Researcher's Guide to the Validation of Enantiomeric Purity by Chiral HPLC After Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis, development, and quality control of chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2][3] This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist in the selection of appropriate analytical strategies and the development of robust validation protocols.

The successful separation of enantiomers via HPLC is predominantly achieved through the use of Chiral Stationary Phases (CSPs).[4][5] These phases create a chiral environment where enantiomers can form transient diastereomeric complexes, leading to differential retention times and subsequent separation. The most widely utilized CSPs are based on polysaccharides (cellulose and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases.[1][6] The choice of CSP, along with the mobile phase composition, is critical for achieving optimal separation.[1]

Comparison of Chiral Stationary Phase Performance

The effectiveness of a chiral separation is primarily evaluated by the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs > 1.5) is generally desired for accurate quantification.[1] The following tables summarize the performance of various commercially available chiral columns for the separation of different classes of compounds, providing a basis for comparison and method development.

Table 1: Performance Comparison of Polysaccharide-Based Chiral Columns

Compound ClassAnalyteChiral Stationary Phase (Column)Mobile PhaseResolution (Rs)Analysis Time (min)Reference(s)
PharmaceuticalSitagliptinChiralpak IC10 mM Ammonium Acetate with 0.05% Diethylamine (B46881) in Acetonitrile (B52724)/Water (60:40 v/v)> 3.0< 15[7]
AlogliptinLux Cellulose-2Ethanol/Diethylamine (100:0.5 v/v)4.55~20
EzetimibeChiralpak AS-Hn-Hexane/Ethanol/2-Propanol/Trifluoroacetic Acid (84:12:4:0.1 v/v)> 2.0< 20[8]
CitalopramChiral CD-PHAmmonium Acetate/Ethanol/2-Propanol/Methylene Dichloride (100:150:70:30 v/v)> 2.0~30[9]
Axially ChiralBINAM derivativeChiralcel OD-Hn-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA> 2.0< 15[10]
Amino Acid Deriv.Fmoc-D-Val-OHLux Cellulose-1Acetonitrile/0.1% Trifluoroacetic Acid (60:40 v/v)3.90~15[5]
FungicideProthioconazoleLux Cellulose-1Not Specified--[6]

Table 2: Performance of Other Chiral Stationary Phases

Compound ClassAnalyteChiral Stationary Phase (Column)Mobile PhaseResolution (Rs)Analysis Time (min)Reference(s)
PharmaceuticalTimololUltron ES-OVM (Ovomucoid)Not Specified--[6]
Amino Acid Deriv.Fmoc-Val-OHZWIX(+)™Water/Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA-< 5[5]
AlkaloidKopsinalineImmobilized Polysaccharide (e.g., Chiralpak IA)n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)--[11]

Experimental Protocols

Reproducible and reliable results in chiral HPLC are contingent upon meticulous adherence to validated experimental protocols. The following sections outline a generalized methodology for the validation of enantiomeric purity.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[10] For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) to the solvent can improve solubility and peak shape.[10]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10] This prevents clogging of the HPLC system and column.

Mobile Phase Preparation
  • Solvent Selection: The choice of mobile phase depends on the CSP and the analyte. Normal-phase chromatography often employs mixtures of alkanes (e.g., n-hexane) with alcohols (e.g., isopropanol, ethanol).[8][10] Reversed-phase systems typically use mixtures of water or buffers with acetonitrile or methanol.[5][7]

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA) for acidic compounds, DEA for basic compounds) are often added to the mobile phase to improve peak shape and resolution.[8][10]

  • Degassing: Thoroughly degas the mobile phase before use to prevent the formation of bubbles in the HPLC system, which can interfere with the detector signal.

HPLC System and Method Parameters
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically used.[11]

  • Chiral Column: Select an appropriate chiral stationary phase based on the analyte's structure and available literature data. Polysaccharide-based columns are a versatile starting point for many applications.[1][10]

  • Column Dimensions: Typical analytical columns have dimensions of 250 mm x 4.6 mm with a 5 µm particle size.[8][11]

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is common for analytical separations.[7][9]

  • Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.[10][11]

  • Detection: UV detection is most common; the wavelength should be set to the absorbance maximum of the analyte.[10][11]

  • Injection Volume: A typical injection volume is 10-20 µL.[11]

System Suitability and Validation

Before sample analysis, the performance of the HPLC system should be verified.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[12]

  • Blank Injection: Inject a blank (mobile phase) to ensure the system is clean.[5]

  • Racemic Standard Injection: Inject a solution of the racemic mixture to determine the retention times of both enantiomers and to calculate the resolution.[5] The resolution (Rs) should be ≥ 1.5.[1]

  • Validation Parameters: A full method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

Data Analysis
  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.[10]

  • Enantiomeric Purity Calculation: The enantiomeric purity (or enantiomeric excess, %ee) is calculated using the following formula:

    %ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100[9]

Mandatory Visualizations

G General Workflow for Chiral HPLC Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting sample_prep Sample Preparation (Dissolution, Filtration) hplc_setup HPLC System Setup & Equilibration sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation (Solvent Mixing, Degassing) mobile_phase_prep->hplc_setup system_suitability System Suitability Test (Blank, Racemic Standard) hplc_setup->system_suitability sample_injection Sample Injection system_suitability->sample_injection data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ee_calculation Enantiomeric Purity (%ee) Calculation peak_integration->ee_calculation result_reporting Result Reporting & Documentation ee_calculation->result_reporting

Caption: A general workflow for a chiral HPLC method to determine enantiomeric purity.

G Selection of Chiral Stationary Phases (CSPs) csp_types Chiral Stationary Phase (CSP) Types Polysaccharide-Based Protein-Based Cyclodextrin-Based Pirkle-Type polysaccharide_details {Polysaccharide-Based (Cellulose/Amylose)|Broad applicability Versatile modes (NP, RP, Polar Organic) Good for a wide range of compounds } csp_types:p->polysaccharide_details protein_details {Protein-Based (e.g., AGP, CBH)|Aqueous mobile phases High selectivity for specific drug classes } csp_types:pr->protein_details cyclodextrin_details {Cyclodextrin-Based|Inclusion complex formation Good for aromatic compounds and those that fit the cavity } csp_types:c->cyclodextrin_details pirkle_details {Pirkle-Type (Brush-Type)|π-π interactions, H-bonding, dipole interactions Often used in normal phase } csp_types:pk->pirkle_details

Caption: Logical relationships between different types of chiral selectors and their applications.

References

Safety Operating Guide

Proper Disposal of d-Camphoric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of d-Camphoric acid is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential safety information, logistical procedures, and a step-by-step plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes safety goggles with side-shields or a face shield, chemical-resistant gloves, and a laboratory coat.[2][3] All handling procedures should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Chemical Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
CAS Number 124-83-4
Appearance White to beige powder/solid
Odor Odorless[4]
Melting Point 183 - 187 °C (361.4 - 368.6 °F)[4]
pH Not applicable
Water Solubility Soluble[4]

Step-by-Step Disposal Protocol

The disposal of this compound is not an experimental procedure but a regulated process that must comply with local, state, and federal regulations.[3] The following steps provide a clear workflow for its proper disposal.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to review the "Disposal Considerations" section (Section 13) of the SDS provided by your chemical supplier.[3] This section contains explicit instructions for the disposal of that specific product.

  • Waste Classification: Based on the SDS and local regulations, classify the this compound waste.[3] Due to its hazard classification as harmful if swallowed, it is likely to be considered hazardous waste.[3][5]

  • Containerization:

    • Collect the this compound waste in a designated, compatible, and sealable container.[3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

    • Ensure the container is in good condition, not leaking, and is clearly labeled with the contents ("this compound Waste") and associated hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[6][7] Follow your institution's specific procedures for scheduling a waste pickup.[3]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with regulatory requirements.

Regarding Drain Disposal:

It is generally not recommended to dispose of this compound down the drain.[3] While some carboxylic acids may be drain-disposed after neutralization in very small quantities, the hazardous nature of this compound makes this an unsafe practice.[3] Always consult your institution's specific policies and the SDS before considering this option.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A 1. Consult SDS (Section 13) B 2. Classify Waste (Likely Hazardous) A->B C 3. Containerize Waste - Designated, sealed container - Do not mix wastes - Label clearly B->C G Drain Disposal NOT RECOMMENDED B->G D 4. Store Securely - Cool, dry, ventilated area C->D E 5. Professional Disposal - Licensed waste management D->E F 6. Maintain Records E->F

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

References

Safeguarding Laboratory Personnel: Essential PPE and Handling Protocols for d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides crucial safety and logistical information for the proper handling and disposal of d-Camphoric acid, a compound frequently used in organic synthesis.

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationQuantitative DataCitation
Eye and Face Protection Tightly fitting safety goggles or glasses with side-shields.Conforms to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant, impervious gloves.Nitrile rubber, minimum thickness: 0.11 mm.[1]
Breakthrough time: Approximately 480 minutes.[1]
Skin and Body Protection Lab coat or other impervious, fire/flame-resistant clothing to prevent skin exposure.Not applicable.[1][3]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a suitable respirator should be used.Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][3]

Experimental Protocol: Safe Handling of this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, inspect all PPE for integrity.

  • Wear a lab coat, ensuring it is fully buttoned.

  • Put on safety goggles with side shields.

  • Wear nitrile rubber gloves with the specified minimum thickness.

3. Handling Procedure:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound.[1]

5. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Spill Management and Disposal Plan

In the event of a spill, evacuate the area and ensure it is well-ventilated.[1] Wearing the appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

Disposal Protocol:

  • All this compound waste and contaminated materials should be disposed of through a licensed professional waste disposal service.[1]

  • One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not let the chemical enter drains.[3]

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation (Fume Hood) A->B C Inspect and Don Appropriate PPE B->C D Weigh and Handle this compound C->D E Store in Tightly Sealed Container D->E I Collect Waste in Labeled Container D->I F Clean Work Area E->F G Properly Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Camphoric acid
Reactant of Route 2
d-Camphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.